molecular formula C57H80F3N13O16S2 B12355845 Neurokinin B TFA

Neurokinin B TFA

Cat. No.: B12355845
M. Wt: 1324.5 g/mol
InChI Key: ZQXWSRCHLZXNEZ-SBPCDBINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurokinin B Trifluoroacetate is a high-purity, synthetic peptide form of the endogenous tachykinin neuropeptide, prepared as a trifluoroacetate salt to enhance stability and solubility for in vitro and in vitro research applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Neurokinin B (NKB) is a key regulatory neuropeptide encoded by the TAC3 gene and is a critical component of the reproductive nervous system. It is co-expressed with kisspeptin and dynorphin in KNDy neurons of the arcuate nucleus of the hypothalamus, which governs the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) . Through this central mechanism, NKB signaling via its primary receptor, Neurokinin 3 Receptor (NK3R), is essential for the initiation of puberty and the maintenance of normal reproductive function . Research applications for Neurokinin B Trifluoroacetate include the investigation of fertility pathways, the pathophysiology of polycystic ovary syndrome (PCOS), and the neuroendocrine mechanisms underlying estrogen-positive feedback . Beyond its central role, recent evidence highlights a direct role for the NKB-NK3R system in peripheral tissues. In ovarian granulosa cells under PCOS-like conditions, this system is overexpressed and interferes with mitochondrial function, exacerbating oxidative stress and disrupting hormone production . This makes Neurokinin B Trifluoroacetate a vital tool for studying direct ovarian pathophysiology. Furthermore, due to the established link between elevated NKB signaling and the onset of menopausal vasomotor symptoms (hot flushes), this compound is highly relevant for research aimed at developing non-hormonal treatments for this condition . Its mechanism of action is primarily mediated through high-affinity binding to the G-protein coupled Neurokinin 3 Receptor (NK3R), activation of which can stimulate luteinizing hormone (LH) secretion .

Properties

Molecular Formula

C57H80F3N13O16S2

Molecular Weight

1324.5 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C55H79N13O14S2.C2HF3O2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71;3-2(4,5)1(6)7/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1

InChI Key

ZQXWSRCHLZXNEZ-SBPCDBINSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin A (NKA).[1] Encoded by the TAC3 gene in humans, NKB plays a pivotal role as a neurotransmitter and neuromodulator, primarily within the central nervous system.[1] Its most well-characterized function is in the neuroendocrine control of reproduction.[2]

The designation "Neurokinin B TFA" refers to the peptide in its trifluoroacetate (B77799) salt form. Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptides and is removed during lyophilization, leaving the trifluoroacetate ion as a counter-ion to the positively charged groups on the peptide. This salt form enhances the stability and solubility of the peptide for experimental use and does not alter the intrinsic biological mechanism of action of Neurokinin B itself.

Core Mechanism: Receptor Binding and Intracellular Signaling

The biological effects of Neurokinin B are mediated through its interaction with specific G-protein coupled receptors (GPCRs).

Receptor Selectivity and Affinity

NKB is the endogenous ligand with the highest affinity for the Neurokinin 3 Receptor (NK3R) .[1] While it can bind to the other tachykinin receptors (NK1R and NK2R), it does so with significantly lower potency.[3] The preferential binding to NK3R is central to its specific physiological roles. The rank order of potency for endogenous tachykinins at the human NK3R is Neurokinin B > Neurokinin A > Substance P.[3]

Data Presentation: Tachykinin Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the Ki) of Neurokinin B for the three human tachykinin receptors. A higher pKi value indicates a stronger binding affinity.

ReceptorSpeciesLigandpKi RangeReference
NK3R HumanNeurokinin B7.7 - 9.2[3]
NK2RHumanNeurokinin B5.0 - 7.7[3]
NK1RHumanNeurokinin B6.1 - 6.4[3]

The potency of NKB at the human NK3R, measured by its ability to elicit a functional response (pEC50), is approximately 8.4.[3]

Intracellular Signaling Cascade

The NK3R is canonically coupled to the Gαq/11 family of heterotrimeric G-proteins.[4][5] The binding of NKB induces a conformational change in the receptor, initiating a well-defined intracellular signaling cascade:

  • G-Protein Activation: The activated NK3R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This action opens calcium channels, causing a rapid release of stored Ca²⁺ into the cytoplasm.[5][6]

    • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of intracellular proteins to modulate cellular activity.

This signaling pathway ultimately translates the extracellular NKB signal into a robust intracellular calcium response and other downstream cellular changes.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gαq/11 Protein NK3R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Downstream Cellular Responses Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: NKB-induced intracellular signaling via the NK3R-Gq pathway.

Physiological Mechanism: The GnRH Pulse Generator

The most critical physiological role of NKB signaling is its function as the initiator of the gonadotropin-releasing hormone (GnRH) pulse, which is fundamental for puberty and adult reproductive function.[7][8] This action is orchestrated by a specialized group of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons , which co-express Kisspeptin (B8261505), Neurokinin B, and Dynorphin.[9]

The "KNDy Hypothesis" proposes a model where these neuropeptides interact to control the pulsatile release of GnRH:[7][9]

  • Pulse Initiation (NKB): NKB is released from KNDy neurons and acts autosynaptically on NK3R located on the same and adjacent KNDy neurons. This NKB/NK3R signaling serves as the primary accelerator, initiating a synchronized burst of firing across the KNDy neuronal population.[7]

  • Output Signal (Kisspeptin): This synchronized activity triggers the release of kisspeptin from the terminals of KNDy neurons. Kisspeptin is the primary output signal that acts directly on kisspeptin receptors (KISS1R) on GnRH neurons, potently stimulating them to release a pulse of GnRH into the hypophyseal portal circulation.[10][11]

  • Pulse Termination (Dynorphin): To terminate the pulse and ensure pulsatility, the KNDy neurons also release dynorphin, an opioid peptide. Dynorphin acts on kappa opioid receptors (KOR) on KNDy neurons, providing a powerful inhibitory feedback that brakes the system and stops the synchronized firing.[7]

This intricate interplay establishes the KNDy neuronal network as the core of the GnRH pulse generator.

KNDy_GnRH_Pathway cluster_KNDy KNDy Neuron Network (Arcuate Nucleus) KNDy_Neuron KNDy Neuron NKB_release NKB KNDy_Neuron->NKB_release Kiss_release Kisspeptin KNDy_Neuron->Kiss_release Dyn_release Dynorphin KNDy_Neuron->Dyn_release NKB_release->KNDy_Neuron (+) Stimulates (Autosynaptic) GnRH_Neuron GnRH Neuron Kiss_release->GnRH_Neuron (+) Stimulates Dyn_release->KNDy_Neuron (-) Inhibits (Feedback) GnRH_release GnRH Pulse GnRH_Neuron->GnRH_release Pituitary Anterior Pituitary GnRH_release->Pituitary Stimulates LH/FSH Release

Caption: Role of KNDy neurons in generating the pulsatile release of GnRH.

Experimental Protocols

The mechanism of action of Neurokinin B has been elucidated through a variety of in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of NKB to activate the NK3R and trigger the Gq signaling pathway by quantifying the resulting increase in intracellular calcium.

  • Objective: To determine the potency (EC50) of this compound at the human NK3R.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human NK3R.

    • Reagents: this compound, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (HBSS with 20 mM HEPES).

    • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling.[6][12]

  • Methodology:

    • Cell Culture: Plate the NK3R-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add Assay Buffer containing the Fluo-4 AM dye. Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate compound plate.

    • Assay Execution: Place both the cell and compound plates into the FLIPR instrument. The instrument will establish a baseline fluorescence reading from each well of the cell plate.

    • Agonist Addition: The instrument's automated pipettor will then add the this compound dilutions from the compound plate to the cell plate.

    • Data Acquisition: Fluorescence is monitored kinetically in real-time, immediately before and for several minutes after compound addition. Binding of NKB to NK3R will cause a rapid increase in intracellular calcium, which is detected as a sharp increase in fluorescence intensity.

    • Analysis: The peak fluorescence response is measured for each concentration of NKB. The data are then plotted as fluorescence change versus log[NKB concentration] and fitted to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vivo Neuropharmacological Assay

This protocol assesses the central effect of NK3R activation on the reproductive axis by measuring Luteinizing Hormone (LH) secretion in an animal model.

  • Objective: To determine if central administration of an NK3R agonist stimulates pulsatile LH secretion.

  • Materials:

    • Animal Model: Ovariectomized female rats or gerbils.[13]

    • Reagents: The selective and potent NK3R agonist senktide (B1681736) (often used as a stable analog of NKB), anesthetic, sterile saline.

    • Equipment: Stereotaxic apparatus for cannula implantation, blood collection supplies, LH immunoassay kit.

  • Methodology:

    • Surgical Preparation: Animals are anesthetized and a permanent guide cannula is stereotaxically implanted into a cerebral ventricle (for intracerebroventricular, i.c.v., administration). A catheter may also be implanted in the jugular vein for serial blood sampling. Animals are allowed to recover for several days.

    • Habituation: On the day of the experiment, animals are moved to the testing environment and connected to the blood sampling apparatus to habituate.

    • Baseline Sampling: A control period of blood sampling (e.g., one sample every 5-10 minutes for 2 hours) is conducted to establish baseline pulsatile LH secretion.

    • Drug Administration: A specific dose of senktide (e.g., 0.1 to 0.6 nmol) dissolved in sterile saline is administered via an injection needle inserted into the guide cannula.[13] A control group receives a vehicle injection.

    • Post-Injection Sampling: Serial blood sampling continues for several hours following the injection.

    • Hormone Analysis: Plasma is separated from the blood samples, and LH concentrations are measured using a specific radioimmunoassay (RIA) or ELISA.

    • Analysis: The frequency and amplitude of LH pulses before and after the administration of the NK3R agonist are compared to determine the effect of central NK3R activation on the GnRH pulse generator.

Experimental_Workflow Start Start: Ovariectomized Rat Model Surgery 1. Surgical Implantation of i.c.v. Cannula & Venous Catheter Start->Surgery Recovery 2. Post-Surgical Recovery Period Surgery->Recovery Baseline 3. Baseline Blood Sampling (Measure Basal LH Pulses) Recovery->Baseline Injection 4. i.c.v. Injection: - Vehicle (Control) - NK3R Agonist (e.g., Senktide) Baseline->Injection PostSample 5. Post-Injection Blood Sampling Injection->PostSample Assay 6. Measure Plasma LH (ELISA / RIA) PostSample->Assay Analysis 7. Data Analysis: Compare LH Pulse Frequency & Amplitude Assay->Analysis End End Analysis->End

Caption: Workflow for an in vivo neuropharmacological experiment.

References

The Role of Neurokinin B TFA in GnRH Pulse Generation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) is fundamental to reproductive function. This intricate process is orchestrated by a network of neurons in the hypothalamus, with a population of neurons co-expressing Kisspeptin (B8261505), Neurokinin B (NKB), and Dynorphin, collectively known as KNDy neurons, playing a pivotal role.[1][2] These neurons, located in the arcuate nucleus, are considered the central pacemaker for GnRH pulse generation.[1] Neurokinin B, a member of the tachykinin family of neuropeptides, acts as a critical signaling molecule within this network.[3] Loss-of-function mutations in the genes for NKB or its receptor, NK3R, lead to hypogonadotropic hypogonadism, underscoring their essential role in reproduction.[2] This technical guide provides an in-depth exploration of the role of Neurokinin B, often used experimentally as its trifluoroacetate (B77799) (TFA) salt, in the generation of GnRH pulses. It details the underlying signaling pathways, summarizes quantitative data from key studies, and provides an overview of the experimental protocols used to elucidate these mechanisms.

The KNDy Neuron Signaling Pathway

The generation of a GnRH pulse is initiated by the synchronized activity of KNDy neurons.[4] Within this network, NKB is thought to act as a key initiator of this synchronized firing.[4][5] NKB is released from KNDy neurons and acts in an autocrine and paracrine manner on neighboring KNDy neurons via its Gq-protein coupled receptor, NK3R.[4][5] This activation leads to the depolarization of KNDy neurons, promoting their synchronized firing.[6] This synchronized activity results in the release of kisspeptin from the terminals of KNDy neurons, which then acts on GnRH neurons to stimulate GnRH secretion.[4][5] To terminate the pulse, dynorphin, another neuropeptide co-localized in KNDy neurons, is released and acts on kappa-opioid receptors (KOR) on KNDy neurons, leading to their hyperpolarization and the cessation of the synchronized firing.[4][5]

KNDy_Signaling_Pathway cluster_KNDy_Neuron KNDy Neuron cluster_GnRH_Neuron GnRH Neuron NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin GPR54 GPR54 Kisspeptin->GPR54 Binds to Dynorphin Dynorphin KOR KOR Dynorphin->KOR Binds to GnRH GnRH KNDy_Neuron_Activity KNDy Neuron Synchronization NK3R->KNDy_Neuron_Activity Activates KNDy_Neuron_Activity->Kisspeptin Releases KNDy_Neuron_Activity->Dynorphin Releases GPR54->GnRH Stimulates Release KOR->KNDy_Neuron_Activity Inhibits

Caption: KNDy Neuron Signaling Pathway for GnRH Pulse Generation.

Quantitative Data on the Effects of Neurokinin B Agonists

The following tables summarize quantitative data from various studies investigating the effects of NKB receptor agonists, such as senktide (B1681736), on Luteinizing Hormone (LH) pulse frequency and amplitude, which are used as a proxy for GnRH pulsatility.

Table 1: Effect of Intracerebroventricular (ICV) Senktide Administration on LH Pulse Frequency in Ovariectomized (OVX) Rats

Dose of Senktide (pmol)Pre-injection LH Pulse Interval (min)Post-injection LH Pulse Interval (min)Fold Change in Pulse IntervalReference
Vehicle21.9 ± 0.425.1 ± 1.5~1.1[7]
10026.6 ± 2.286.0 ± 14.7~3.2[7]
60026.3 ± 2.7162.0 ± 7.4~6.2[7]

Table 2: Dose-Dependent Effect of Intravenous (IV) Senktide Infusion on LH Pulse Frequency in Lactating Cattle

Senktide Infusion Rate (nmol/min)LH Pulses / 4 hours (0-4h post-infusion)LH Pulses / 4 hours (20-24h post-infusion)Reference
Vehicle0.8 ± 0.20.8 ± 0.4[4]
302.2 ± 0.22.0 ± 0.3[4]
300Not significantly different from control2.8 ± 0.7[4]

Table 3: Effect of a Single Bolus of Senktide on LH Pulse Parameters in Gonad-Intact Male Mice

ParameterBefore SenktideAfter Senktidep-valueReference
LH Pulses / hour1.950 ± 0.21671.660 ± 0.20610.345[2]
LH Pulse Amplitude (ng/mL)0.1854 ± 0.043430.8263 ± 0.07645< 0.0001[2]
Basal LH Level (ng/mL)0.04 ± 0.010.12 ± 0.02< 0.01[2]

The Role of Neurokinin B Trifluoroacetate (TFA) in Research

In experimental settings, Neurokinin B is often supplied as a trifluoroacetate (TFA) salt.[8] TFA is a counterion that remains from the purification process of synthetic peptides using high-performance liquid chromatography (HPLC).[9][10] While TFA salts often enhance the solubility of peptides, it is crucial for researchers to be aware that the TFA counterion itself can have biological effects.[11][12] Studies have shown that TFA can influence cell proliferation and other biological assays, sometimes at nanomolar concentrations.[9][13] Therefore, when interpreting data from experiments using Neurokinin B TFA, it is important to consider the potential for off-target effects of the TFA salt. For critical in vivo or cell-based assays, conversion of the peptide to a more biologically inert salt form, such as hydrochloride (HCl), may be considered to mitigate these potential confounding effects.[13]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the role of NKB in GnRH pulse generation. The following provides an overview of some key methodologies.

Intracerebroventricular (ICV) Cannulation and Injection

This technique allows for the direct administration of substances, such as NKB agonists or antagonists, into the brain's ventricular system, bypassing the blood-brain barrier.

  • Animal Model: Typically adult female or male rats (e.g., Sprague-Dawley) or mice are used.[7][10][14]

  • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into a lateral ventricle of the brain.[3][10] The coordinates for implantation are determined from a stereotaxic atlas.

  • Injection: After a recovery period, conscious and freely moving animals receive microinjections of the test substance (e.g., senktide dissolved in artificial cerebrospinal fluid) through an injector cannula that fits into the guide cannula.[7][14] Injection volumes are typically in the microliter range.[10][15]

Automated Blood Sampling and Hormone Analysis

To accurately measure the pulsatile release of LH, frequent blood sampling is necessary. Automated systems minimize stress to the animal, which can affect hormone levels.

  • Catheter Implantation: A catheter is surgically implanted into the jugular vein or carotid artery and exteriorized.[14][16]

  • Automated Blood Sampling System: The catheter is connected to an automated blood sampling system (e.g., CULEX) which can be programmed to withdraw small blood samples at regular intervals (e.g., every 5-10 minutes) over several hours from a freely moving animal.[14][16]

  • Hormone Assay: Blood samples are then processed to separate plasma, and LH concentrations are measured using sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA).[16][17]

Multi-unit Activity (MUA) Recording in the Arcuate Nucleus

This electrophysiological technique allows for the direct measurement of the electrical activity of a population of neurons, providing a real-time correlate of GnRH pulse generator activity.

  • Electrode Implantation: A recording electrode is stereotaxically implanted into the arcuate nucleus of the hypothalamus.[13][14]

  • Recording: The electrical signals from the population of neurons are amplified, filtered, and recorded. Bursts of high-frequency electrical activity, known as MUA volleys, are characteristic of the synchronized firing of KNDy neurons and are tightly correlated with LH pulses.[13][14]

In Vivo Calcium Imaging of KNDy Neurons

This technique allows for the visualization of the activity of individual KNDy neurons in real-time in awake, behaving animals.

  • Genetic Model: Genetically modified mice expressing a calcium indicator (e.g., GCaMP) specifically in Kiss1-expressing neurons are used.[18][19]

  • Microendoscope Implantation: A GRIN lens microendoscope is implanted above the arcuate nucleus to allow for imaging of the GCaMP fluorescence.[18][19]

  • Imaging and Analysis: As neurons become active, intracellular calcium levels rise, causing an increase in GCaMP fluorescence. This allows for the recording of synchronized episodes of KNDy neuron activity, which can be correlated with LH pulses measured from simultaneous blood sampling.[18][19]

Experimental_Workflow cluster_Experiment cluster_Data_Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Surgery Stereotaxic Surgery - ICV Cannula Implantation - Electrode/Microendoscope Implantation - Vascular Catheterization Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Experiment Experimental Procedure Recovery->Experiment ICV_Injection ICV Injection (NKB Agonist/Antagonist) Blood_Sampling Automated Blood Sampling MUA_Recording MUA Recording Ca_Imaging Calcium Imaging Data_Analysis Data Analysis ICV_Injection->Data_Analysis Hormone_Assay LH/GnRH Measurement (ELISA/RIA) Blood_Sampling->Hormone_Assay Electrophysiology_Analysis MUA Volley Analysis MUA_Recording->Electrophysiology_Analysis Imaging_Analysis Calcium Transient Analysis Ca_Imaging->Imaging_Analysis Pulse_Analysis Pulse Analysis (Frequency, Amplitude) Hormone_Assay->Pulse_Analysis Conclusion Conclusion Pulse_Analysis->Conclusion Electrophysiology_Analysis->Conclusion Imaging_Analysis->Conclusion

Caption: General Experimental Workflow for Studying NKB's Role in GnRH Pulse Generation.

Conclusion

Neurokinin B is an indispensable component of the neural machinery that generates pulsatile GnRH secretion. Acting within the KNDy neuron network, NKB signaling via the NK3R is a key driver for the synchronized neuronal activity that ultimately leads to a GnRH pulse. The use of specific NKB receptor agonists and antagonists in conjunction with advanced in vivo monitoring techniques has been instrumental in dissecting this complex process. For professionals in drug development, the KNDy signaling pathway, and particularly the NKB/NK3R system, represents a promising target for the development of novel therapeutics for reproductive disorders. A thorough understanding of the technical nuances of the experimental models and the potential confounding effects of peptide salt forms, such as TFA, is critical for the accurate interpretation of research findings and the successful translation of this knowledge into clinical applications.

References

The Discovery and Enduring Significance of Neurokinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a decapeptide member of the tachykinin family, has emerged from relative obscurity to become a pivotal player in the neuroendocrine control of reproduction. Initially identified in the porcine spinal cord, its profound importance in human physiology was unveiled through genetic studies of patients with pubertal disorders. This technical guide provides an in-depth exploration of the discovery, history, and core biological functions of NKB, with a focus on the experimental evidence that has shaped our understanding. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies, quantitative data, and a visualization of its primary signaling pathway.

A Historical Timeline of Discovery

The journey to understanding Neurokinin B's role in reproduction has been marked by key discoveries spanning several decades. Initially, its significance was linked to pre-eclampsia, where elevated levels of the peptide were observed. However, the seminal breakthrough came in 2009 with the identification of loss-of-function mutations in the genes encoding NKB (TAC3) and its receptor, NK3R (TACR3), in patients with idiopathic hypogonadotropic hypogonadism (IHH).[1] This discovery firmly established NKB signaling as indispensable for human puberty and reproductive function.

Subsequent research has elucidated the intricate neural circuitry through which NKB exerts its effects. A population of neurons in the arcuate nucleus of the hypothalamus, co-expressing kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (termed KNDy neurons), have been identified as the central pulse generator for Gonadotropin-Releasing Hormone (GnRH) secretion.[2] Within this network, NKB is proposed to act as a key stimulatory signal, initiating the pulsatile release of GnRH that is essential for fertility.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on Neurokinin B, providing a comparative overview of its expression, receptor binding, and physiological effects.

Table 1: Neurokinin B (TAC3) and NK3R (TACR3) mRNA Expression in the Hypothalamus

SpeciesBrain RegionConditionChange in mRNA ExpressionReference
Rat (female)Arcuate NucleusProestrus (afternoon) vs. Diestrus 1 (morning)Significantly reduced NKB mRNA[3]
Rat (female)Arcuate NucleusOvariectomyIncreased NKB and NK3R mRNA[3]
Rat (female)Lateral Hypothalamic AreaOvariectomy with Estrogen ReplacementIncreased NKB mRNA[4]
Rat (female)Arcuate Nucleus48-hour fastReduced Tacr3 and Tac2 mRNA[5]
Monkey (female)Medial Basal HypothalamusPostmenopausal vs. YoungIncreased NKB mRNA[2]

Table 2: Effects of Neurokinin B Agonist (Senktide) Administration on Luteinizing Hormone (LH) Secretion

SpeciesSexEndocrine StatusRoute of AdministrationDoseEffect on LH SecretionReference
Rat (female)FemaleDiestrus 1Intracerebroventricular600 pmol3-fold increase in LH secretory mass[4]
Rat (male)MaleGonad-intactIntracerebroventricular600 pmolNo significant change[4]
Rat (male/female)Male/FemaleGonadectomizedIntracerebroventricular600 pmolInhibition of LH secretion[4]
Sheep (female)FemaleFollicular PhaseThird Ventricle Injection1 nmolDramatic, surge-like increase[6]
Human (male)MaleHealthyIntravenous Infusion5.12 nmol/kg/hNo significant alteration[7]
Human (female)FemaleFollicular PhaseIntravenous Infusion0.64-5.12 nmol/kg/hNo significant alteration[8]

Table 3: Neurokinin B Receptor (NK3R) Binding Affinity

LigandReceptorCell LineIC50Reference
[MePhe7]-NKBHuman NK3RCHO cells0.056 ± 0.003 µM[9]
SenktideHuman NK3RCHO cells0.056 ± 0.003 µM[9]
(E)-alkene dipeptide isostere analogue 10aHuman NK3RCHO cells0.056 ± 0.012 µM[9]

Table 4: Reproductive Phenotype of Neurokinin B Receptor (Tacr3) Knockout Mice

SexPhenotypeObservationReference
FemaleEstrous CyclicityAbnormal estrous cycles[10]
FemaleFertilityReduced fertility[10]
MalePubertal Timing (Preputial Separation)Normal[10]
FemalePubertal Timing (Day of First Estrus)Normal[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in advancing our understanding of Neurokinin B.

In Situ Hybridization for TAC3 mRNA

This protocol is adapted from studies localizing TAC3 (or its rodent ortholog Tac2) mRNA in the hypothalamus.

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a 20% sucrose (B13894) solution in PBS at 4°C until it sinks.

    • Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

    • Cut 20-40 µm coronal sections on a cryostat and mount on SuperFrost Plus slides.

  • Probe Preparation:

    • Generate a digoxigenin (B1670575) (DIG)-labeled antisense cRNA probe for TAC3 using a linearized plasmid template and in vitro transcription.

  • Hybridization:

    • Thaw and dry the sections.

    • Treat with proteinase K (10 µg/ml) for 10 minutes at 37°C.

    • Acetylate with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes.

    • Dehydrate through a series of ethanol (B145695) concentrations.

    • Apply the DIG-labeled probe (diluted 1:1000 in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

  • Washing and Detection:

    • Remove coverslips and perform stringent washes in 5X SSC and 0.2X SSC at 65°C.

    • Block with a blocking solution (e.g., 2% normal sheep serum in MABT) for 1 hour.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (1:1500 dilution) overnight at 4°C.

    • Wash extensively in MABT.

    • Develop the color reaction using NBT/BCIP solution in a development buffer at 37°C until the desired signal intensity is reached.

    • Stop the reaction by washing in water, dehydrate, and coverslip with a xylene-based mounting medium.

Immunohistochemistry for Neurokinin B Peptide

This protocol is for the immunolocalization of the NKB peptide in brain tissue.

  • Tissue Preparation:

    • Follow the same perfusion and tissue processing steps as for in situ hybridization.

  • Immunostaining:

    • Wash free-floating sections in PBS.

    • Incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate with a primary antibody against NKB (e.g., rabbit anti-NKB) diluted in the antibody solution overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.

    • Wash sections in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.

    • Wash sections in PBS.

    • Visualize the signal using a diaminobenzidine (DAB) reaction.

    • Mount the sections on slides, dehydrate, and coverslip.

Radioimmunoassay (RIA) for Neurokinin B

This competitive immunoassay is used to quantify NKB levels in plasma or tissue extracts.

  • Reagent Preparation:

    • Reconstitute lyophilized NKB standard to create a stock solution and perform serial dilutions to generate a standard curve (e.g., 10-1280 pg/ml).

    • Prepare a working solution of radiolabeled NKB (e.g., ¹²⁵I-NKB) with a concentration of 8,000-10,000 cpm/100 µl.

    • Dilute the primary anti-NKB antibody.

  • Assay Procedure:

    • Set up assay tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.

    • Add 100 µl of standard or sample to the respective tubes.

    • Add 100 µl of the primary antibody to all tubes except the total count and NSB tubes.

    • Vortex and incubate for 16-24 hours at 4°C.

    • Add 100 µl of the working radiolabeled NKB solution to all tubes.

    • Vortex and incubate for another 16-24 hours at 4°C.

  • Separation and Counting:

    • Add a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the antibody-bound NKB.

    • Incubate and then centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis:

    • Calculate the percentage of bound radiolabel for each standard and sample relative to the B₀.

    • Plot a standard curve of %B/B₀ versus the concentration of the NKB standards.

    • Determine the concentration of NKB in the unknown samples by interpolating their %B/B₀ values on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Neurokinin B and a typical experimental workflow for its study.

NKB_Signaling_Pathway cluster_GnRH_Neuron GnRH Neuron Terminal NKB Neurokinin B (NKB) NK3R_KNDy NK3R NKB->NK3R_KNDy Autocrine/ Paracrine NK3R_GnRH NK3R NKB->NK3R_GnRH Kiss1 Kisspeptin Kiss1R Kiss1R Kiss1->Kiss1R Dyn Dynorphin KOR KOR Dyn->KOR Inhibition GnRH_Vesicle GnRH Vesicles GnRH_Release GnRH Release GnRH_Vesicle->GnRH_Release Gq Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->GnRH_Vesicle Stimulates Exocytosis NK3R_GnRH->Gq Experimental_Workflow start Hypothesis: NKB regulates reproductive hormone secretion animal_model Animal Model (e.g., Rat, Mouse, Sheep) start->animal_model gene_knockout Genetic Modification (e.g., Tacr3 knockout) animal_model->gene_knockout pharmacological Pharmacological Intervention (e.g., NKB agonist/antagonist administration) animal_model->pharmacological gene_expression Gene Expression Analysis (In Situ Hybridization, qPCR for Tac3, Tacr3) animal_model->gene_expression protein_localization Protein Localization (Immunohistochemistry for NKB, NK3R) animal_model->protein_localization hormone_assay Hormone Assays (LH, FSH, GnRH via RIA/ELISA) gene_knockout->hormone_assay behavioral_phenotyping Behavioral Phenotyping (Pubertal timing, Estrous cyclicity) gene_knockout->behavioral_phenotyping pharmacological->hormone_assay conclusion Conclusion: Elucidation of NKB's role in reproduction hormone_assay->conclusion gene_expression->conclusion protein_localization->conclusion behavioral_phenotyping->conclusion

References

An In-depth Technical Guide to Neurokinin B TFA and its Interaction with Kisspeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Neurokinin B (NKB), its trifluoroacetate (B77799) (TFA) salt, and its intricate interaction with kisspeptin (B8261505). It is designed for researchers, scientists, and professionals in drug development who are focused on the neuroendocrine control of reproduction and related therapeutic areas. This document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for studying this pivotal neuropeptide system. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of research in this field.

Introduction to Neurokinin B and Kisspeptin

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides.[1] In humans, it is encoded by the TAC3 gene.[1] NKB preferentially binds to and activates the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[2][3] The TFA salt of Neurokinin B is a common formulation used in research settings, offering stability and solubility for in vitro and in vivo studies.[2][4]

Kisspeptins are a family of peptide hormones encoded by the KISS1 gene.[5] They are the endogenous ligands for the kisspeptin receptor (Kiss1R, also known as GPR54), another GPCR.[5] The NKB and kisspeptin systems are now recognized as indispensable for the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, for puberty and reproduction.[5]

A critical discovery in this field was the co-localization of NKB, kisspeptin, and another neuropeptide, dynorphin (B1627789), within the same population of neurons in the arcuate nucleus of the hypothalamus. These neurons are termed KNDy neurons.[6] This anatomical arrangement forms the basis for a complex interplay where NKB and dynorphin act as autoregulators of kisspeptin release, which in turn stimulates gonadotropin-releasing hormone (GnRH) neurons.[7] Emerging evidence strongly suggests a hierarchical organization where NKB acts upstream to stimulate the release of kisspeptin.[7]

Neurokinin B TFA: Properties and Handling

This compound is a lyophilized powder that should be stored at -20°C for long-term stability (up to one year) or at -80°C for extended periods (up to two years).[2][4][8] For reconstitution, it is soluble in water (up to 2.5 mg/mL with the aid of ultrasonication) and DMSO (≥ 33.33 mg/mL).[2] Once in solution, it should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[2] Repeated freeze-thaw cycles should be avoided.[2] Standard laboratory safety precautions should be observed when handling the compound.[9]

Signaling Pathways

Neurokinin B / NK3R Signaling

Activation of the NK3R by NKB primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), is activated.

NKB_Signaling NKB Neurokinin B NK3R NK3R NKB->NK3R Binds Gq11 Gαq/11 NK3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (ERK) PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response

NKB/NK3R Signaling Pathway
Kisspeptin / Kiss1R Signaling

Similar to NK3R, Kiss1R is also a Gαq/11-coupled receptor. The binding of kisspeptin initiates the same canonical PLC-mediated pathway, leading to increases in intracellular calcium and the activation of PKC and downstream MAPK signaling cascades.[10] This signaling cascade in GnRH neurons is the primary mechanism by which kisspeptin stimulates GnRH secretion.

Kisspeptin_Signaling Kisspeptin Kisspeptin Kiss1R Kiss1R Kisspeptin->Kiss1R Binds Gq11 Gαq/11 Kiss1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates GnRH_Secretion GnRH Secretion Ca_release->GnRH_Secretion MAPK_cascade MAPK Cascade (ERK) PKC->MAPK_cascade Activates MAPK_cascade->GnRH_Secretion

Kisspeptin/Kiss1R Signaling Pathway
Interaction of NKB and Kisspeptin in KNDy Neurons

Within KNDy neurons, NKB acts in an autocrine or paracrine manner to stimulate the neuron itself, leading to the release of kisspeptin. Dynorphin, also released from these neurons, acts as an inhibitory feedback signal. This interplay is thought to generate the pulsatile release of kisspeptin, which then drives the pulsatile secretion of GnRH.

KNDy_Neuron_Interaction cluster_KNDy KNDy Neuron KNDy_Neuron NKB, Kisspeptin, Dynorphin NKB_release NKB Release KNDy_Neuron->NKB_release Dynorphin_release Dynorphin Release KNDy_Neuron->Dynorphin_release Kisspeptin_release Kisspeptin Release KNDy_Neuron->Kisspeptin_release NKB_release->KNDy_Neuron Stimulates (+) Dynorphin_release->KNDy_Neuron Inhibits (-) GnRH_Neuron GnRH Neuron Kisspeptin_release->GnRH_Neuron Stimulates (+) GnRH_release GnRH Release GnRH_Neuron->GnRH_release

NKB and Kisspeptin Interaction in KNDy Neurons

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Neurokinin B, kisspeptin, and related compounds. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Receptor Binding Affinities

LigandReceptorAssay TypeKi (nM)Cell Line/TissueReference
Neurokinin BNK3RRadioligand Binding0.8-[11]
Kisspeptin-54Kiss1RRadioligand Binding1.45-[12]

Table 2: Functional Potency (Calcium Mobilization)

AgonistReceptorEC50 (nM)Cell LineReference
Neurokinin BhNK3R0.45HEK293[13]
SenktidehNK3R3.1HEK293[13]
[MePhe7]NKBhNK3R0.47HEK293[13]
Kisspeptin-10 (B1632629)Kiss1R~1-100CHO-KISS1R, GT1-7[10][14][15]

Table 3: Functional Potency (ERK Phosphorylation)

AgonistReceptorAssayObservationReference
Neurokinin BNK3RWestern BlotDose-dependent increase in p-ERK[9]
Kisspeptin-10Kiss1RCell-based ELISADose-dependent increase in p-ERK[16]

Table 4: In Vivo Effects on Luteinizing Hormone (LH) Secretion

CompoundSpeciesDose & RouteEffect on LHReference
Neurokinin BRhesus Monkey100 µg, i.v.Stimulates LH release[11]
Kisspeptin-10Human (male)0.77 nmol/kg, i.v.Potent stimulation of LH[13]
SenktideMale Mouse-Stimulates LH secretion[17]

Experimental Protocols

Radioligand Binding Assay for NK3R

This protocol is adapted from methodologies described for GPCR binding assays.[4][8][18]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human NK3R.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, radioligand (e.g., [125I]His3, MePhe7]-NKB), competing unlabeled ligand (e.g., Neurokinin B or test compound) at various concentrations, and the membrane preparation.

    • For total binding, omit the unlabeled ligand. For non-specific binding, use a high concentration of an unlabeled ligand.

    • Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of the radioligand to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Culture NK3R-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up 96-well plate: - Membranes - Radioligand - Unlabeled ligand membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity filtration->counting data_analysis Analyze data (Kd, Bmax, Ki) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol is based on fluorescence-based methods for measuring intracellular calcium.[10][14][15][19]

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., CHO-KISS1R) into a black, clear-bottom 96-well plate and grow to confluence.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject the agonist (e.g., kisspeptin-10 or senktide) at various concentrations.

    • Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

ERK Phosphorylation Assay

This protocol outlines a cell-based ELISA for measuring ERK phosphorylation.[16][20]

  • Cell Treatment:

    • Seed cells in a 96-well plate and grow to confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat cells with the agonist (e.g., NKB or kisspeptin) for a specific time (e.g., 5-15 minutes).

  • Immunostaining:

    • Fix the cells in the wells (e.g., with formaldehyde).

    • Permeabilize the cells (e.g., with Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A parallel set of wells can be stained for total ERK as a control.

  • Detection and Analysis:

    • Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.

    • Measure the signal using a plate reader.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK signal against the log concentration of the agonist to determine the EC50.

In Vivo Measurement of Luteinizing Hormone (LH) in Rodents

This protocol is a general guide for measuring LH in response to NKB or kisspeptin administration in mice or rats.[1][18][21][22][23]

  • Animal Preparation:

    • Use adult male or female rodents. Ovariectomized females are often used to study the effects of gonadal steroids.

    • Implant a cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections or a jugular vein catheter for intravenous (IV) injections and blood sampling.

    • Allow animals to recover from surgery.

  • Drug Administration and Blood Sampling:

    • Administer the test compound (e.g., NKB TFA, senktide, or kisspeptin) via the desired route (ICV or IV).

    • Collect serial blood samples at specified time points before and after administration. Small volumes can be collected from the tail vein or via the jugular catheter.

  • LH Measurement:

    • Separate plasma or serum from the blood samples.

    • Measure LH concentrations using a species-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot LH concentration over time to observe the secretory profile.

    • Analyze parameters such as peak LH concentration, area under the curve, and pulse frequency.

Electrophysiological Recording of Hypothalamic Neurons

This protocol provides an overview of preparing brain slices for electrophysiological recordings of KNDy neurons.[19][24][25][26][27][28]

  • Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare coronal hypothalamic slices (e.g., 200-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Identify KNDy neurons, often using a reporter mouse line where these neurons express a fluorescent protein.

    • Perform whole-cell patch-clamp recordings to measure membrane potential and firing activity in response to the application of NKB, kisspeptin, or their antagonists.

  • Data Analysis:

    • Analyze changes in firing rate, membrane potential, and synaptic currents to determine the effects of the applied compounds on neuronal excitability.

Conclusion

The intricate relationship between Neurokinin B and kisspeptin is fundamental to the neuroendocrine regulation of reproduction. NKB, acting upstream of kisspeptin within the KNDy neuronal population, serves as a critical initiator of the signaling cascade that ultimately governs GnRH pulsatility. A thorough understanding of their individual signaling pathways and their integrated function is paramount for the development of novel therapeutics for reproductive disorders. This technical guide provides a foundational resource for researchers in this field, offering key pharmacological data and detailed experimental protocols to facilitate further investigation into this vital neuropeptide system.

References

The physiological functions of the tachykinin peptide family.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Functions of the Tachykinin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tachykinin (TAC) family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), represents a crucial class of neuropeptides involved in a wide array of physiological and pathophysiological processes. Acting through their cognate G protein-coupled receptors (GPCRs) – NK1, NK2, and NK3 – tachykinins modulate neuronal excitability, inflammation, smooth muscle contractility, and pain transmission. This technical guide provides a comprehensive overview of the tachykinin system, detailing its signaling pathways, physiological functions, and the methodologies used to investigate them. Quantitative data on receptor binding and activation are presented, and key experimental workflows are illustrated to serve as a resource for researchers and professionals in drug development.

Introduction

Tachykinins are a family of neuropeptides characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and exert their effects by binding to three distinct G protein-coupled receptors: the neurokinin 1 receptor (NK1R), neurokinin 2 receptor (NK2R), and neurokinin 3 receptor (NK3R). Substance P (SP) is the preferred endogenous ligand for NK1R, Neurokinin A (NKA) for NK2R, and Neurokinin B (NKB) for NK3R. The activation of these receptors initiates a cascade of intracellular events that mediate a broad spectrum of physiological responses.

Tachykinin Signaling Pathways

Upon ligand binding, tachykinin receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular processes, including neuronal excitation, gene expression, and cell proliferation.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation, Gene Expression) Ca2->Cellular_Response Modulates PKC->Cellular_Response Modulates Radioligand_Binding_Assay_Workflow A 1. Prepare cell membranes expressing tachykinin receptors B 2. Incubate membranes with radiolabeled ligand and competing unlabeled ligand A->B C 3. Separate bound and free radioligand via filtration B->C D 4. Quantify radioactivity on filters C->D E 5. Analyze data to determine ligand affinity (Ki) D->E

Neurokinin B (TFA) in Reproductive Physiology and Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB), a member of the tachykinin family of neuropeptides, is a critical regulator of reproductive function.[1] Encoded by the TAC3 gene in humans, this decapeptide is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in what are known as KNDy neurons, located primarily in the arcuate nucleus of the hypothalamus.[2] These KNDy neurons are considered the central pulse generator for Gonadotropin-Releasing Hormone (GnRH), the master hormone controlling the reproductive axis.[3] NKB exerts its effects by preferentially binding to its G-protein coupled receptor, the neurokinin 3 receptor (NK3R).[2] The indispensable role of the NKB/NK3R signaling pathway is underscored by the finding that inactivating mutations in either the TAC3 or TACR3 gene lead to congenital hypogonadotropic hypogonadism and pubertal failure in humans.[1][3]

For research and experimental purposes, NKB is often supplied as a trifluoroacetate (B77799) (TFA) salt. This is a standard result of the solid-phase peptide synthesis and purification process, particularly through reverse-phase high-performance liquid chromatography (HPLC), where TFA is used as a counter-ion. While the TFA salt form facilitates handling and stability, it is not considered to alter the fundamental biological activity of the NKB peptide in experimental settings. This guide provides an in-depth technical overview of NKB's involvement in reproductive health and its dysregulation in various disorders.

The NKB/NK3R Signaling Pathway in GnRH Regulation

The primary mechanism by which NKB influences reproduction is through the modulation of GnRH secretion from the hypothalamus.[3][4] NKB, released from KNDy neurons, acts in an autocrine and paracrine manner to stimulate GnRH release, which in turn drives the pulsatile secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[3][5]

The signaling cascade is initiated by the binding of NKB to the NK3R on GnRH neurons. NK3R is a Gαq/11-coupled receptor.[6] This binding event activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to downstream phosphorylation events that result in neuronal depolarization and the pulsatile release of GnRH into the hypophyseal portal system.[6]

NKB_Signaling_Pathway cluster_KNDy KNDy Neuron cluster_GnRH GnRH Neuron NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R binds to Gq11 Gαq/11 NK3R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC DAG->PKC activates Ca2->PKC activates Depolarization Neuronal Depolarization PKC->Depolarization leads to GnRH_Release GnRH Release Depolarization->GnRH_Release

Caption: NKB/NK3R signaling cascade leading to GnRH release.

Role in Normal Reproductive Function

NKB signaling is fundamental for normal reproductive physiology, including the timing of puberty and the regulation of menstrual cyclicity.[3][4] Within the arcuate nucleus, KNDy neurons form a network where NKB provides a stimulatory signal, while co-released dynorphin provides an inhibitory signal, creating the oscillatory activity required for pulsatile GnRH secretion.[7] Kisspeptin, the third neuropeptide in KNDy neurons, acts as a primary upstream stimulator of GnRH neurons.[5] The current consensus suggests that NKB's stimulatory effect on GnRH release is largely mediated via the stimulation of kisspeptin release.[5][8]

The activity of this system is tightly regulated by gonadal steroids. For instance, estrogen withdrawal during menopause leads to hypertrophy of KNDy neurons and increased TAC3 expression, suggesting a loss of negative feedback.[1] In healthy women, antagonism of the NK3R during the follicular phase suppresses basal LH secretion, reduces follicle growth, and delays ovulation, confirming the critical role of NKB in regulating the normal menstrual cycle.[9][10]

KNDy_Neuron_Logic cluster_KNDy KNDy Neuron Activity cluster_Target Target Neurons NKB Neurokinin B (Stimulatory) Kisspeptin Kisspeptin (Stimulatory) NKB->Kisspeptin stimulates release of GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron stimulates Dynorphin Dynorphin (Inhibitory) Dynorphin->Kisspeptin inhibits release of Pituitary Anterior Pituitary GnRH_Neuron->Pituitary stimulates LH_FSH LH / FSH Release Pituitary->LH_FSH Gonads Gonads Steroids Gonadal Steroids (e.g., Estrogen) Gonads->Steroids produce Steroids->NKB negative feedback Steroids->Kisspeptin negative feedback LH_FSH->Gonads stimulates

Caption: Interplay of KNDy neuropeptides in the GnRH pulse generator.

Involvement in Reproductive Disorders

Dysregulation of the NKB/NK3R pathway is implicated in several reproductive and endocrine disorders.

Polycystic Ovary Syndrome (PCOS): PCOS is often characterized by elevated LH pulse frequency and amplitude, leading to hyperandrogenism and anovulation.[11] Evidence suggests that this may be driven by hyperactivity of the KNDy neuronal system.[12] Studies in women with PCOS have shown that treatment with an NK3R antagonist reduces LH pulse frequency, subsequently lowering both serum LH and testosterone (B1683101) concentrations.[13][14]

Menopausal Hot Flashes (Vasomotor Symptoms): The decline in estrogen during menopause leads to hyperactivity of KNDy neurons.[15] This dysregulation is thought to "spill over" into adjacent thermoregulatory centers in the hypothalamus, causing inappropriate heat dissipation responses perceived as hot flashes.[15][16] Administration of NKB to healthy women can induce hot flash symptoms, while NK3R antagonists have proven highly effective in reducing the frequency and severity of menopausal vasomotor symptoms, leading to the FDA approval of drugs like fezolinetant.[16][17]

DisorderKey FindingEffect on NKB/LH SystemReference
PCOS NK3R antagonist (AZD4901, 80 mg/day) for 7 days↓ 52.0% in LH area under the curve; ↓ 3.55 LH pulses/8 hours; ↓ 28.7% in total Testosterone[13][14]
PCOS NK3R antagonist (Fezolinetant, 180 mg/day) for 12 weeks↓ 24.0% in total Testosterone vs. baseline[18]
PCOS Elevated NKB levels in obese patientsPositive correlation between NKB and obesity in PCOS patients[19]
Menopause NK3R antagonist (MLE4901, 40 mg twice daily) for 4 weeks↓ 72% in hot flash frequency; in mean serum LH (30.26 to 27.63 IU/L)[20][21]

Pharmacological Modulation and Drug Development

The central role of NKB in reproductive disorders has made the NK3R a prime target for therapeutic intervention.

NK3R Agonists: Synthetic agonists like senktide (B1681736) are valuable research tools.[2] Central or peripheral administration of senktide has been shown to stimulate LH release in various species, helping to elucidate the pathway's function.[3] However, its therapeutic use is limited.

NK3R Antagonists: Several orally active, non-peptide NK3R antagonists have been developed. These compounds block NKB signaling and have shown significant promise in clinical trials.

  • Fezolinetant: FDA-approved for the treatment of moderate to severe menopausal vasomotor symptoms.[3][16]

  • MLE4901 (formerly AZD4901/AZD2624): Demonstrated efficacy in reducing hot flashes and suppressing LH and testosterone in women with PCOS.[11][22]

  • Elinzanetant: A dual neurokinin-1 and neurokinin-3 receptor antagonist showing promise for treating vasomotor symptoms and associated sleep disturbances.[16]

CompoundTargetKi / IC50 (human NK3R)Therapeutic Application
Neurokinin B NK3R (Agonist)High Affinity (endogenous)Endogenous Ligand
Senktide NK3R (Agonist)High AffinityResearch Tool
Fezolinetant NK3R (Antagonist)Potent & SelectiveMenopausal Vasomotor Symptoms
MLE4901 NK3R (Antagonist)High AffinityPCOS, Menopausal VMS (Investigational)
Osedanetant NK3R (Antagonist)Not specified in resultsSchizophrenia (Investigational)
Talnetant NK3R (Antagonist)Not specified in resultsSchizophrenia (Investigational)
SB-222200 NK3R (Antagonist)Not specified in resultsResearch Tool

(Note: Specific Ki/IC50 values were not consistently available in the search results, but compounds are described based on their high affinity and selectivity.)[11][18]

Key Experimental Protocols

Protocol: Intravenous Infusion Study for Hormone Secretion Analysis

This protocol outlines a method to assess the effect of intravenously administered NKB on reproductive hormone secretion in human subjects, adapted from studies on healthy men and women.[1]

Objective: To determine the effect of NKB on the pulsatility and mean concentration of LH, FSH, and estradiol (B170435).

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with normal reproductive function. For female subjects, schedule studies during a specific phase of the menstrual cycle (e.g., early follicular phase).

  • Catheterization: Insert two intravenous cannulas, one in each forearm. One is used for infusions (NKB or vehicle) and the other for blood sampling.

  • Baseline Period (Acclimatization & Vehicle):

    • Allow subjects to acclimatize for at least 1 hour.

    • Begin a 4-hour intravenous infusion of a vehicle control (e.g., sterile saline).

    • Collect blood samples every 10 minutes throughout this period for baseline hormone measurements.

  • Treatment Period (NKB Infusion):

    • Immediately following the vehicle period, begin a 4-hour intravenous infusion of NKB (e.g., initial rate of 5.12 nmol/kg/h, potentially halved after 30 minutes to manage side effects).

    • Continue collecting blood samples every 10 minutes.

  • Sample Processing: Centrifuge blood samples to separate serum. Store serum at -20°C or lower until analysis.

  • Hormone Analysis: Measure serum concentrations of LH, FSH, and estradiol using validated immunoassays.

  • Data Analysis: Analyze the data for changes in mean hormone concentrations, pulse frequency, and pulse amplitude between the vehicle and NKB infusion periods using appropriate statistical methods (e.g., deconvolution analysis for pulsatility).

Experimental_Workflow cluster_prep Preparation cluster_protocol Infusion Protocol (8 hours total) cluster_analysis Analysis Recruit Subject Recruitment Cannulate IV Cannulation (2x Forearm) Recruit->Cannulate Vehicle Phase 1: Vehicle Infusion (4 hours) Cannulate->Vehicle NKB_Infusion Phase 2: NKB Infusion (4 hours) Vehicle->NKB_Infusion Sampling1 Frequent Blood Sampling (every 10 min) Vehicle->Sampling1 Sampling2 Frequent Blood Sampling (every 10 min) NKB_Infusion->Sampling2 Process Centrifuge & Store Serum Sampling1->Process Sampling2->Process Assay Hormone Immunoassays (LH, FSH, Estradiol) Process->Assay Data Deconvolution & Statistical Analysis Assay->Data

Caption: Workflow for an NKB infusion and hormone analysis study.
Protocol: In Vivo Microdialysis in Animal Models

This protocol is a generalized method for assessing the direct release of GnRH in the median eminence in response to an NK3R agonist in animal models like rhesus monkeys.[8]

Objective: To measure GnRH release in the stalk-median eminence (S-ME) following local administration of an NK3R agonist.

Methodology:

  • Surgical Preparation: Surgically implant a cranial pedestal in the animal model to allow for the precise placement of a microdialysis probe into the S-ME.

  • Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe into the S-ME. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a baseline period of at least 2 hours to establish basal GnRH release.

  • Treatment Administration: Switch the perfusion medium to aCSF containing the NK3R agonist (e.g., 0.1 µM or 10 µM senktide) for a defined period (e.g., 2-3 hours).

  • Post-Treatment Collection: Continue collecting dialysate samples after the agonist infusion to monitor the return to baseline.

  • Sample Analysis: Measure GnRH concentrations in the collected dialysate fractions using a highly sensitive radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Express GnRH release as a percentage change from the pre-treatment baseline. Compare responses between different doses of the agonist and control (aCSF alone) using statistical tests like ANOVA.

Conclusion and Future Directions

Neurokinin B is an indispensable neuropeptide for the central control of reproduction. Its role as a key component of the GnRH pulse generator places it at the nexus of reproductive health and disease. The dysregulation of the NKB/NK3R signaling pathway is now firmly established in the pathophysiology of both PCOS and menopausal vasomotor symptoms. The successful development and approval of NK3R antagonists represents a landmark achievement in non-hormonal therapy, offering safe and effective treatment for millions of women.[16][23]

Future research should continue to explore the broader physiological roles of NKB, including its potential involvement in sexual behavior, placental function, and stress-mediated reproductive suppression.[3][7] Further long-term studies on NK3R antagonists are needed to fully evaluate their efficacy and safety for conditions like PCOS and other sex-steroid-dependent disorders.[14] The continued investigation of this critical pathway promises to yield further insights and novel therapeutic strategies for a range of reproductive health issues.

References

Neurokinin B Decapeptide: A Technical Guide to its Structure, Sequence, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin B (NKB) is a decapeptide member of the tachykinin family of neuropeptides, playing a pivotal role in the neuroendocrine control of reproduction. Encoded by the TAC3 gene in humans, NKB acts as a potent agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor. Its co-localization with kisspeptin (B8261505) and dynorphin (B1627789) within the hypothalamic KNDy neurons establishes it as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion. This technical guide provides a comprehensive overview of the structure, sequence, and signaling pathways of Neurokinin B, intended to serve as a resource for researchers and professionals in drug development. The guide includes detailed experimental protocols for key assays, quantitative data on ligand-receptor interactions, and visual representations of its signaling cascade and experimental workflows.

Structure and Sequence of Neurokinin B

Neurokinin B is a decapeptide, meaning it is composed of a chain of ten amino acids. Its sequence is highly conserved across mammalian species.

Amino Acid Sequence

The primary amino acid sequence of human Neurokinin B is:

H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ [1]

This can be represented using the one-letter code as: DMHDFFVGLM-NH₂ . The C-terminus is amidated, a common feature of tachykinin peptides that is crucial for biological activity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅₅H₇₉N₁₃O₁₄S₂[2]
Molecular Weight1210.42 g/mol [2]
Canonical SMILESCC(C)C--INVALID-LINK--C)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@HC(=O)N--INVALID-LINK--C(=O)NPubChem
InChI KeyNHXYSAFTNPANFK-HDMCBQFHSA-N[1]
Three-Dimensional Structure

The solution structure of Neurokinin B has been investigated using two-dimensional nuclear magnetic resonance (2D ¹H-NMR) spectroscopy in membrane-mimicking environments such as dodecyl phosphocholine (B91661) (DPC) micelles. These studies reveal that NKB adopts a helical structure, which is a characteristic structural motif for agonists of the neurokinin-3 receptor.

Biosynthesis of Neurokinin B

Neurokinin B is synthesized from a precursor protein, preprotachykinin B, which is encoded by the TAC3 gene in humans and the Tac2 gene in rodents.

G cluster_0 Gene Expression and Processing TAC3 TAC3 Gene Preprotachykinin_B Preprotachykinin B (precursor protein) Proneurokinin_B Proneurokinin B (pro-peptide) NKB Neurokinin B (active decapeptide)

Neurokinin B Receptor and Signaling Pathway

The primary biological effects of Neurokinin B are mediated through its interaction with the Neurokinin-3 receptor (NK3R), a member of the G-protein coupled receptor (GPCR) superfamily.

Receptor Specificity

While NKB shows the highest affinity for the NK3R, it can also bind to NK1R and NK2R at higher concentrations, demonstrating some level of cross-reactivity within the tachykinin receptor family.

Signaling Cascade

Activation of the NK3R by NKB initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

G cluster_0 Neurokinin B Signaling Pathway NKB Neurokinin B NK3R NK3 Receptor Gq Gq Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca2 Ca²⁺ Release PKC Protein Kinase C Downstream Downstream Cellular Responses (e.g., GnRH secretion)

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Neurokinin B and its analogs with tachykinin receptors has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki, IC₅₀) and functional potency (EC₅₀) data.

Binding Affinity of Neurokinin B for Tachykinin Receptors
LigandReceptorSpeciesAssay TypeKi (nM)IC₅₀ (nM)Reference
Neurokinin BNK3RHumanRadioligand Binding0.8 - 1.6-[3]
Neurokinin BNK2RHumanRadioligand Binding20 - 100-[3]
Neurokinin BNK1RHumanRadioligand Binding400 - 800-[3]
Functional Potency of Neurokinin B and Analogs at the NK3 Receptor
CompoundSpeciesAssay TypeEC₅₀ (nM)Reference
Neurokinin BHumanCalcium Mobilization4[3]
SenktideHumanCalcium Mobilization0.5 - 3[4]
Binding Affinity of NK3R Antagonists
AntagonistSpeciesAssay TypeKi (nM)Reference
OsanetantHumanRadioligand Binding1.9[4]
TalnetantHumanRadioligand Binding1.2[4]
FezolinetantHumanRadioligand Binding21.8[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Solid-Phase Peptide Synthesis of Neurokinin B

This protocol is based on the Fmoc/tBu strategy.[5]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-amino acids (L-Leu, L-Gly, L-Val, L-Phe, L-Asp(OtBu), L-His(Trt), L-Met)

  • Coupling reagents: HBTU, HOBt

  • Activator: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Drying agent: Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence (Leu, Gly, Val, Phe, Phe, Asp, His, Met, Asp).

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized Neurokinin B by mass spectrometry and analytical HPLC.

G start Start with Fmoc-Met-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next Fmoc-amino acid (HBTU/HOBt/DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->coupling Incomplete repeat Repeat for all 10 amino acids kaiser->repeat Complete cleavage Cleavage from resin (TFA/TIS/H₂O) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Neurokinin B purification->end

Radioligand Binding Assay for NK3 Receptor

This protocol is for a competitive binding assay to determine the affinity of a test compound for the NK3 receptor.[6]

Materials:

  • Cell membranes expressing the NK3 receptor

  • Radioligand (e.g., [¹²⁵I]-MePhe⁷-NKB)

  • Test compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following NK3R activation.[7][8]

Materials:

  • Cells expressing the NK3 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Neurokinin B or other agonists

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using the plate reader.

  • Agonist Addition: Inject varying concentrations of Neurokinin B or other agonists into the wells while continuously measuring the fluorescence.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve.

    • Calculate the EC₅₀ value from the curve.

Conclusion

Neurokinin B is a fundamentally important neuropeptide in the regulation of reproductive function. Its well-defined structure, sequence, and signaling pathway through the NK3 receptor provide a solid foundation for further research and the development of therapeutic agents targeting the NKB/NK3R system. The detailed protocols and quantitative data presented in this guide are intended to support these efforts and facilitate advancements in our understanding of tachykinin biology and its applications in medicine.

References

The Role of Neurokinin B in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin B (NKB), a member of the tachykinin family of neuropeptides, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Encoded by the TAC3 gene, NKB and its cognate G protein-coupled receptor, neurokinin-3 receptor (NK3R), are indispensable for normal pubertal development and the pulsatile secretion of gonadotropin-releasing hormone (GnRH). This technical guide provides an in-depth examination of the role of NKB in the HPG axis, focusing on its signaling pathways, its interaction with other key neuropeptides, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed protocols for essential experimental techniques are provided to facilitate further research and drug development in this area.

Introduction: The KNDy Neuron and the GnRH Pulse Generator

The pulsatile release of GnRH from the hypothalamus is the primary driver of the reproductive endocrine cascade, stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. For decades, the precise mechanism governing this pulsatile release remained elusive. A significant breakthrough came with the identification of a population of neurons in the arcuate nucleus (ARC) of the hypothalamus that co-express kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789), now famously known as KNDy neurons.[1][2]

There is now compelling evidence that this network of KNDy neurons functions as the long-sought-after GnRH pulse generator.[2] Within this intricate system, NKB is hypothesized to act as a key initiator of the GnRH pulse. Loss-of-function mutations in the genes encoding either NKB (TAC3) or its receptor (TACR3) lead to congenital hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty due to deficient GnRH secretion.[3] This underscores the non-redundant role of NKB signaling in human reproduction.

This guide will delve into the molecular and cellular mechanisms by which NKB orchestrates GnRH pulsatility, the quantitative effects of modulating NKB signaling, and the detailed experimental procedures that have been instrumental in advancing our understanding of this vital neuropeptide.

NKB Signaling and its Interaction with Kisspeptin and Dynorphin

NKB, encoded by the Tac2 gene in rodents and TAC3 in humans, exerts its effects by binding to its high-affinity receptor, NK3R.[4] KNDy neurons not only synthesize and release NKB but also express NK3R, suggesting an autocrine or paracrine mode of action where NKB can directly stimulate the very neurons that produce it.[5] This positive feedback loop is believed to be a critical step in the synchronized firing of KNDy neurons that initiates a GnRH pulse.

The prevailing model of KNDy neuron function posits a hierarchical and interactive relationship between NKB, kisspeptin, and dynorphin:

  • Initiation (NKB): NKB, released from KNDy neuron terminals, binds to NK3R on adjacent KNDy neurons, leading to their depolarization and firing.[6] This initiates a synchronized burst of activity across the KNDy neuronal network.

  • Propagation (Kisspeptin): The synchronized firing of KNDy neurons triggers the release of kisspeptin from their nerve terminals that project to GnRH neurons. Kisspeptin then binds to its receptor, GPR54 (also known as Kiss1r), on GnRH neurons, potently stimulating GnRH secretion into the hypophyseal portal circulation.[7]

  • Termination (Dynorphin): The intense firing of KNDy neurons also leads to the co-release of dynorphin, an endogenous opioid peptide. Dynorphin acts on kappa opioid receptors (KOR), also located on KNDy neurons, to inhibit their activity.[8] This negative feedback serves to terminate the synchronized firing, thus ending the GnRH pulse and preparing the system for the next cycle.

The interplay between the stimulatory action of NKB and the inhibitory action of dynorphin is thought to generate the characteristic pulsatile pattern of GnRH release.

NKB_Signaling_Pathway cluster_KNDy_Neuron KNDy Neuron cluster_GnRH_Neuron GnRH Neuron NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin GPR54 GPR54 Kisspeptin->GPR54 Binds to Dynorphin Dynorphin KOR KOR Dynorphin->KOR Binds to NK3R->Kisspeptin Stimulates Release NK3R->Dynorphin Stimulates Release KOR->NKB Inhibits Release KOR->Kisspeptin Inhibits Release GnRH GnRH GPR54->GnRH Stimulates Release Pituitary Pituitary GnRH->Pituitary Acts on

Caption: Signaling cascade within the KNDy and GnRH neurons.

Quantitative Data on NKB Modulation of the HPG Axis

The administration of NKB agonists and antagonists has provided valuable quantitative data on the role of NKB in regulating the HPG axis across different species. The following tables summarize key findings from selected studies.

Table 1: Effects of NKB Agonists on LH Secretion

Species/ModelAgonist (Dose)RouteEffect on LH Pulse FrequencyEffect on LH Pulse Amplitude/Mean LHReference
Ovariectomized (OVX) RatsSenktide (100-600 pmol)ICVDose-dependent decrease (3- to 6-fold increase in pulse interval)-[4]
Diestrous RatsSenktideICV-Increase in mean LH[9]
Luteal Phase EwesSenktide (1 nmol)ICVNo significant effect (1.6 ± 0.5 vs 1.8 ± 0.9 pulses/4h)No significant effect (2.0 ± 0.5 vs 1.9 ± 0.3 ng/ml)[10]
Follicular Phase EwesSenktide (1 nmol)ICVPulses not detected; surge-like increase in LHDramatic increase in mean LH (peaks of 20-40 ng/ml)[10]
Lactating CattleSenktide (30 nmol/min)IVIncrease (2.2 ± 0.2 vs 0.8 ± 0.2 pulses/4h)-[11]
Lactating CattleSenktide (300 nmol/min)IVDose-dependent increaseIncrease in mean LH (0.85 ± 0.10 vs 0.26 ± 0.03 ng/ml)[11]
Castrated Juvenile Male MonkeysSenktide (5, 15, 50 µg)IV-Dose-dependent increase in LH[12]

Table 2: Effects of NK3R Antagonists on LH Secretion

Species/ModelAntagonist (Dose)RouteEffect on LH Pulse FrequencyEffect on LH Pulse Amplitude/Mean LHReference
Healthy Women (Follicular Phase)MLE4901 (40 mg, twice daily)OralNo significant change (0.69 ± 0.1 vs 0.66 ± 0.1 pulses/h)Reduced basal (non-pulsatile) LH secretion[1]
Menopausal WomenMLE4901OralNo change in number of pulsesIncreased LH pulse amplitude; decreased mean LH[13]
OVX EwesESN364SystemicProlonged LH interpulse interval-[14]
Castrated Non-human PrimatesESN364Systemic-Lowered plasma LH[14]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the role of NKB in the HPG axis.

In Situ Hybridization for Tac3 and Kiss1 mRNA

This protocol describes the localization of Tac3 (NKB) and Kiss1 (kisspeptin) mRNA in hypothalamic tissue sections using single or double in situ hybridization.

ISH_Workflow start Start: Tissue Preparation tissue_prep tissue_prep start->tissue_prep end End: Imaging and Analysis sectioning sectioning tissue_prep->sectioning Perfusion & Fixation prehybridization prehybridization sectioning->prehybridization Cryosectioning hybridization hybridization prehybridization->hybridization Permeabilization & Acetylation post_hybridization_washes post_hybridization_washes hybridization->post_hybridization_washes Incubate with labeled riboprobes (e.g., DIG, S35) immunological_detection immunological_detection post_hybridization_washes->immunological_detection Stringent washes color_development color_development immunological_detection->color_development Incubate with anti-DIG-AP Ab color_development->end Substrate reaction (NBT/BCIP)

Caption: Workflow for in situ hybridization.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • 30% sucrose (B13894) in PBS

  • Cryostat

  • SuperFrost Plus microscope slides

  • Proteinase K

  • Triethanolamine (TEA) buffer

  • Acetic anhydride (B1165640)

  • Hybridization buffer (containing formamide, dextran (B179266) sulfate, SSC, etc.)

  • Labeled antisense riboprobes for Tac3 and Kiss1 (e.g., digoxigenin-labeled)

  • RNase A

  • Stringent wash buffers (e.g., SSC of varying concentrations)

  • Blocking solution (e.g., 2% normal sheep serum)

  • Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Tissue Preparation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA. Dissect the brain and post-fix overnight in 4% PFA at 4°C. Cryoprotect the brain by immersing in 30% sucrose in PBS until it sinks.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 20-30 µm) through the hypothalamus using a cryostat. Mount sections onto SuperFrost Plus slides.

  • Prehybridization:

    • Air-dry the slides.

    • Treat with Proteinase K to permeabilize the tissue.

    • Acetylate with acetic anhydride in TEA buffer to reduce non-specific binding.

    • Dehydrate through a series of ethanol (B145695) concentrations.

  • Hybridization: Apply hybridization buffer containing the labeled riboprobe(s) to the sections. Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).

  • Post-hybridization Washes:

    • Remove coverslips and wash in high-stringency buffers to remove unbound probe.

    • Treat with RNase A to digest any remaining single-stranded probe.

    • Perform further stringent washes at elevated temperatures.

  • Immunological Detection (for non-radioactive probes):

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with an anti-digoxigenin-AP antibody.

    • Wash to remove unbound antibody.

  • Color Development: Incubate sections in a solution containing NBT/BCIP until the desired color intensity is reached. Stop the reaction by washing in buffer.

  • Imaging: Dehydrate the slides, clear with xylene, and coverslip. Image using a bright-field microscope. For double in situ hybridization, use differentially labeled probes (e.g., DIG and fluorescein) and sequential detection with different colorimetric substrates.[3][15][16]

Whole-Cell Patch-Clamp Electrophysiology of KNDy Neurons

This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from KNDy neurons in acute hypothalamic slices to study their electrophysiological properties and responses to NKB agonists/antagonists.

Materials:

  • Transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the Kiss1 or Tac2 promoter.

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

  • Intracellular pipette solution (K-gluconate based).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal slices (e.g., 250 µm) containing the arcuate nucleus using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature.[1][17]

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate.

    • Identify fluorescently labeled KNDy neurons in the arcuate nucleus using an upright microscope with fluorescence optics.

    • Pull patch pipettes with a resistance of 3-8 MΩ and fill with intracellular solution.

    • Approach a target neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record spontaneous firing activity in current-clamp mode.

    • Apply NKB agonists (e.g., senktide) or antagonists to the perfusion bath to assess their effects on neuronal firing rate and membrane potential.

    • In voltage-clamp mode, measure synaptic currents to study the effects of NKB on synaptic transmission.[2][14][18]

In Vivo Calcium Imaging of GnRH Neurons

This protocol describes the use of fiber photometry to monitor the calcium dynamics of GnRH neurons in freely moving mice in response to NKB signaling.

Materials:

  • GnRH-Cre transgenic mice.

  • AAV vector encoding a Cre-dependent genetically encoded calcium indicator (e.g., GCaMP6s).

  • Stereotaxic apparatus.

  • Optic fiber cannula.

  • Fiber photometry system.

Procedure:

  • Surgical Preparation:

    • Anesthetize a GnRH-Cre mouse and place it in a stereotaxic frame.

    • Inject the AAV-GCaMP6s vector into the preoptic area where GnRH neuron cell bodies are located.

    • Implant an optic fiber cannula just above the injection site.

    • Allow the mouse to recover and for GCaMP to express (typically 2-3 weeks).

  • Fiber Photometry Recording:

    • Habituate the mouse to the recording setup.

    • Connect the implanted optic fiber to the fiber photometry system.

    • Record baseline GCaMP fluorescence, which reflects the population activity of GnRH neurons.

    • Administer NKB agonists or antagonists (e.g., via intraperitoneal or intracerebroventricular injection) and record the changes in GCaMP signal.

  • Data Analysis:

    • Correct the GCaMP signal for motion artifacts using an isosbestic control signal.

    • Calculate the change in fluorescence (ΔF/F) to represent changes in neuronal activity.

    • Correlate changes in GnRH neuron population activity with the pharmacological manipulation and, if possible, with pulsatile LH secretion measured from blood samples.[8][19]

Conclusion and Future Directions

Neurokinin B signaling within the KNDy neuronal network of the arcuate nucleus is a cornerstone of the central regulation of reproduction. The intricate interplay between NKB, kisspeptin, and dynorphin provides a sophisticated mechanism for generating the pulsatile GnRH secretion that is fundamental to the function of the HPG axis. The quantitative data and experimental protocols presented in this guide highlight the significant progress made in understanding the role of NKB.

Future research will likely focus on further dissecting the precise molecular mechanisms downstream of NK3R activation in KNDy neurons, exploring the potential for sexual dimorphism in NKB signaling, and elucidating how metabolic and stress signals integrate with the KNDy network to modulate reproductive function. From a clinical perspective, the development of selective NK3R antagonists has already shown promise for treating conditions associated with hyperactive GnRH pulsatility, such as polycystic ovary syndrome and menopausal hot flushes. A continued, detailed understanding of NKB's role in the HPG axis will be paramount for the development of novel and targeted therapies for a range of reproductive disorders.

References

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Neurokinin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of Neurokinin B (NKB), with a particular focus on its interaction with the tachykinin family of receptors. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental processes to support research and development in neuropharmacology and related fields.

Introduction to Neurokinin B and its Receptors

Neurokinin B (NKB) is a decapeptide member of the tachykinin family, which also includes Substance P (SP) and Neurokinin A (NKA).[1] These neuropeptides are characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) and are involved in a wide array of physiological processes.[1][2] NKB exerts its biological effects primarily through interaction with the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[3] While NKB shows the highest affinity for the NK3R, it can also interact with the Neurokinin-1 (NK1R) and Neurokinin-2 (NK2R) receptors, albeit with lower affinity.[1][2] The selective activation of these receptors by their respective endogenous ligands is crucial for their distinct physiological roles.

The trifluoroacetic acid (TFA) salt of NKB is commonly used in research settings. It is important to note that the TFA counterion, a remnant of the peptide synthesis and purification process, can potentially influence the peptide's physicochemical properties and its interaction with biological systems.[4][5] While direct comparative studies on the binding affinity of NKB TFA salt versus other salt forms are not extensively available, researchers should be aware that TFA can interact with positively charged residues on peptides and may affect experimental outcomes.[4][6] Therefore, for sensitive biological assays, conversion to a more biologically compatible salt, such as hydrochloride, is often recommended.[4][7]

Quantitative Receptor Binding Data

The binding affinities of Neurokinin B and other key tachykinin peptides for the human neurokinin receptors are summarized below. The data, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, have been compiled from various radioligand binding studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as radioligand used, cell type, and assay buffer composition.[8]

Table 1: Binding Affinity of Tachykinin Peptides at Human Neurokinin Receptors
LigandReceptorKi (nM)IC50 (nM)Radioligand UsedCell LineReference
Neurokinin B NK1R-13[3H]SPGuinea pig cerebral cortex[9]
NK2R-----
NK3R--[125I][MePhe7]-NKBGuinea pig cortical membranes[9]
Senktide (B1681736) NK1R>10,000-[125I]-BH-SPCHO[10]
NK2R>10,000-[125I]-NKACHO[10]
NK3R-21[125I][MePhe7]-NKBCHO[11]
Neurokinin A NK1R-----
NK2R-----
NK3R-----
Substance P NK1R0.20.07[125I]-Substance P / [3H]SPHuman NK1 receptor (CHO cells) / Guinea pig cerebral cortex[12][13]
NK2R-----
NK3R-----

Note: A hyphen (-) indicates that the data was not available in the cited sources. Ki and IC50 are key measures of ligand affinity, with lower values indicating higher affinity.[14] The variability in reported values can be significant across different studies.[8]

Table 2: Functional Potency (EC50) of Tachykinin Agonists
AgonistReceptorEC50 (nM)Assay TypeCell LineReference
Neurokinin B NK1R68Agonist activityGuinea pig ileum[9]
NK2R----
NK3R-Agonist activityRat portal vein[9]
Senktide NK1R35,000Agonist activity-[15]
NK2R----
NK3R0.5 - 3Agonist activity-
Neurokinin A NK1R----
NK2R-Agonist activityRat colon[9]
NK3R40Full agonistHuman NK3R[16]
Substance P NK1R5.6Agonist activityGuinea pig ileum[13]
NK2R----
NK3R-Agonist activityRat portal vein[13]

Note: EC50 represents the concentration of an agonist that gives 50% of the maximal response.

Experimental Protocols

The following section details a generalized methodology for a radioligand competition binding assay, a standard technique used to determine the binding affinity of a test compound for a specific receptor.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as Neurokinin B, for a tachykinin receptor.[17]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the tachykinin receptor of interest (e.g., CHO-K1 cells expressing human NK1R, NK2R, or NK3R).[17]

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [125I][MePhe7]-NKB for NK3R).[10]

  • Test Compound: Unlabeled Neurokinin B (or other competing ligand).

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.[18]

  • Wash Buffer: e.g., 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% BSA.[18]

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[19]

2. Experimental Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.[19]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.[19]

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes or a 96-well plate.[19]

    • To each well, add a fixed concentration of radioligand (typically at or below its Kd value).

    • Add a range of concentrations of the unlabeled competitor (e.g., Neurokinin B).

    • Add a fixed amount of the cell membrane preparation.[19]

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.[15]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.[19]

3. Data Analysis:

  • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding as a percentage of the control (binding in the absence of a competitor) against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Mandatory Visualizations

Signaling Pathway of Neurokinin B at the NK3 Receptor

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (TFA Salt) NK3R NK3 Receptor NKB->NK3R Binding & Activation Gq Gq Protein NK3R->Gq Activation PLCb Phospholipase C-β (PLCβ) Gq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Cellular Responses Ca2->Downstream Modulation of enzyme activity PKC->Downstream Phosphorylation of target proteins

Caption: NK3R Gq-coupled signaling cascade.

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing NK3R Incubation 4. Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand Solution (e.g., [¹²⁵I][MePhe⁷]-NKB) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of Test Compound (NKB) Competitor_Prep->Incubation Filtration 5. Rapid Vacuum Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing 6. Wash Filters with Ice-Cold Buffer Filtration->Washing Counting 7. Measure Radioactivity on Filters Washing->Counting Data_Analysis 8. Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Counting->Data_Analysis

Caption: Workflow of a radioligand competition binding assay.

References

Endogenous Functions of Neurokinin B in the Central Nervous system: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin B (NKB), a member of the tachykinin family of neuropeptides, has emerged as a critical regulator of central nervous system (CNS) functions, most notably in the neuroendocrine control of reproduction. Encoded by the TAC3 gene, NKB acts primarily through its G protein-coupled receptor, the neurokinin-3 receptor (NK3R), to modulate a diverse array of physiological processes. This technical guide provides an in-depth overview of the endogenous functions of NKB within the CNS, with a primary focus on its role in reproductive physiology and expanding to its involvement in pain modulation, anxiety, and fear responses. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Neurokinin B System

Neurokinin B is a decapeptide that is highly expressed in the central nervous system.[1] It is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in a specific population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons.[2] The discovery that inactivating mutations in the genes encoding NKB (TAC3) or its receptor (TACR3) lead to hypogonadotropic hypogonadism in humans has solidified the crucial role of this neuropeptide in reproductive function.[3] Beyond the hypothalamus, NKB and its receptor are distributed in other brain regions, including the amygdala and the periaqueductal gray, suggesting a broader role in modulating emotional and sensory processes.[4][5]

Role of Neurokinin B in the Central Regulation of Reproduction

The most well-characterized function of NKB in the CNS is its integral role in the regulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn governs the entire reproductive axis.

The KNDy Neuron Hypothesis and GnRH Pulse Generation

The pulsatile release of GnRH from the hypothalamus is essential for maintaining normal reproductive function. KNDy neurons in the arcuate nucleus are considered the central pulse generator for GnRH secretion.[6] Within this network, NKB is proposed to act as a key initiator of the synchronized firing of KNDy neurons. This leads to the release of kisspeptin, which then stimulates GnRH neurons to release GnRH in a pulsatile manner.[6][7] Dynorphin, the third neuropeptide in KNDy neurons, is thought to act as an inhibitory signal, terminating the kisspeptin release and thus completing the pulse.[7]

Neurokinin B Signaling Pathway in Reproductive Control

The signaling cascade initiated by NKB in the context of reproduction is a critical area of study for understanding and potentially manipulating reproductive health and disease.

NKB_Signaling_Reproduction NKB Neurokinin B (NKB) NK3R NK3 Receptor (NK3R) on KNDy Neuron NKB->NK3R Binds to KNDy_Neuron KNDy Neuron (Arcuate Nucleus) NK3R->KNDy_Neuron Activates Kisspeptin Kisspeptin Release KNDy_Neuron->Kisspeptin Stimulates GPR54 GPR54 (Kiss1R) Kisspeptin->GPR54 Binds to GnRH_Neuron GnRH Neuron GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release Stimulates GPR54->GnRH_Neuron Activates Pituitary Anterior Pituitary GnRH_Release->Pituitary Acts on LH_FSH LH & FSH Secretion Pituitary->LH_FSH Stimulates

Figure 1. NKB Signaling Pathway in the Hypothalamus for Reproductive Control.
Quantitative Data on NKB Modulation of Gonadotropin Secretion

The effects of NKB signaling on luteinizing hormone (LH) secretion have been quantified in various species, providing valuable data for understanding its physiological role and for the development of therapeutic agents.

Compound Species/Model Dose/Concentration Effect on LH Secretion Reference
Agonists
Senktide (B1681736) (NK3R Agonist)Ovariectomized Ewes1 nmol (ICV)Dramatic increase in LH to preovulatory surge levels.[8]
SenktideAnestrous Ewes3 pmol (microinjection into RCh)Significant increase in LH concentrations.[8]
SenktideLactating Cattle30 and 300 nmol/min (IV)Dose-dependent increase in LH pulse frequency.[9]
SenktideIntact Male Mice600 pmol (ICV)Robust LH secretory response.[2]
SenktideCHO cells expressing rat NK3REC50 = 0.013 ± 0.004 nMPotent agonistic activity.[10]
SenktideCHO cells expressing cattle NK3REC50 = 0.34 ± 0.12 nMPotent agonistic activity.[10]
SenktideCHO cells expressing goat NK3REC50 = 0.012 ± 0.004 nMPotent agonistic activity.[10]
Antagonists
ESN364 (NK3R Antagonist)Ovariectomized EwesSystemic administrationProlongs LH interpulse interval.[11]
MLE4901 (NK3R Antagonist)Postmenopausal Women40 mg twice daily (oral) for 7 daysReduction in LH from 29.3 to 24.4 IU/L. In women with hot flashes, LH pulse frequency fell from 1.0 to 0.7 pulses/h.[12]
MLE4901 (NK3R Antagonist)Healthy Women (follicular phase)40 mg twice daily (oral) for 7 daysReduced basal LH secretion.[13]
Fezolinetant (NK3R Antagonist)Ovariectomized Rats1-10 mg/kg twice daily (oral) for 1 weekDose-dependent reduction in plasma LH levels.[14]
FezolinetantMenopausal Women30 mg/dayReduced hot flush frequency by 56% at 12 weeks.[15]
FezolinetantMenopausal Women45 mg/dayReduced hot flush frequency by 61% at 12 weeks.[15]

Broader Functions of Neurokinin B in the Central Nervous System

While the role of NKB in reproduction is well-established, emerging evidence indicates its involvement in other critical CNS functions, including the modulation of pain, anxiety, and fear.

Neurokinin B in Pain Modulation

Tachykinins, including NKB, are implicated in pain signaling pathways.[16] NKB and its receptor, NK3R, are found in brain regions involved in pain processing, such as the periaqueductal gray (PAG).[4] The PAG is a key node in the descending pain modulatory system, and alterations in the excitatory/inhibitory balance within this region are linked to chronic pain states.[3] While the precise role of NKB in the PAG is still under investigation, it is thought to contribute to the complex neurochemical environment that governs the perception and modulation of pain.

Neurokinin B in Anxiety and Fear

The amygdala, a brain region central to processing emotions like fear and anxiety, expresses both NKB and NK3R.[4] Studies in animal models suggest that NKB signaling in the amygdala can modulate fear and anxiety-like behaviors. For instance, activation of NK3R in the basolateral amygdala has been shown to enhance fear-potentiated startle responses in rats.[17] Furthermore, there is evidence for a kisspeptin-independent pathway for NKB-mediated stimulation of gonadotropin release via the medial amygdala in female mice, highlighting the complex and region-specific actions of NKB.[2] Animal models of anxiety, such as the elevated plus maze and fear conditioning paradigms, are valuable tools for further elucidating the role of the NKB system in emotional regulation.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of NKB's functions. The following sections provide outlines for key experimental procedures.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This technique allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drill)

  • Guide cannula (24-gauge for rats, 26-gauge for mice)

  • Internal cannula/injector (30-gauge for rats, 33-gauge for mice)

  • Dummy cannula

  • Dental cement and anchor screws

  • Microinjection pump

  • NKB agonist/antagonist solution

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the animal and secure it in the stereotaxic frame. Shave and clean the scalp.

  • Incision and Bregma Identification: Make a midline incision to expose the skull. Identify and level the bregma.

  • Drilling and Cannula Implantation: Drill a hole at the appropriate coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, L ±1.5 mm from bregma). Lower the guide cannula to the desired depth (e.g., for rats: V -3.5 to -4.0 mm from the skull surface).[9]

  • Fixation: Secure the cannula with anchor screws and dental cement.

  • Recovery: Suture the incision and allow the animal to recover with appropriate post-operative care.

  • Injection: At the time of the experiment, remove the dummy cannula and insert the internal cannula connected to the microinjection pump. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[9]

ICV_Workflow cluster_surgery Surgical Implantation cluster_injection Microinjection Anesthetize Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthetize->Stereotaxic Incision Scalp Incision & Bregma ID Stereotaxic->Incision Drill Drill Burr Hole Incision->Drill Implant Implant Guide Cannula Drill->Implant Secure Secure with Screws & Cement Implant->Secure Remove_Dummy Remove Dummy Cannula Secure->Remove_Dummy Recovery Period Insert_Injector Insert Internal Cannula Remove_Dummy->Insert_Injector Infuse Infuse Compound Insert_Injector->Infuse Withdraw_Injector Withdraw Internal Cannula Infuse->Withdraw_Injector Replace_Dummy Replace Dummy Cannula Withdraw_Injector->Replace_Dummy Behavioral_Assay Behavioral/Physiological Assay Replace_Dummy->Behavioral_Assay Post-Injection

Figure 2. Experimental Workflow for Intracerebroventricular (ICV) Injection.
Receptor Binding Assay for NK3R

This assay is used to determine the affinity of compounds for the NK3R.

Materials:

  • Cell membranes from cells expressing NK3R (e.g., CHO cells)

  • Radiolabeled ligand (e.g., [¹²⁵I]His³, MePhe⁷)-NKB)

  • Unlabeled competitor compounds (NKB, senktide, antagonists)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled competitor compound in the assay buffer.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki) of the compound.[10][20]

In Vivo Electrophysiology of KNDy Neurons

This technique allows for the recording of the electrical activity of KNDy neurons in live animals.

Materials:

  • Anesthetized or awake, head-fixed animal model (e.g., transgenic mouse with fluorescently labeled KNDy neurons)

  • Recording electrodes

  • Amplifier and data acquisition system

  • Stereotaxic frame (for electrode placement)

Procedure:

  • Animal Preparation: Prepare the animal for recording, which may involve anesthesia or habituation to head fixation.

  • Electrode Placement: Using stereotaxic coordinates, lower the recording electrode into the arcuate nucleus.

  • Recording: Record the extracellular action potentials of individual or multiple neurons.

  • Stimulation/Pharmacology: Apply stimuli (e.g., administration of NKB agonists/antagonists) and record the changes in neuronal firing rate and pattern.

  • Data Analysis: Analyze the recorded spike trains to determine changes in firing frequency, bursting activity, and synchronization among neurons.

Conclusion and Future Directions

Neurokinin B is a pleiotropic neuropeptide with a well-defined, indispensable role in the central control of reproduction. The elucidation of the KNDy neuron signaling cascade has provided a framework for understanding GnRH pulse generation and has opened new avenues for the development of therapeutics for reproductive disorders. NK3R antagonists are now being investigated for the treatment of sex-hormone-dependent conditions such as polycystic ovary syndrome, endometriosis, and menopausal hot flashes.[11][14]

Furthermore, the expanding knowledge of NKB's function in extra-hypothalamic regions, such as the amygdala and periaqueductal gray, points to its involvement in modulating pain, fear, and anxiety. Future research should focus on dissecting the specific circuits and molecular mechanisms through which NKB exerts these effects. A deeper understanding of the multifaceted roles of NKB in the CNS will be instrumental in developing novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Preparation of Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB) is a decapeptide member of the tachykinin family, playing a crucial role in the central regulation of reproduction. It is a key component of the Kisspeptin (B8261505)/Neurokinin B/Dynorphin (KNDy) neuronal system in the hypothalamus, which governs the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[1][2][3][4] NKB preferentially binds to and activates the neurokinin-3 receptor (NK3R), a G-protein coupled receptor, to exert its effects.[1][4] Loss-of-function mutations in the genes encoding NKB (TAC3) or its receptor (TACR3) lead to hypogonadotropic hypogonadism in humans, highlighting its indispensable role in puberty and fertility.[4]

For experimental use, NKB is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of the peptide synthesis and purification process using trifluoroacetic acid. The TFA salt form ensures the stability of the lyophilized peptide. Proper reconstitution and preparation of Neurokinin B TFA are critical for ensuring its solubility, stability, and biological activity in in vivo studies. These application notes provide a comprehensive guide to preparing NKB TFA for various research applications.

Physicochemical Properties and Storage of this compound

Understanding the properties of NKB TFA is the first step in its proper handling and preparation. All quantitative data is summarized in the table below for clarity.

PropertyValueSource
Molecular Formula C₅₅H₇₉N₁₃O₁₄S₂·₂C₂HF₃O₂[5]
Molecular Weight 1438.47 g/mol [5]
Amino Acid Sequence Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂[5]
Target Receptor Neurokinin 3 Receptor (NK3R)[4]
Solubility - H₂O : 2.5 mg/mL (1.74 mM); requires sonication. - DMSO : Up to 1 mg/mL.[5]
Storage (Powder) - -80°C : 2 years - -20°C : 1 year[5]
Storage (In Solvent) - -80°C : 6 months - -20°C : 1 month[5]

General Workflow for NKB TFA Preparation

The following diagram outlines the general workflow from receiving the lyophilized peptide to its administration in an in vivo model.

G cluster_prep Step 1: Reconstitution cluster_dilution Step 2: Preparation of Working Solution cluster_admin Step 3: In Vivo Administration Receive Receive Lyophilized NKB TFA Powder Calculate Calculate Required Solvent Volume Receive->Calculate Reconstitute Reconstitute in Sterile H₂O or DMSO Calculate->Reconstitute Vortex Vortex and Sonicate to Ensure Full Dissolution Reconstitute->Vortex Dilute Dilute Stock Solution with Sterile Vehicle (e.g., Saline, PBS) Vortex->Dilute Filter Sterile Filter (0.22 µm syringe filter) Dilute->Filter Store_Work Store Working Solution on Ice Filter->Store_Work Administer Administer to Animal Model (IV, ICV, IP) Store_Work->Administer

Caption: General workflow for preparing this compound.

Protocols for Reconstitution and Preparation

Materials and Equipment
  • This compound (lyophilized powder)

  • Sterile, deionized, nuclease-free water

  • High-purity DMSO (optional, for stock solution)

  • Sterile physiological saline (0.9% NaCl)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Bath sonicator

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Sterile syringe filters (0.22 µm pore size, low-protein binding)

Protocol 1: Reconstitution of Lyophilized NKB TFA

This protocol describes the preparation of a concentrated stock solution.

  • Equilibration : Before opening, allow the vial of lyophilized NKB TFA to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Calculation : Calculate the volume of solvent needed to achieve the desired stock concentration. For a 1 mM stock solution of NKB TFA (MW = 1438.47 g/mol ):

    • Volume (mL) = [Weight of NKB (mg) / 1438.47] x 1000

  • Solvent Addition : Carefully add the calculated volume of sterile water to the vial. For peptides that are difficult to dissolve, high-purity DMSO can be used initially before further dilution in an aqueous buffer.

  • Dissolution : Gently vortex the vial to mix. To ensure complete dissolution, sonicate the vial in a water bath for 5-10 minutes as recommended.[5] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage : Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended.[5]

Protocol 2: Preparation of Working Solutions for In Vivo Administration

The final working solution must be sterile and isotonic. The choice of vehicle depends on the administration route and the experimental model.

  • Thawing : Thaw a single aliquot of the NKB TFA stock solution on ice.

  • Dilution : Based on the desired final concentration and dosage, dilute the stock solution with a sterile vehicle.

    • Recommended Vehicles :

      • Intracerebroventricular (ICV) / Intraperitoneal (IP) : Sterile physiological saline (0.9% NaCl) is commonly used.[6][7]

      • Intravenous (IV) : Sterile physiological saline or a vehicle such as saline containing 5% (v/v) Gelofusin can be used to improve stability in circulation.[8][9]

  • Sterilization : Pass the final working solution through a 0.22 µm sterile syringe filter into a sterile tube. This step is critical to prevent infection, especially for IV and ICV routes.

  • Final Handling : Keep the prepared working solution on ice and use it promptly to minimize degradation.

Summary of In Vivo Administration Parameters

The following table summarizes dosages and vehicles used in published in vivo studies with NKB or its selective agonist, senktide. This information can serve as a starting point for experimental design.

SpeciesCompoundRouteDoseVehicleSource
Rat SenktideICV600 pmolPhysiological Saline (0.9% NaCl)[6][7]
Mouse SenktideIP20 µg/kg - 2 mg/kgSaline[10]
Monkey NKBIV100 µg (bolus)DMSO (for NKB stock)[11][12]
Monkey SenktideIV50 µg (bolus)Not specified[11][12]
Sheep NKB/SenktideICV1 nmolSterile Saline[13]
Goat NKBICV0.2 - 2 nmolSaline[14]
Human NKBIV Infusion2.56 - 5.12 nmol/kg/hSaline with 5% (v/v) Gelofusin[8][9]

Neurokinin B Signaling in GnRH Regulation

NKB is a critical regulator within the KNDy neuronal system, which acts as the GnRH pulse generator. The diagram below illustrates this signaling pathway. NKB, released from KNDy neurons, acts in an autocrine/paracrine manner on NK3R located on the same or adjacent KNDy neurons. This stimulates the release of kisspeptin, which then acts on its receptor (Kiss1R) on GnRH neurons to trigger GnRH secretion. Dynorphin, also co-released, provides an inhibitory tone by acting on kappa opioid receptors (KOR).[1][4]

G cluster_kndy KNDy Neuron (Arcuate Nucleus) cluster_gnrh GnRH Neuron cluster_pituitary Anterior Pituitary KNDy KNDy Neuron NKB Neurokinin B (NKB) KNDy->NKB Kiss Kisspeptin KNDy->Kiss Dyn Dynorphin KNDy->Dyn GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Pituitary Gonadotroph LH_FSH LH / FSH Pituitary->LH_FSH NKB->KNDy (+) via NK3R Kiss->GnRH_Neuron (+) via Kiss1R Dyn->KNDy (-) via KOR GnRH->Pituitary

Caption: KNDy neuron signaling pathway in GnRH regulation.

Cautions and Best Practices

  • Peptide Adsorption : Peptides can adsorb to glass and plastic surfaces. Use low-protein binding tubes and pipette tips to minimize loss of material.

  • TFA Content : The presence of TFA can lower the pH of the solution upon reconstitution in unbuffered water. For pH-sensitive experiments, consider using a physiological buffer like PBS as the final vehicle.

  • Freeze-Thaw Cycles : Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to peptide degradation. Aliquoting is highly recommended.

  • Validation : For research use only. This product has not been fully validated for medical applications.[5] Always perform pilot studies to determine the optimal dose and administration protocol for your specific model and experimental conditions.

References

Application Notes and Protocols for Intracerebroventricular Injection of Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, is a critical regulator of reproductive function. It is encoded by the TAC3 gene in humans and the Tac2 gene in rodents. NKB preferentially binds to the neurokinin-3 receptor (NK3R), a G-protein coupled receptor. Loss-of-function mutations in either NKB or NK3R lead to hypogonadotropic hypogonadism, highlighting their essential role in the reproductive axis.[1] NKB is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in neurons of the arcuate nucleus, forming a network that is fundamental to the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2] Intracerebroventricular (ICV) injection of NKB or its agonists is a key experimental technique to investigate its central effects on neuroendocrine pathways. This document provides a detailed protocol for the ICV injection of Neurokinin B trifluoroacetate (B77799) (TFA) salt in rodent models.

Data Presentation

The following tables summarize the quantitative effects of intracerebroventricular administration of Neurokinin B agonists on Luteinizing Hormone (LH) secretion in various animal models.

Table 1: Effects of ICV NKB Agonist (Senktide) on LH Secretion in Female Rats

Animal ModelDose of Senktide (ICV)VehicleKey FindingsReference
Ovariectomized (OVX) + low dose E₂600 pmolVehicleSignificant increase in LH release at 20, 60, and 120 minutes post-injection.[3][3]
Diestrus600 pmolVehicle3-fold increase in LH secretory mass (AUC) over 120 minutes.[4][4]
Proestrus600 pmolVehicleSignificant increase in serum LH levels at 20 minutes post-injection.[3][3]
Ovariectomized (OVX)100-600 pmolVehicleDose-dependent suppression of LH pulses.[5][5]

Table 2: Effects of ICV NKB/NKB Agonist on LH Secretion in Other Species

Animal ModelAgent and Dose (ICV)VehicleKey FindingsReference
Ovariectomized ewes (follicular phase)1 nmol SenktideSterile SalineSustained increase in LH concentrations, with some animals reaching surge-like levels (23–80 ng/ml).[6][6]
Ovariectomized ewes (luteal phase)1 nmol SenktideSterile SalineNo significant effect on LH pulse frequency or amplitude.[6][6]
Anestrous Shiba goats200 nmol Senktide (IV, repeated)Not specifiedPulsatile increase in LH secretion after each injection in 5 out of 6 goats.[7][7]
Adult GnRH-GFP male miceSenktideaCSFInduced GnRH release in the median eminence but not the preoptic area.[8][8]

Experimental Protocols

Protocol 1: Preparation of Neurokinin B TFA for Intracerebroventricular Injection

This protocol details the preparation of this compound solution for ICV administration.

Materials:

  • This compound (≥95% purity)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required amount of NKB TFA: Based on the desired final concentration and injection volume, calculate the mass of NKB TFA needed. It is advisable to prepare a stock solution that can be diluted to the final working concentration.

  • Reconstitution of NKB TFA:

    • Allow the lyophilized NKB TFA powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Aseptically add the calculated volume of sterile 0.9% saline to the vial to achieve the desired stock concentration.

    • Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Preparation of Working Solution:

    • Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.

    • For example, if the stock solution is 1 mM and the desired final concentration is 100 µM, perform a 1:10 dilution.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment.

    • If storage is necessary, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice

This protocol describes the surgical procedure for ICV injection in mice using a stereotaxic apparatus.

Materials:

  • Stereotaxic frame with mouse adaptor

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, scissors, forceps)

  • Skull drill

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • NKB TFA solution (prepared as in Protocol 1)

  • Sterile saline

  • Betadine and 70% ethanol

  • Suturing material or tissue adhesive

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

    • Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Shave the fur from the scalp and secure the mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Disinfect the surgical area with Betadine followed by 70% ethanol.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.

    • For injection into the lateral ventricle, use the following coordinates relative to bregma: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm.

    • Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with the NKB TFA solution, ensuring there are no air bubbles.

    • Slowly lower the needle through the burr hole to the target DV coordinate.

    • Infuse the desired volume (typically 1-5 µL) at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.[9]

    • Leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution before slowly retracting it.

  • Post-operative Care:

    • Suture the scalp incision or close with tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Place the mouse in a clean cage on a heating pad for recovery.

    • Monitor the animal closely until it is fully ambulatory.

Visualizations

Neurokinin B Signaling Pathway in KNDy Neurons

NKB_Signaling_Pathway cluster_KNDy KNDy Neuron cluster_GnRH GnRH Neuron cluster_Pituitary Anterior Pituitary NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin GPR54 GPR54 Kisspeptin->GPR54 Activates Dynorphin Dynorphin KOR KOR Dynorphin->KOR Binds to NK3R->Kisspeptin Stimulates release NK3R->Dynorphin Stimulates release KOR->Kisspeptin Inhibits release GnRH_Neuron GnRH Neuron Pituitary Gonadotrope Cells GnRH_Neuron->Pituitary Stimulates GPR54->GnRH_Neuron Stimulates GnRH release LH LH Secretion Pituitary->LH Induces ICV_Workflow prep 1. Prepare NKB TFA Solution (Sterile 0.9% Saline) injection 5. ICV Injection (Slow Infusion) prep->injection anesthesia 2. Anesthetize Animal (e.g., Isoflurane) stereotaxic 3. Secure in Stereotaxic Frame anesthesia->stereotaxic surgery 4. Surgical Procedure (Incision, Drilling) stereotaxic->surgery surgery->injection post_op 6. Post-operative Care (Suturing, Analgesia) injection->post_op analysis 7. Behavioral/Physiological Analysis (e.g., Blood Sampling for LH) post_op->analysis

References

Application Notes: The Use of Neurokinin B TFA in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB), a member of the tachykinin family of neuropeptides, is a critical regulator of neuronal signaling, particularly within the context of reproductive neuroendocrinology.[1][2] Encoded by the TAC3 gene in humans and Tac2 in rodents, NKB preferentially binds to the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[3][4][5] The activation of NK3R by NKB is implicated in a wide array of physiological processes, including the modulation of Gonadotropin-Releasing Hormone (GnRH) secretion, pubertal onset, and reproductive function.[3][4][6]

In the hypothalamus, NKB is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in a population of neurons known as KNDy neurons, located in the arcuate nucleus.[2][4][7] These neurons are central to the generation of pulsatile GnRH release.[3][8] NKB is understood to act in an autocrine or paracrine fashion to stimulate kisspeptin release, which in turn acts on GnRH neurons.[1][3][7] Given its pivotal role, Neurokinin B, often supplied as a trifluoroacetate (B77799) (TFA) salt for improved stability and solubility, is a valuable tool for investigating hypothalamic function, reproductive disorders, and the development of novel therapeutics targeting the NK3R pathway.

Physicochemical Properties and Receptor Affinity

Neurokinin B TFA is a synthetic form of the endogenous decapeptide. The TFA counterion enhances its handling and solubility in aqueous solutions for experimental use.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Sequence Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2[9]
Molecular Formula C₅₅H₇₉N₁₃O₁₄S₂ (as TFA salt)[9]
Molecular Weight 1438.47 g/mol (as TFA salt)[9]
Solubility Soluble to 1 mg/ml in DMSO. Soluble to 2.5 mg/mL in H₂O (requires sonication).[9]
Storage Store powder at -20°C for up to 1 year or -80°C for up to 2 years. In solvent, store at -20°C for 1 month or -80°C for 6 months.[9][10]

Table 2: Receptor Binding Profile and Potency of Neurokinin B

Receptor TargetParameterValueSpeciesSource
NK3 Receptor (NK3R) EC₅₀1 nMHuman/Porcine
NK1 Receptor (NK1R) pIC₅₀7.01Human[11]
NK1 Receptor (NK1R) pKi6.3 - 6.4Human[11]

Note: NKB demonstrates the highest affinity for its cognate receptor, NK3R, but can interact with other tachykinin receptors at higher concentrations.[4][8]

Visualized Signaling Pathway

The primary mechanism of NKB action in the hypothalamus involves the KNDy neuron system to regulate GnRH secretion.

NKB_Signaling_Pathway Neurokinin B Signaling in KNDy Neurons cluster_KNDy KNDy Neuron (Arcuate Nucleus) cluster_GnRH GnRH Neuron NKB Neurokinin B (NKB) NK3R_KNDy NK3R NKB->NK3R_KNDy Binds (Autocrine/ Paracrine) Kisspeptin Kisspeptin NK3R_KNDy->Kisspeptin Stimulates Release (+) Dynorphin Dynorphin NK3R_KNDy->Dynorphin Modulates Release Kiss1R Kiss1R Kisspeptin->Kiss1R Binds GnRH GnRH Kiss1R->GnRH Stimulates Release (+) Portal_Vessels Hypophyseal Portal Vessels GnRH->Portal_Vessels Secreted

NKB signaling cascade in the hypothalamic KNDy neuron.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to NKB TFA in a cell line expressing the human NK3R.

1. Materials and Reagents:

  • HEK293 cells stably expressing human NK3R (or similar cell line, e.g., hypothalamic CLU 209).

  • This compound (powder).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium indicator dye: Fluo-4 AM.

  • Pluronic F-127.

  • DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., Agilent BioTek Lionheart FX).

2. Cell Preparation:

  • Seed NK3R-expressing cells into a 96-well plate at a density of 50,000-80,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. Dye Loading:

  • Prepare a 2X loading buffer solution in Assay Buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Remove cell culture medium from the wells.

  • Add 100 µL of the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

  • Add a final 100 µL of Assay Buffer to each well.

4. NKB TFA Solution Preparation:

  • Prepare a 10 mM stock solution of NKB TFA in sterile water or DMSO.

  • Perform serial dilutions in Assay Buffer to create working solutions at 2X the final desired concentration (e.g., ranging from 2 pM to 2 µM for a final concentration of 1 pM to 1 µM).

5. Calcium Flux Measurement:

  • Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.

  • Set the instrument to measure fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm) with readings every 1-3 seconds.[12]

  • Record a stable baseline fluorescence for 20-30 seconds.

  • Using the automated injector, add 100 µL of the 2X NKB TFA working solution to the corresponding wells.

  • Continue recording fluorescence for an additional 2-3 minutes to capture the full response profile.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the change over the baseline (ΔF/F₀). Plot the response against the logarithm of the NKB TFA concentration to determine the EC₅₀ value.

Protocol 2: In Vivo Intracerebroventricular (ICV) Administration in Rodents

This protocol describes the administration of NKB TFA directly into the brain of a rat to study its central effects on hormone secretion.

1. Materials and Reagents:

  • Adult female Sprague-Dawley rats (ovariectomized to control for hormonal fluctuations).[13]

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane).

  • Guide cannula and internal cannula.

  • Infusion pump and tubing.

  • This compound.

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline.

2. Surgical Procedure (Cannula Implantation):

  • Anesthetize the rat and secure it in the stereotaxic frame.

  • Surgically expose the skull and identify the bregma.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, 3.5 mm ventral from the skull surface), drill a small hole in the skull.

  • Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least one week.

3. NKB TFA Infusion:

  • On the day of the experiment, gently restrain the conscious, freely moving animal.

  • Remove the dummy cannula and insert the internal cannula, which is connected via tubing to an infusion pump.

  • Prepare the NKB TFA solution in sterile aCSF. A typical dose range for an NK3R agonist like senktide (B1681736) is 100-600 pmol.[13] For NKB TFA, calculate the required concentration based on the desired dose and a total infusion volume (e.g., 2-5 µL).

  • Infuse the solution over several minutes (e.g., 1-2 µL/min) to avoid a pressure increase.

  • After infusion, leave the internal cannula in place for an additional minute to allow for diffusion.

4. Sample Collection and Analysis:

  • For studies on hormone release, animals may be fitted with a cardiac catheter for frequent blood sampling (e.g., every 5-10 minutes).[13][14]

  • Collect blood samples before, during, and after the ICV infusion.

  • Centrifuge blood to separate plasma and store at -80°C.

  • Analyze plasma for hormones of interest (e.g., Luteinizing Hormone, LH) using an appropriate method like ELISA or RIA.[15]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo neuropharmacological study using NKB TFA.

Experimental_Workflow In Vivo NKB TFA Experimental Workflow A Animal Model Selection (e.g., Ovariectomized Rat) B Surgical Preparation (ICV Cannula & Blood Catheter Implantation) A->B C Recovery Period (7-10 days) B->C E Baseline Sampling (Collect pre-infusion blood samples) C->E D NKB TFA Solution Preparation (Dissolve in sterile aCSF) F ICV Administration of NKB TFA (via infusion pump) D->F E->F G Post-Infusion Sampling (Frequent blood collection) F->G H Sample Processing (Centrifuge blood, store plasma at -80°C) G->H I Hormone Analysis (e.g., LH ELISA/RIA) H->I J Data Analysis (Pulse analysis, statistical comparison) I->J K Results & Interpretation J->K

A typical workflow for in vivo NKB TFA experiments.

References

Application Notes: The Role of Neurokinin B TFA in Reproductive Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, is a critical neuropeptide in the regulation of the vertebrate reproductive axis. Encoded by the TAC3 gene, NKB acts primarily through its cognate G-protein coupled receptor, the Neurokinin-3 receptor (NK3R), encoded by the TACR3 gene. Seminal research has demonstrated that loss-of-function mutations in either TAC3 or TACR3 result in congenital hypogonadotropic hypogonadism, a condition characterized by an absence of puberty and infertility, firmly establishing the NKB/NK3R signaling pathway as indispensable for human reproduction.[1][2]

NKB's primary role is executed within a specialized group of neurons in the hypothalamic arcuate nucleus, which co-express Kisspeptin, Neurokinin B, and Dynorphin, collectively known as KNDy neurons.[3][4] These neurons are central to generating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), the master hormone controlling the pituitary-gonadal axis.[1][5] Neurokinin B Trifluoroacetate (TFA) is the synthetic, salt-stabilized form of NKB, which provides stability and solubility, making it an ideal tool for researchers studying reproductive physiology and pathophysiology.

These application notes provide an overview of the use of NKB TFA in investigating reproductive disorders, summarizing key quantitative data and offering detailed experimental protocols for both in vitro and in vivo studies.

Key Applications:

  • Elucidating the GnRH Pulse Generator: NKB TFA is used to probe the mechanisms underlying pulsatile GnRH secretion, which is often dysregulated in disorders like Polycystic Ovary Syndrome (PCOS) and hypothalamic amenorrhea.

  • Investigating Pubertal Timing: As the NKB/NK3R system is vital for the onset of puberty, NKB TFA is used in models to study disorders of pubertal timing, such as delayed or precocious puberty.[4][6]

  • Modeling Sex-Steroid Feedback: KNDy neurons are responsive to sex steroids. NKB TFA can be used in models with varying hormonal profiles (e.g., mimicking different phases of the menstrual cycle or menopause) to understand how estrogen and testosterone (B1683101) feedback mechanisms are integrated at the hypothalamic level.[4]

  • Developing Novel Therapeutics: The NKB pathway is a promising therapeutic target. NK3R antagonists are being developed for conditions characterized by elevated GnRH pulsatility, such as PCOS and menopausal hot flashes.[7][8][9] NKB TFA is essential for the preclinical validation of these therapeutic agents.

Neurokinin B Signaling in the Hypothalamus

The KNDy neuron population within the arcuate nucleus acts as the central hub for GnRH pulse regulation. Within this network, NKB is believed to act as an excitatory, auto-regulatory signal that initiates a synchronized burst of activity. This activity stimulates the release of kisspeptin, which acts on GnRH neurons to trigger a pulse of GnRH into the portal circulation. Dynorphin, the third neuropeptide, provides a powerful inhibitory feedback, terminating the pulse and creating the characteristic oscillatory pattern.

NKB_Signaling_Pathway KNDy Neuron Regulation of GnRH Secretion cluster_kndy KNDy Neuron (Arcuate Nucleus) cluster_gnrh GnRH Neuron NKB Neurokinin B (NKB) NK3R_KNDy NK3R NKB->NK3R_KNDy + Kisspeptin Kisspeptin NK3R_KNDy->Kisspeptin Stimulates release Dynorphin Dynorphin NK3R_KNDy->Dynorphin Stimulates release GPR54 GPR54 Kisspeptin->GPR54 KOR KOR Dynorphin->KOR - KOR->NKB Inhibits release GnRH_Release GnRH Release GPR54->GnRH_Release Pituitary Pituitary GnRH_Release->Pituitary

KNDy neuron signaling cascade regulating GnRH release.

Data Presentation: Effects of NKB Pathway Modulation

The following tables summarize quantitative data from key studies investigating the effects of NKB receptor agonists and antagonists on the reproductive axis.

Table 1: Effects of NK3R Antagonists on Reproductive Hormones

Compound Species/Condition Dose Duration Effect on LH Effect on FSH Effect on Sex Steroids Reference
MLE4901 Healthy Men 40 mg, twice daily 7 days ▼ Decreased (Initial drop to 1.7 ± 0.2 IU/L from 4.5 ± 0.6 IU/L) ▼ Decreased ▼ Testosterone decreased (from 18.4 ± 1.6 to 5.6 ± 1.5 nmol/L) [10]
MLE4901 Postmenopausal Women 40 mg, twice daily 7 days ▼ Decreased basal secretion No significant change Not Assessed [8][9]
MLE4901 Healthy Women (Follicular Phase) 40 mg, twice daily 7 days ▼ Reduced secretion ▲ Increased concentrations ▼ Suppressed estradiol, delayed follicle growth [11]

| NK3R Antagonist | Prepubertal Female Rats | Chronic infusion | Pubertal transition | ▼ Tended to decrease levels | Not Assessed | Moderately delayed vaginal opening |[6] |

Table 2: Effects of NKB and NK3R Agonists on Reproductive Hormones

Compound Species/Condition Dose / Route Effect on LH Reference
Senktide Prepubertal Female Rats Central administration ▲ Induced secretion [6]
NKB Healthy Men 0.4-5.12 nmol/kg/h IV No significant alteration [12][13]
NKB Healthy Women (Follicular Phase) 0.64-5.12 nmol/kg/h IV No significant alteration [12][13]

| NKB | Agonadal Juvenile Male Monkeys | ~30 nmol/kg IV | ▲ Stimulated secretion |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for in vitro and in vivo experiments using Neurokinin B TFA.

Protocol 1: In Vitro Assessment of NKB-Induced Neuronal Activation

This protocol describes how to assess the bioactivity of NKB TFA by measuring intracellular calcium mobilization in a hypothalamic neuronal cell line expressing the NK3 receptor.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture GT1-7 cells (hypothalamic neuronal line) in 24-well plate B 2. Load cells with Fura-2 AM calcium indicator A->B C 3. Establish baseline fluorescence reading B->C D 4. Add NKB TFA (Dose-response: 1 pM to 1 µM) C->D E 5. Record fluorescence change (340/380 nm ratio) over time D->E F 6. Calculate peak intracellular [Ca2+] for each dose E->F G 7. Plot dose-response curve and determine EC50 F->G

Workflow for in vitro NKB TFA bioactivity assay.

Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., GT1-7, which are immortalized GnRH neurons, or HEK293 cells stably transfected with the human TACR3 gene) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells onto 24-well glass-bottom plates and grow to 80-90% confluency.

  • Calcium Indicator Loading:

    • Wash cells twice with a buffered salt solution (e.g., HBSS).

    • Incubate cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C in the dark.

    • Wash cells three times with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • NKB TFA Preparation and Application:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to create a 1 mM stock solution. Aliquot and store at -80°C.

    • Prepare serial dilutions of NKB TFA in HBSS to achieve final concentrations ranging from 1 pM to 1 µM.

  • Measurement and Analysis:

    • Place the plate in a fluorescence microplate reader or on an inverted microscope equipped for ratiometric imaging.

    • Establish a stable baseline fluorescence reading for 60 seconds.

    • Add the NKB TFA dilutions to the respective wells.

    • Immediately begin recording the fluorescence ratio (Excitation: 340/380 nm, Emission: ~510 nm) every 2-5 seconds for 5-10 minutes.

    • For each concentration, calculate the peak change in the fluorescence ratio, which corresponds to the peak intracellular calcium concentration.

    • Plot the peak response against the log of the NKB TFA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: In Vivo Assessment of NKB TFA on LH Secretion in a Rodent Model

This protocol details a procedure to determine the effect of centrally administered NKB TFA on pulsatile LH secretion in an ovariectomized (OVX) female rat model, which mimics a low-estrogen environment.

In_Vivo_Workflow cluster_prep Animal Preparation (1-2 weeks prior) cluster_exp Experiment Day cluster_analysis Analysis A 1. Ovariectomize adult female Sprague-Dawley rats B 2. Implant intracerebroventricular (ICV) and jugular vein cannulae A->B C 3. Allow for full recovery B->C D 4. Acclimatize rat and connect jugular cannula to sampling line C->D E 5. Collect baseline blood samples (every 10 min for 1-2 hours) D->E F 6. Administer NKB TFA or Vehicle via ICV cannula E->F G 7. Continue blood sampling (every 10 min for 3-4 hours) F->G H 8. Separate plasma and store at -20°C I 9. Measure plasma LH concentrations via ELISA/RIA H->I J 10. Analyze LH pulsatility (frequency, amplitude, mean) I->J

Workflow for in vivo analysis of NKB TFA on LH secretion.

Methodology:

  • Animal Surgery and Preparation (1-2 weeks prior to experiment):

    • Perform bilateral ovariectomy on adult female rats under isoflurane (B1672236) anesthesia to remove the influence of endogenous ovarian steroids.

    • In the same surgery, implant a guide cannula targeting the lateral cerebral ventricle for intracerebroventricular (ICV) injections.

    • Implant a chronic indwelling catheter into the right jugular vein for stress-free serial blood sampling.

    • Allow animals to recover for at least one week.

  • Experimental Procedure:

    • On the day of the experiment, move the rat to a quiet testing room and connect the jugular catheter to a sampling line with a heparinized saline lock. Allow the animal to acclimatize for at least 60 minutes.

    • Begin baseline blood sampling. Withdraw approximately 50 µL of blood every 10 minutes for 1-2 hours. After each sample, replace the volume with an equal amount of sterile saline.

    • Prepare NKB TFA in artificial cerebrospinal fluid (aCSF) at the desired concentration (e.g., 100-500 pmol in a 2-5 µL volume).

    • Administer NKB TFA or vehicle (aCSF alone) via the ICV cannula over a 1-minute period.

    • Continue the 10-minute blood sampling protocol for an additional 3-4 hours post-injection.

  • Hormone Analysis and Data Interpretation:

    • Centrifuge blood samples to separate plasma and store at -20°C until analysis.

    • Measure plasma Luteinizing Hormone (LH) concentrations using a commercially available rat LH ELISA or radioimmunoassay (RIA) kit.

    • Analyze the resulting LH time-series data using a pulse analysis algorithm (e.g., PULSAR) to determine LH pulse frequency, pulse amplitude, and mean LH concentration.

    • Compare the pulsatility parameters before and after NKB TFA administration and between the NKB TFA and vehicle-treated groups using appropriate statistical tests (e.g., paired t-test, ANOVA). An increase in LH pulse frequency or amplitude following NKB TFA administration would indicate a stimulatory role in GnRH/LH secretion.

References

Application Notes and Protocols for Electrophysiological Recordings with Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Neurokinin B (NKB) TFA in electrophysiological studies. Neurokinin B, a member of the tachykinin peptide family, plays a crucial role in various physiological processes, particularly in the central nervous system where it modulates neuronal excitability.[1][2][3] The trifluoroacetate (B77799) (TFA) salt of NKB is a common formulation for synthetic peptides, ensuring stability and solubility in aqueous solutions for experimental use.

Neurokinin B primarily exerts its effects through the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][4] Activation of NK3R is predominantly linked to the Gq signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades that can modulate ion channel activity and neuronal firing.[5][6]

Data Presentation: Effects of Neurokinin B and Agonists

The following tables summarize quantitative data from various electrophysiological studies investigating the effects of NKB and its selective agonist, senktide, on neuronal activity.

Table 1: In Vitro Electrophysiological Effects of Neurokinin B Agonists

PreparationNeuron TypeAgonist (Concentration)Observed EffectReference
Mouse brain slicesArcuate Nucleus Kisspeptin (B8261505) NeuronsNKB, SenktidePotent stimulation of firing in ~95% of neurons.[7][7]
Mouse brain slicesArcuate Nucleus KNDy NeuronsNKB, SenktideIncreased firing frequency.[5][5]
GT1-7 GnRH Neuronal Cell LineGnRH NeuronsSenktide (50 nM)Acute (3 hours) treatment increased GnRH secretion by 84.5%; long-term (24 hours) treatment decreased secretion by 26%.[8][8]

Table 2: In Vivo Electrophysiological and Neuroendocrine Effects of Neurokinin B Agonists

Animal ModelRecording/Measurement SiteAgonist (Dose)Observed EffectReference
Ovariectomized (OVX) ratsArcuate Nucleus (multiunit activity)Senktide (100-600 pmol, i.c.v.)Dose-dependent suppression of LH pulses and multiunit activity volleys.[9][9]
GoatsMedial Basal Hypothalamus (multiunit activity)Neurokinin B (i.c.v.)Induction of multiunit activity volleys, associated with LH pulses.[10][10]
Female ratsN/A (LH pulsatility)NK3R antagonist (SB222200)Reversed the suppression of LH pulsatility induced by immune/inflammatory stress.[11][11]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo electrophysiological recordings using Neurokinin B TFA, synthesized from methodologies reported in the scientific literature.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed for recording from neurons (e.g., KNDy neurons in the arcuate nucleus) in acute brain slices to assess the effects of this compound on their electrical properties.

1. Materials and Reagents:

  • This compound (or selective NK3R agonist like senktide)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Sucrose-based cutting solution

  • Experimental animals (e.g., mice or rats)

  • Vibratome

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Recording electrodes (borosilicate glass capillaries)

  • Perfusion system

2. Brain Slice Preparation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.[12] b. Rapidly dissect the brain and mount it on a vibratome stage. c. Prepare coronal brain slices (e.g., 225-300 µm thickness) containing the region of interest (e.g., hypothalamus) in ice-cold, oxygenated cutting solution.[12] d. Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.

3. Recording Procedure: a. Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (e.g., 1.5 mL/min).[13] b. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[13] c. Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure. d. Once the pipette tip is in proximity to the cell membrane, release the positive pressure to form a Giga-ohm seal.[14] e. Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[13] f. Record baseline neuronal activity in either voltage-clamp or current-clamp mode. In voltage-clamp, hold the cell at -70 mV to record synaptic currents.[15] In current-clamp, inject current to measure membrane potential and firing rate.[15]

4. Drug Application: a. Prepare a stock solution of this compound in the appropriate solvent (e.g., water) and dilute it to the final desired concentration in aCSF. b. Apply this compound to the slice by switching the perfusion inlet to the drug-containing aCSF. c. Record the changes in neuronal activity during and after drug application.

5. Data Analysis: a. Analyze changes in resting membrane potential, input resistance, firing frequency, and synaptic activity (e.g., frequency and amplitude of EPSCs) before, during, and after NKB application.

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol is for recording the activity of individual neurons in anesthetized or freely moving animals to study the systemic or central effects of this compound.

1. Materials and Reagents:

  • This compound (or selective NK3R agonist like senktide)

  • Saline or appropriate vehicle

  • Anesthetics

  • Experimental animals (e.g., rats, mice, or goats)

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., tungsten or carbon-filled glass)[16][17]

  • Extracellular recording system (preamplifier, amplifier, data acquisition system)

  • Cannula for intracerebroventricular (i.c.v.) injection (if applicable)

2. Surgical Procedure: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy over the brain region of interest. c. For central drug administration, implant a guide cannula into a cerebral ventricle (i.c.v.) or directly into the target brain region. d. Slowly lower the recording microelectrode to the desired stereotaxic coordinates.

3. Recording and Drug Administration: a. Isolate the action potentials of a single neuron.[17] A single unit is identified by the consistent shape and amplitude of its spike potentials.[17][18] b. Record the baseline firing rate of the neuron. c. Administer this compound systemically (e.g., intraperitoneally or intravenously) or centrally (e.g., i.c.v.).[9] d. Continuously record the neuronal firing rate to observe any changes induced by the compound.

4. Data Analysis: a. Analyze the firing rate (spikes/second) before and after drug administration. b. Firing patterns can be visualized using peristimulus time histograms (PSTHs).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (G-protein coupled) NKB->NK3R binds to Gq Gq protein NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates IonChannel Ion Channel Modulation PKC->IonChannel phosphorylates NeuronalActivity Altered Neuronal Excitability & Firing IonChannel->NeuronalActivity

Caption: Neurokinin B (NKB) signaling pathway via the NK3 receptor.

InVitro_Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Perfusion 1. Animal Perfusion (Sucrose Solution) Dissection 2. Brain Dissection Perfusion->Dissection Slicing 3. Vibratome Slicing (225-300 µm) Dissection->Slicing Recovery 4. Slice Recovery (in aCSF) Slicing->Recovery Placement 5. Transfer Slice to Recording Chamber Recovery->Placement Approach 6. Patch Pipette Approach Placement->Approach Seal 7. Giga-ohm Seal Formation Approach->Seal WholeCell 8. Whole-Cell Configuration Seal->WholeCell Baseline 9. Record Baseline Activity WholeCell->Baseline DrugApp 10. Apply NKB TFA via Perfusion Baseline->DrugApp Washout 11. Washout DrugApp->Washout Analysis 12. Analyze Changes in Firing Rate, Vm, etc. Washout->Analysis

Caption: Workflow for in vitro patch-clamp recording with NKB TFA.

InVivo_Electrophysiology_Workflow cluster_prep Surgical Preparation cluster_rec Recording & Administration cluster_analysis Data Analysis Anesthesia 1. Animal Anesthesia Stereotax 2. Stereotaxic Mounting Anesthesia->Stereotax Surgery 3. Craniotomy & (optional) Cannulation Stereotax->Surgery Electrode 4. Electrode Implantation Surgery->Electrode Isolation 5. Single-Unit Isolation Electrode->Isolation Baseline 6. Record Baseline Firing Isolation->Baseline DrugAdmin 7. Administer NKB TFA (i.c.v. or systemic) Baseline->DrugAdmin PostDrugRec 8. Record Post-Injection Activity DrugAdmin->PostDrugRec Analysis 9. Analyze Firing Rate (e.g., PSTH) PostDrugRec->Analysis

References

Best Practices for Storing and Handling Neurokinin B TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper storage and handling of Neurokinin B trifluoroacetate (B77799) (NKB TFA). Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide, ensuring reproducible experimental outcomes.

Product Information and Storage

Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides. The trifluoroacetate (TFA) salt is a common form for lyophilized peptides, resulting from the purification process using reverse-phase high-performance liquid chromatography (HPLC).

Proper storage is critical to prevent degradation of the peptide. The following table summarizes the recommended storage conditions for NKB TFA in both lyophilized and solubilized forms.

Table 1: Recommended Storage Conditions for Neurokinin B TFA

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°CUp to 2 yearsSealed storage, away from moisture.[1][2]
-20°CUp to 1 yearSealed storage, away from moisture.[1][2]
Room Temperature< 2 weeksFor shipping purposes only.[3]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[1][2][4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[1][2][4]

Handling and Reconstitution

2.1. Safety Precautions

This compound, like many biologically active peptides, requires careful handling. The trifluoroacetic acid counter-ion can also be corrosive. Always adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

  • Ventilation: Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[3][5]

2.2. Reconstitution Protocol

To ensure accurate concentration and maintain peptide stability, follow this protocol for reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized NKB TFA to equilibrate to room temperature for at least one hour.[2] This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Solvent Selection: The choice of solvent depends on the experimental application.

    • Aqueous Buffers: For many biological assays, sterile water or phosphate-buffered saline (PBS) can be used. Some sources suggest that sonication may be needed to fully dissolve the peptide in water.[1]

    • Organic Solvents: For creating stock solutions that can be further diluted, DMSO is a common choice.[6]

  • Solubilization:

    • Calculate the required volume of solvent to achieve the desired stock concentration.

    • Carefully add the solvent to the vial.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, it is highly recommended to aliquot the solution into single-use volumes in tightly sealed vials.[2][4]

    • Store the aliquots at -20°C or -80°C as indicated in Table 1.[1][2][4]

    • Crucially, avoid repeated freeze-thaw cycles , as this can significantly degrade the peptide.[4]

Table 2: Solubility of this compound

SolventReported ConcentrationNotes
Water (H₂O)2.5 mg/mL (1.74 mM)May require sonication.[1]
DMSO1 mg/mL-

Experimental Protocols

The following are generalized protocols for common applications of Neurokinin B. It is essential to optimize these protocols for specific experimental conditions.

3.1. In Vitro Cell-Based Assays (e.g., Calcium Mobilization)

This protocol describes the use of NKB to stimulate its cognate receptor, NK3R, in a cell culture system.

  • Cell Culture: Plate cells expressing the Neurokinin 3 receptor (NK3R) (e.g., HEK293-NK3R) in appropriate culture vessels and grow to the desired confluency.

  • Preparation of NKB Solution:

    • Thaw a single-use aliquot of the NKB TFA stock solution.

    • Dilute the stock solution to the final working concentration in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Assay Procedure:

    • Wash the cells with the assay buffer.

    • Add the NKB solution to the cells.

    • Incubate for the desired time period to allow for receptor activation.

    • Measure the downstream signaling event (e.g., changes in intracellular calcium using a fluorescent indicator).

3.2. In Vivo Administration in Animal Models

This protocol provides a general guideline for administering NKB to animal models to study its physiological effects.

  • Animal Preparation: Acclimate the animals to the experimental conditions. Ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee.

  • Preparation of Dosing Solution:

    • Thaw a single-use aliquot of the NKB TFA stock solution.

    • Dilute the stock solution to the final desired concentration in a sterile vehicle suitable for the route of administration (e.g., sterile saline for intraperitoneal or intravenous injection).

  • Administration: Administer the NKB solution to the animals via the chosen route (e.g., intraperitoneal injection).[7]

  • Sample Collection and Analysis: At predetermined time points after administration, collect biological samples (e.g., blood for hormone analysis, brain tissue for gene expression).[7][8]

Visualizations

4.1. Neurokinin B Signaling Pathway in Reproductive Regulation

Neurokinin B, co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in KNDy neurons, plays a crucial role in regulating the release of Gonadotropin-Releasing Hormone (GnRH).[9][10] NKB acts on its receptor, NK3R, to modulate kisspeptin secretion, which in turn stimulates GnRH neurons.[9][11]

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds KNDy_Neuron KNDy Neuron NK3R->KNDy_Neuron Activates Kisspeptin Kisspeptin KNDy_Neuron->Kisspeptin Releases GPR54 GPR54 Kisspeptin->GPR54 Binds GnRH_Neuron GnRH Neuron GPR54->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Pituitary Pituitary Gland GnRH->Pituitary Stimulates LH_FSH LH / FSH Pituitary->LH_FSH Releases

Caption: NKB signaling cascade in the hypothalamus regulating gonadotropin release.

4.2. Experimental Workflow for In Vivo NKB Administration

A typical workflow for an in-vivo experiment involving NKB administration is outlined below.

In_Vivo_Workflow Start Start: Acclimatize Animals Prep Prepare NKB Dosing Solution (Dilute from stock) Start->Prep Admin Administer NKB Solution (e.g., IP Injection) Prep->Admin Time Wait for Predetermined Time Admin->Time Collect Collect Biological Samples (Blood, Tissue) Time->Collect Analyze Analyze Samples (Hormone Assay, Gene Expression) Collect->Analyze End End: Data Interpretation Analyze->End

Caption: Workflow for an in-vivo study using Neurokinin B.

4.3. Logical Flow for NKB TFA Handling and Reconstitution

The following diagram illustrates the decision-making process and steps for proper handling and reconstitution of NKB TFA.

Handling_Flowchart Start Receive Lyophilized NKB TFA Store_Powder Store at -20°C or -80°C Start->Store_Powder Equilibrate Equilibrate Vial to Room Temp Store_Powder->Equilibrate Ready for use Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Use_Immediately Use Immediately in Experiment Reconstitute->Use_Immediately Aliquot Aliquot into Single-Use Vials Use_Immediately->Aliquot No End_Use Use in Experiment Use_Immediately->End_Use Yes Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution End_Store Long-term Storage Store_Solution->End_Store

Caption: Decision tree for handling and preparing this compound solutions.

References

Dissolving Neurokinin B TFA for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Neurokinin B Trifluoroacetate (B77799) (TFA) for use in a variety of cell culture assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

Product Information

Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides. It plays a significant role in the regulation of reproductive function through its interaction with the neurokinin-3 receptor (NK3R). The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides.

Solubility Data

Proper dissolution is the first critical step in any cell-based assay. The solubility of Neurokinin B TFA in commonly used solvents is summarized below. It is highly recommended to use fresh, anhydrous solvents to ensure maximum solubility.

SolventConcentrationObservation
Dimethyl Sulfoxide (DMSO)≥ 33.33 mg/mLClear solution
WaterInsoluble or very low solubilityNot recommended for initial stock

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can be stored for extended periods and diluted to working concentrations as needed.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Weigh the Peptide: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound using a precision balance.

  • Calculate the Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:

    Volume of DMSO (μL) = (Mass of Peptide (mg) / Molecular Weight of Peptide ( g/mol )) * 100,000

    Note: The molecular weight of Neurokinin B is approximately 1210.43 g/mol . The TFA salt will have a slightly higher molecular weight; refer to the manufacturer's certificate of analysis for the exact value.

  • Dissolve the Peptide: Add the calculated volume of sterile DMSO to the vial containing the peptide.

  • Ensure Complete Dissolution: Gently vortex the vial until the peptide is completely dissolved. A clear solution should be observed. If necessary, brief sonication in a water bath can aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability of Stock Solution

Proper storage is essential to maintain the integrity of the this compound stock solution.

Storage TemperatureShelf LifeNotes
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Important: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for use in cell culture assays. It is critical to maintain a low final concentration of DMSO to prevent cellular toxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.

Materials:

  • 10 mM this compound in DMSO (from Protocol 3.1)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Determine Final Working Concentration: The optimal working concentration of Neurokinin B can vary depending on the cell type and the specific assay. A typical concentration range for in vitro studies is 1 nM to 1000 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Perform Serial Dilutions: a. Intermediate Dilution (e.g., 100 μM): Prepare an intermediate dilution of the 10 mM stock solution in sterile PBS or serum-free medium. For example, to make a 100 μM solution, add 10 μL of the 10 mM stock to 990 μL of PBS or medium. b. Final Working Solution (e.g., 10 nM): Further dilute the intermediate solution to your desired final concentration in your complete cell culture medium. For example, to prepare a 10 nM working solution from a 100 μM intermediate stock, add 1 μL of the 100 μM solution to 10 mL of cell culture medium.

  • Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the peptide to degrade or adhere to the tube walls.

  • Use Immediately: It is highly recommended to prepare fresh working solutions for each experiment to ensure consistent activity and avoid potential degradation of the peptide in the aqueous environment of the cell culture medium.

Neurokinin B Signaling Pathway

Neurokinin B exerts its biological effects by binding to and activating the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor. In the hypothalamus, NKB is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in a population of neurons known as KNDy neurons. The activation of NK3R on these neurons plays a crucial role in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[2][3][4][5][6]

NKB_Signaling_Pathway cluster_KNDy_Neuron KNDy Neuron cluster_GnRH_Neuron GnRH Neuron NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin GnRH_Receptor GPR54 (Kiss1R) Kisspeptin->GnRH_Receptor Activates Dynorphin Dynorphin NK3R->Kisspeptin Stimulates release NK3R->Dynorphin Modulates release GnRH GnRH GnRH_Receptor->GnRH Stimulates release Pituitary Anterior Pituitary GnRH->Pituitary Acts on LH_FSH LH & FSH Release Pituitary->LH_FSH Stimulates Reproductive_Function Regulation of Reproductive Function LH_FSH->Reproductive_Function

Caption: Neurokinin B Signaling Pathway in GnRH Regulation.

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for utilizing a freshly prepared this compound working solution in a typical cell culture experiment.

Experimental_Workflow A 1. Prepare 10 mM This compound Stock in DMSO C 3. Prepare Fresh Working Solution in Cell Culture Medium A->C B 2. Culture Cells to Desired Confluency D 4. Treat Cells with Working Solution B->D C->D E 5. Incubate for Desired Time D->E F 6. Perform Assay (e.g., qPCR, ELISA, etc.) E->F G 7. Data Analysis F->G

Caption: General Experimental Workflow for this compound in Cell Culture.

References

Application Notes: Agonist Activity of Neurokinin B TFA at the NK3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, is the preferential endogenous ligand for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][2] The NKB/NK3R signaling pathway is a critical regulator of the hypothalamo-pituitary-gonadal (HPG) axis and is implicated in various physiological processes, including reproductive function and thermoregulation.[3][4] Consequently, this pathway has emerged as a significant target for therapeutic intervention in conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and other sex-hormone-dependent disorders.[5][6][7]

Neurokinin B is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common counterion used during peptide synthesis and purification that enhances stability and solubility without altering the peptide's biological activity at the receptor. These application notes provide a detailed overview of the agonist activity of NKB at the NK3 receptor, including quantitative data and standardized protocols for researchers, scientists, and drug development professionals.

Mechanism of Action & Signaling Pathway

The NK3 receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein.[2] Upon binding of Neurokinin B, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] The concurrent elevation of DAG and intracellular Ca2+ activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the cellular response.

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (Agonist) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: NK3 Receptor Gq-PLC signaling cascade.

Quantitative Data: Ligand Activity at the NK3 Receptor

The following table summarizes the binding affinities and functional potencies of Neurokinin B and other relevant ligands at the human NK3 receptor. These values are essential for comparing ligand selectivity and designing experiments.

LigandSpeciesAssay TypeParameterValueReference
Neurokinin B HumanFunctional (IP Formation)pEC50~7.4 (EC50: ~40 nM)[10]
[MePhe7]-NKB HumanFunctional (IP Formation)EC502.0 ± 1.4 nM[9]
[MePhe7]-NKB HumanFunctional ([3H]AA Release)EC502.6 ± 0.2 nM[9]
Senktide HumanFunctional (IP Formation)EC502.1 ± 0.7 nM[9]
Senktide HumanFunctional ([3H]AA Release)EC504.2 ± 2.9 nM[9]
SR142801 (Antagonist) HumanBinding ([125I]-[MePhe7]-NKB)Ki0.21 ± 0.03 nM[9]
Osanetant (Antagonist) HumanBinding ([3H]Osanetant)pKd9.9 (Kd: 0.13 nM)[10]

Note: pEC50 is the negative logarithm of the EC50 value. TFA salt form does not impact the binding or functional activity.

Experimental Protocols

Detailed methodologies for characterizing the agonist activity of Neurokinin B TFA at the NK3 receptor are provided below.

Protocol 1: In Vitro Functional Assay (Intracellular Calcium Mobilization)

This protocol measures the increase in intracellular calcium following NK3 receptor activation. It is a common method for quantifying agonist potency (EC50).

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 1. Cell Culture (e.g., CHO or HEK293 expressing hNK3R) c2 2. Cell Plating (Black, clear-bottom 96-well plates) c1->c2 c3 3. Dye Loading (Load cells with a calcium indicator, e.g., Fluo-4 AM) c2->c3 e2 5. Agonist Addition (Add NKB dilutions to wells) c3->e2 e1 4. Prepare NKB TFA Dilutions (Create serial dilutions in assay buffer) e1->e2 e3 6. Fluorescence Reading (Measure kinetic fluorescence on a plate reader) e2->e3 a1 7. Data Normalization (Normalize to baseline and maximum response) a2 8. Curve Fitting (Plot dose-response curve) a1->a2 a3 9. EC50 Calculation (Determine potency from the curve) a2->a3

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor (hNK3R) in appropriate media.

  • Cell Plating: Seed cells into black, clear-bottom 96-well microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove culture media from the wells and add the dye-loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Execution:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the this compound dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline and a maximum response control.

    • Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[11]

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a non-labeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK3 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 1. Membrane Preparation (From cells/tissue expressing NK3R) i1 3. Assay Setup (Combine membranes, radioligand, and NKB) p1->i1 p2 2. Reagent Preparation (Radioligand, NKB TFA dilutions, buffers) p2->i1 i2 4. Incubation (Allow binding to reach equilibrium) i1->i2 s1 5. Separation (Separate bound from free radioligand via filtration) i2->s1 s2 6. Washing (Wash filters to remove non-specific binding) s1->s2 s3 7. Scintillation Counting (Quantify bound radioactivity) s2->s3 a1 8. Curve Fitting (Plot % inhibition vs. concentration) s3->a1 a2 9. IC50 & Ki Calculation (Determine IC50 and convert to Ki) a1->a2

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO) or tissue homogenate known to express the NK3 receptor.[10] Quantify the total protein concentration.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • A fixed concentration of a suitable NK3R radioligand (e.g., [125I]iodohistidyl-[MePhe7]-NKB).[9]

    • Serial dilutions of the unlabeled competitor, this compound.

    • Cell membranes (typically 5-20 µg of protein per well).

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-radiolabeled NK3R antagonist (e.g., Osanetant).[10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filter mat in a sample bag with scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for Studying Menopausal Vasomotor Symptoms Using Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neurokinin B (NKB) Trifluoroacetate (TFA) in the investigation of menopausal vasomotor symptoms (VMS), commonly known as hot flashes. This document outlines the central role of the NKB/neurokinin-3 receptor (NK3R) signaling pathway in the pathophysiology of VMS and provides detailed protocols for both in vitro and in vivo experimental models. The information herein is intended to facilitate research aimed at understanding the mechanisms of VMS and to aid in the development of novel therapeutics.

Introduction to Neurokinin B and its Role in Menopausal Vasomotor Symptoms

Menopausal VMS are a significant burden for many women, impacting their quality of life.[1][2] These symptoms are primarily attributed to the decline in estrogen levels during menopause, which leads to dysregulation of thermoregulatory centers in the hypothalamus.[3][4] A key player in this process is the neuropeptide Neurokinin B (NKB), which, along with its cognate receptor, the neurokinin-3 receptor (NK3R), forms a critical signaling pathway implicated in the genesis of hot flashes.[1][5][6]

In the hypothalamus of postmenopausal women, there is an observed hypertrophy of KNDy (kisspeptin/NKB/dynorphin) neurons and a significant increase in NKB gene expression.[7] This heightened NKB signaling is believed to trigger a cascade of events leading to the characteristic symptoms of a hot flash, including peripheral vasodilation and a sudden sensation of intense heat.[5] The administration of NKB to women has been shown to induce hot flash symptoms, further solidifying its causative role.[5][8] Consequently, the NKB/NK3R pathway has emerged as a promising non-hormonal target for the treatment of menopausal VMS, with several NK3R antagonists showing significant efficacy in clinical trials.[2][3][6]

Quantitative Data on the Efficacy of Targeting the NKB/NK3R Pathway

The development of NK3R antagonists has provided a wealth of quantitative data demonstrating the therapeutic potential of inhibiting NKB signaling for the treatment of VMS. Clinical trials have consistently shown a rapid and significant reduction in the frequency and severity of hot flashes.

Therapeutic AgentMechanism of ActionStudy PhaseKey Efficacy DataReference(s)
Fezolinetant Selective NK3R AntagonistPhase 3- Significantly reduced the frequency and severity of moderate-to-severe VMS compared to placebo. - At 12 weeks, demonstrated a mean reduction of -2.6 episodes/day in VMS frequency.[3][9][10]
MLE4901 (Pavinetant) Selective NK3R AntagonistPhase 2- Reduced hot flash frequency by 72% from baseline by day 3 of treatment. - Showed a 45 percentage point reduction in weekly hot flush frequency compared to placebo.[11][12][13]
NT-814 Dual NK1/NK3 Receptor AntagonistPhase 2- Reduced hot flush frequency by 84% compared to 39% with placebo over a 2-week period.[14]

Experimental Protocols

In Vivo Model: Ovariectomized (OVX) Rat Model of Menopausal Vasomotor Symptoms

The ovariectomized (OVX) rat is a widely accepted animal model for studying menopausal VMS. The surgical removal of the ovaries induces a state of estrogen deficiency, leading to thermoregulatory changes that mimic hot flashes in menopausal women.

Protocol 1: Dorsal Approach Ovariectomy in Rats

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months of age is recommended)[15]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, hemostats)

  • Suture material (absorbable and non-absorbable)

  • Analgesics

  • Warming pad

  • Aseptic surgical preparation materials (e.g., clippers, antiseptic solution)

Procedure:

  • Pre-operative Preparation:

    • Administer pre-operative analgesics as per institutional guidelines.

    • Anesthetize the rat and ensure a proper plane of anesthesia is reached.

    • Place the rat in a prone position on a warming pad to maintain body temperature.

    • Shave the fur on the dorsal aspect, from the last rib to the hip bone.

    • Aseptically prepare the surgical site using an antiseptic solution.[1]

  • Surgical Incision:

    • Make a single, midline longitudinal incision (approximately 1.5-2 cm) through the skin over the lumbar vertebrae.

  • Locating and Exteriorizing the Ovaries:

    • Slide the skin incision to one side to visualize the underlying muscle layer.

    • Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible.

    • Gently grasp the fat pad with forceps to exteriorize the ovary and the associated uterine horn.[1]

  • Ovary Removal:

    • Place a ligature of absorbable suture around the uterine horn, just below the ovary, ensuring to ligate the ovarian blood vessels.

    • Excise the ovary distal to the ligature.

    • Inspect for any bleeding before returning the uterine horn to the abdominal cavity.[1]

  • Contralateral Ovary Removal:

    • Slide the same skin incision to the contralateral side and repeat steps 3 and 4 to remove the second ovary.

  • Closure:

    • Close the muscle incisions with absorbable sutures.

    • Close the skin incision with non-absorbable sutures or surgical staples.

  • Post-operative Care:

    • Administer post-operative analgesics as prescribed.

    • Monitor the rat for recovery, signs of pain, and incision healing.

    • Allow a recovery period of at least 2-3 weeks for hormonal changes to stabilize before initiating experiments.[1]

Protocol 2: Induction and Measurement of Vasomotor Symptoms (Tail Skin Temperature)

A key indicator of a hot flash-like event in the OVX rat model is a transient increase in tail skin temperature (TST), reflecting peripheral vasodilation.

Materials:

  • Ovariectomized rats

  • Neurokinin B TFA or a selective NK3R agonist (e.g., Senktide)

  • Temperature data logger or infrared thermometer

  • Animal restrainer (optional, for short-term measurements)

Procedure:

  • TST Monitoring Setup:

    • For continuous monitoring, a temperature data logger can be attached to the ventral surface of the tail of freely moving rats.[4][7] This method is non-invasive and allows for long-term data collection.

    • For acute measurements, an infrared thermometer can be used to measure TST at a consistent location on the tail.

  • Induction of VMS-like Symptoms:

    • Administer this compound or an NK3R agonist (e.g., Senktide) via an appropriate route (e.g., intravenous, intraperitoneal, or intracerebroventricular injection). Dosing will need to be optimized based on the specific agonist and experimental design.

  • Data Acquisition and Analysis:

    • Record TST continuously or at regular intervals before and after the administration of the NKB agonist.

    • A significant and transient increase in TST following agonist administration is indicative of a VMS-like event.

    • Analyze the frequency, amplitude, and duration of these TST elevations.

In Vitro Assays for a Screening of NK3R Activity

In vitro assays are essential for characterizing the pharmacological properties of NKB TFA and for screening potential NK3R antagonists.

Protocol 3: Radioligand Binding Assay for NK3R

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK3R.

Materials:

  • Cell membranes prepared from cells expressing recombinant human NK3R.

  • Radiolabeled NK3R ligand (e.g., [³H]-SB222200).

  • This compound or test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled NK3R ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to assess the compound's affinity for the NK3R.[2][10]

Protocol 4: Calcium Imaging Assay for NK3R Activation

Activation of the NK3R, a Gq-coupled receptor, leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using fluorescent calcium indicators.[3][16]

Materials:

  • HEK293 cells or other suitable cell line stably expressing the human NK3R.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound or test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence microscope or a plate reader equipped for fluorescence measurement.

Procedure:

  • Cell Preparation:

    • Plate the NK3R-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Stimulation and Measurement:

    • Establish a baseline fluorescence reading.

    • Add this compound or a test compound to the cells and immediately begin recording the fluorescence intensity over time.

    • An increase in fluorescence intensity indicates an increase in intracellular calcium and thus, activation of the NK3R.

  • Data Analysis:

    • Quantify the change in fluorescence (e.g., peak fluorescence intensity, area under the curve) to determine the potency (EC₅₀) and efficacy of the test compounds.

Visualization of Pathways and Workflows

Neurokinin B Signaling Pathway in Menopausal Vasomotor Symptoms

NKB_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_symptoms Physiological Response Estrogen_Decline Decreased Estrogen KNDy_Neuron KNDy Neuron (Hypertrophy & Increased NKB Expression) Estrogen_Decline->KNDy_Neuron Leads to NKB Neurokinin B (NKB) KNDy_Neuron->NKB Increased Release NK3R_Hypothalamus NK3 Receptor (NK3R) on Thermoregulatory Neurons NKB->NK3R_Hypothalamus Binds to Thermoregulatory_Dysfunction Thermoregulatory Center Dysfunction NK3R_Hypothalamus->Thermoregulatory_Dysfunction Activates Heat_Dissipation Activation of Heat Dissipation Pathways Thermoregulatory_Dysfunction->Heat_Dissipation Vasodilation Peripheral Vasodilation Heat_Dissipation->Vasodilation Hot_Flash Hot Flash Sensation Vasodilation->Hot_Flash

Caption: NKB signaling cascade in menopausal hot flashes.

Experimental Workflow for Screening NK3R Antagonists

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki for NK3R) Compound_Library->Binding_Assay Functional_Assay Calcium Imaging Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Hits Lead_Compounds Lead Compounds Functional_Assay->Lead_Compounds Confirmed Hits OVX_Model Ovariectomized (OVX) Rat Model Lead_Compounds->OVX_Model TST_Measurement Tail Skin Temperature (TST) Measurement OVX_Model->TST_Measurement Efficacy_Testing Efficacy Testing of Lead Compounds TST_Measurement->Efficacy_Testing Preclinical_Candidate Preclinical Candidate Efficacy_Testing->Preclinical_Candidate Logical_Relationship Menopause Menopause Estrogen_Deficiency Estrogen_Deficiency Menopause->Estrogen_Deficiency Increased_NKB_Signaling Increased NKB Signaling Estrogen_Deficiency->Increased_NKB_Signaling NK3R_Activation NK3R Activation Increased_NKB_Signaling->NK3R_Activation VMS Vasomotor Symptoms (Hot Flashes) NK3R_Activation->VMS NK3R_Antagonists NK3R Antagonists NK3R_Antagonists->NK3R_Activation Inhibit

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Neurokinin B TFA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Neurokinin B (TFA salt) who are encountering issues with its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin B (TFA salt) and why is solubility a concern?

Neurokinin B (NKB) is a decapeptide belonging to the tachykinin family. It is a key neuropeptide in the central nervous system, primarily involved in the regulation of reproductive function through its interaction with the neurokinin-3 receptor (NK3R). The trifluoroacetate (B77799) (TFA) salt is a common counterion present from the purification process of the synthetic peptide. NKB has a hydrophobic character, which can lead to poor solubility in aqueous buffers and a tendency to aggregate, posing challenges for in vitro and in vivo experiments.

Q2: What are the general recommendations for dissolving Neurokinin B (TFA salt)?

For initial solubilization, it is recommended to first attempt to dissolve the lyophilized NKB TFA powder in sterile, deionized water. If solubility remains an issue, using a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution is a common and effective strategy. For certain applications, detergents like sodium dodecyl sulfate (B86663) (SDS) can also be used to enhance solubility.

Q3: How should I store Neurokinin B (TFA salt) stock solutions?

Proper storage is critical to maintain the integrity of your NKB TFA solutions. Lyophilized powder should be stored at -20°C. Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Troubleshooting Poor Solubility

Issue: The lyophilized Neurokinin B TFA powder does not fully dissolve in my aqueous buffer (e.g., PBS, Tris).

Root Cause Analysis:

The poor solubility of this compound in aqueous buffers is often attributed to its hydrophobic amino acid residues, which can lead to the formation of secondary structures and aggregation. The pH and ionic strength of the buffer can also significantly influence the solubility of the peptide.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor NKB TFA Solubility start Start: NKB TFA powder does not dissolve in aqueous buffer step1 Step 1: Re-attempt dissolution in sterile water with vortexing and sonication. start->step1 decision1 Is the solution clear? step1->decision1 step2 Step 2: Prepare a concentrated stock solution in 100% DMSO. decision1->step2 No end_success Success: NKB TFA is dissolved. decision1->end_success Yes step3 Step 3: Serially dilute the DMSO stock into the aqueous buffer with gentle mixing. step2->step3 decision2 Does precipitation occur upon dilution? step3->decision2 step4 Step 4: Consider alternative solvents (e.g., 10% Acetic Acid) or solubility enhancers (e.g., 30 mM SDS). decision2->step4 Yes decision2->end_success No end_fail Further Assistance Needed: Contact technical support. step4->end_fail

Caption: A stepwise guide to troubleshooting the poor solubility of this compound.

Quantitative Data Summary

ParameterValueNotes
Solubility in Water 2.5 mg/mL (1.74 mM)Sonication may be required.
Solubility in DMSO ≥ 33.33 mg/mLA concentrated stock can be prepared.
Storage (Lyophilized) -20°CStable for at least one year.
Storage (Stock Solution) -20°C for up to 1 monthAliquot to avoid freeze-thaw cycles.
-80°C for up to 6 months

Experimental Protocols

Protocol 1: Preparation of a Concentrated NKB TFA Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized NKB TFA to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Gently vortex the vial and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the clear stock solution into single-use, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the concentrated NKB TFA DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into your desired cell culture medium. It is crucial to add the stock solution to the medium and mix gently to avoid precipitation.

    • Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Application to Cells: Add the final working solution of NKB TFA to your cell cultures. A typical working concentration range for in vitro assays is 1 nM to 1 µM.

Protocol 3: Preparation of NKB TFA for In Vivo Administration
  • Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle for intraperitoneal (i.p.) injections.

  • Dilution: Based on the required dosage and injection volume, calculate the necessary dilution of your NKB TFA stock solution in sterile saline.

  • Preparation: Prepare the final injection solution immediately before use. If a DMSO stock is used, ensure the final DMSO concentration in the saline is minimal and well-tolerated by the animal model.

  • Administration: Administer the NKB TFA solution via the desired route (e.g., intraperitoneal injection).

Neurokinin B Signaling Pathway

Neurokinin B exerts its biological effects by binding to and activating the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade.

G NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., GnRH release modulation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: The signaling pathway initiated by Neurokinin B binding to its NK3 receptor.

Technical Support Center: Optimizing Neurokinin B TFA for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Neurokinin B (NKB) TFA dosage for rodent studies.

Frequently Asked Questions (FAQs)

1. What is Neurokinin B (NKB) and what is its role in rodents?

Neurokinin B (NKB) is a peptide neurotransmitter belonging to the tachykinin family.[1] In rodents, NKB, along with kisspeptin (B8261505) and dynorphin, is co-expressed in a specific group of neurons in the arcuate nucleus of the hypothalamus, known as KNDy neurons.[2][3] These neurons are critical for regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which is essential for normal reproductive function.[2][4] NKB typically acts as a stimulatory signal within this network, promoting the release of kisspeptin, which in turn stimulates GnRH secretion.[3][5]

2. How do I properly handle and store Neurokinin B TFA?

Proper handling and storage are crucial to maintain the integrity of NKB TFA. Peptides are susceptible to degradation, which can impact experimental reproducibility.[6]

  • Storage: Lyophilized NKB TFA should be stored at -20°C, protected from light.[6]

  • Solution Storage: If you need to store NKB in solution, use sterile buffers and filter the solution to prevent microbial contamination. It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot and store at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.[6]

3. What is a suitable vehicle for administering this compound to rodents?

The choice of vehicle depends on the administration route and the solubility of the peptide.

  • For Intracerebroventricular (ICV) administration: Sterile, pyrogen-free physiological saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) are commonly used.[7][8]

  • For Intraperitoneal (IP) or Subcutaneous (s.c.) administration: NKB TFA can be dissolved in sterile physiological saline. Some studies have used saline containing 0.1% bovine serum albumin (BSA) for IP injections of neurokinins to prevent adsorption to the vial and syringe.[9] It is recommended to warm the solution to room or body temperature before injection to avoid discomfort to the animal.[10][11]

4. What are the common routes of administration for NKB TFA in rodent studies?

The most common routes of administration for NKB and its analogs in rodent studies are:

  • Intracerebroventricular (ICV): This route delivers the peptide directly into the brain's ventricular system, bypassing the blood-brain barrier. It is ideal for studying the central effects of NKB.[1][7][12]

  • Intraperitoneal (IP): A common systemic administration route. However, it can be unreliable, with the potential for injection into the gut or abdominal fat.[3][11][13]

  • Subcutaneous (s.c.): Another route for systemic administration.

  • Intravenous (i.v.): Used for rapid systemic delivery.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect after NKB administration Incorrect Dosage: The dose may be too low to elicit a response.- Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions.[1][2]- Consult the literature for effective dose ranges (see tables below).
Peptide Degradation: Improper storage or handling may have compromised the peptide's activity.[6]- Use a fresh vial of NKB TFA.- Ensure proper storage conditions (-20°C for lyophilized powder).- Prepare solutions fresh before each experiment and avoid repeated freeze-thaw cycles.[6]
Incorrect Administration: For ICV, the cannula may be misplaced. For IP, the injection may have been delivered to the gut or adipose tissue.[11]- Verify cannula placement for ICV administration by injecting a dye (e.g., Evans blue) at the end of the experiment.[14]- Ensure proper IP injection technique by targeting the lower right quadrant of the abdomen.[3][10]
Hormonal Status of Animals: The effects of NKB can be dependent on the sex steroid milieu (e.g., intact vs. gonadectomized animals).[7]- Carefully consider the hormonal state of your animals and how it might influence the NKB signaling pathway.
High variability in results between animals Inconsistent Administration Technique: Variability in injection placement and volume can lead to inconsistent results.- Ensure all personnel are thoroughly trained and consistent in their administration techniques.[3]
Animal Stress: Stress from handling and injection can affect the neuroendocrine system and influence results.[15]- Acclimatize animals to handling and injection procedures before the experiment.- Perform procedures efficiently to minimize stress.
Incorrect Peptide Concentration Calculation: Errors in calculating the peptide concentration can lead to incorrect dosing.- Accurately determine the net peptide content to calculate the correct concentration.[6]
Unexpected or adverse effects observed Off-target Effects: NKB may have effects on other systems, especially at higher doses.[9]- Start with lower doses and carefully observe animals for any adverse reactions.- Consider the potential for NKB to interact with other neurokinin receptors.
Toxicity: High doses of peptides can sometimes lead to toxicity. For example, some peptides have been shown to cause kidney-related issues at high concentrations.[16]- If signs of toxicity are observed, reduce the dose or consider a different administration route.- Monitor animal health closely throughout the experiment.
Vehicle Effects: The vehicle itself may be causing an effect.- Always include a vehicle-only control group in your experimental design.[17]

Quantitative Data Summary

Table 1: Reported Dosages of Neurokinin B (NKB) and its Agonist (Senktide) in Rodent Studies

CompoundSpeciesAdministration RouteDosageObserved EffectReference(s)
Neurokinin BRatIntraperitoneal (IP)10 pg, 1 ng, 1 µgDose-dependent increase in seminal vesicle weight and epithelial height.[13][18]
Senktide (NK3R Agonist)RatIntracerebroventricular (ICV)600 pmolStimulation of Luteinizing Hormone (LH) secretion in females; inhibitory effect in gonadectomized animals.[7][19]
Senktide (NK3R Agonist)RatIntracerebroventricular (ICV)100-600 pmolDose-dependent suppression of LH pulses.[1]
Senktide (NK3R Agonist)RatIntraperitoneal (IP)20 µg/kgDid not recover fasting-induced LH suppression.[2][20]
Senktide (NK3R Agonist)MouseIntraperitoneal (IP)20 µg/kg, 200 µg/kg, 2 mg/kgHigher doses recovered fasting-induced LH suppression.[2][20]

Table 2: Reported Dosages of Neurokinin B Antagonist (SB222200) in Rodent Studies

CompoundSpeciesAdministration RouteDosageObserved EffectReference(s)
SB222200 (NK3R Antagonist)RatIntracerebroventricular (ICV) via osmotic mini-pump24 nmol/dayDelayed puberty onset and reduced LH pulse frequency and amplitude.[8][21]
SB222200 (NK3R Antagonist)MouseSubcutaneous (s.c.)2.5 or 5 mg/kgAttenuated the development of cocaine-induced behavioral sensitization.[4]
SB222200 (NK3R Antagonist)MouseOral gavage~5 mg/kgDose-dependent inhibition of senktide-induced behavioral responses.[22][23]
SB222200 (NK3R Antagonist)RatOral gavage8 mg/kgResulted in sustained plasma concentrations.[22]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • This compound

  • Sterile 0.9% saline

  • 25-30 gauge needles

  • 1 ml syringes

  • Alcohol swabs

Procedure:

  • Preparation of NKB Solution:

    • On the day of the experiment, allow the lyophilized NKB TFA to come to room temperature.

    • Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to the final injection concentration.

    • Gently vortex to ensure complete dissolution.

    • Warm the final solution to room temperature before injection.[10]

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The tail can be secured between the last two fingers of the same hand.[10]

  • Injection:

    • Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.

    • Identify the injection site in the lower right abdominal quadrant. This avoids the cecum and urinary bladder.[10]

    • Wipe the injection site with an alcohol swab.

    • Insert the needle (bevel up) at a 30-45° angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid is drawn into the syringe (indicating incorrect placement in a vessel or organ).

    • Inject the solution slowly and smoothly. The maximum recommended volume is typically <10 ml/kg.[3]

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats

This is a surgical procedure and must be performed under aseptic conditions and with appropriate anesthesia, as approved by your institution's animal care and use committee.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Injector cannula

  • Dental cement and anchor screws

  • Microinjection pump

  • Surgical tools

Procedure:

  • Cannula Implantation Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm from bregma), drill a hole for the guide cannula.[12]

    • Drill additional holes for anchor screws.

    • Lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[12]

    • Secure the cannula and screws with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp and provide post-operative care, including analgesics. Allow the animal to recover for 3-5 days.[14]

  • ICV Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injector cannula, which should extend slightly beyond the guide cannula.

    • Connect the injector to a microinjection pump.

    • Infuse the NKB solution at a slow rate (e.g., 0.5-1.0 µL/min). Typical injection volumes are 1-5 µL for rats.[12]

    • Leave the injector in place for a minute post-injection to prevent backflow.[12]

    • Replace the dummy cannula.

Visualizations

NKB_Signaling_Pathway cluster_GnRH_Neuron GnRH Neuron cluster_bloodstream Bloodstream NKB Neurokinin B (NKB) Kisspeptin Kisspeptin NKB->Kisspeptin + Dynorphin Dynorphin (Dyn) NKB->Dynorphin + GnRH GnRH Kisspeptin->GnRH + (via GPR54) Dynorphin->Kisspeptin - Pituitary Anterior Pituitary GnRH->Pituitary + Gonads Gonads Pituitary->Gonads LH / FSH LH_FSH LH / FSH

Caption: NKB signaling pathway in the regulation of GnRH secretion.

Experimental_Workflow start Start: Experimental Design prep Prepare NKB TFA Solution (Fresh daily in appropriate vehicle) start->prep admin Administer NKB TFA to Rodents (e.g., IP or ICV) prep->admin control Administer Vehicle Control prep->control observe Behavioral/Physiological Observation admin->observe control->observe collect Sample Collection (e.g., blood, tissue) observe->collect analyze Sample Analysis (e.g., hormone assay, gene expression) collect->analyze data Data Analysis & Interpretation analyze->data end End: Conclusion data->end

Caption: General experimental workflow for a rodent study with NKB TFA.

References

Neurokinin B (TFA Salt) Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Neurokinin B TFA salt in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin B (NKB) TFA, and why is stability a concern?

Neurokinin B (NKB) is a decapeptide, a member of the tachykinin family, that plays a crucial role in reproductive neuroendocrinology.[1][2] It is often synthesized and purified using reverse-phase HPLC, resulting in a trifluoroacetate (B77799) (TFA) salt to ensure purity and solubility.[3] As a peptide, NKB is susceptible to several forms of degradation in solution, including proteolysis (enzymatic breakdown), hydrolysis (breakdown by water), oxidation, and aggregation. This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: How should I store lyophilized NKB TFA powder?

Lyophilized NKB TFA powder is relatively stable. For short-term storage (up to one month), it can be kept at 2-8°C.[4][5][6] For long-term storage (up to 12 months), it is highly recommended to store the lyophilized powder at -80°C.[4][5][6]

Q3: What is the best way to reconstitute NKB TFA?

It is crucial to reconstitute NKB TFA in a suitable buffer immediately before use. The choice of solvent can significantly impact stability. Sterile buffers such as PBS (pH 7.4) or 20mM Tris with 150mM NaCl (pH 8.0) are commonly recommended.[4][5][7] Reconstitute to a concentration of 0.1-1.0 mg/mL.[4][5][7] Crucially, do not vortex the solution , as this can cause aggregation and degradation of the peptide.[4][5][7] Gentle swirling or pipetting is sufficient for dissolution.

Q4: Can I store NKB TFA in solution? If so, for how long and at what temperature?

Storing peptides in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage is necessary, it is best to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][6] These aliquots should be stored at -80°C for up to 12 months.[4][5][6] For very short-term storage (up to one month), aliquots can be kept at 2-8°C.[4][5][6] Avoid storing NKB TFA solution at room temperature for extended periods.

Q5: What factors can cause NKB TFA to degrade in my experiments?

Several factors can contribute to the degradation of NKB TFA in solution:

  • pH: Extreme pH values can lead to hydrolysis of the peptide bonds. A neutral to slightly alkaline pH (7.2-8.0) is generally preferred.[4][6][7]

  • Temperature: Higher temperatures accelerate degradation processes.[8]

  • Enzymatic Degradation: Proteases present in cell culture media, serum, or other biological samples can rapidly cleave the peptide.

  • Oxidation: Certain amino acid residues in NKB may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause aggregation and degradation.[4][5][6]

  • Mechanical Stress: Vigorous mixing or vortexing can lead to peptide aggregation.[4][5][7]

Troubleshooting Guide

This guide addresses common issues that may arise due to NKB TFA degradation.

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Peptide degradation due to improper storage or handling.1. Prepare fresh NKB TFA solution for each experiment. 2. Verify storage conditions of lyophilized powder and reconstituted aliquots. 3. Perform a stability test (see protocol below) to assess the integrity of your current stock.
Precipitation or cloudiness observed in the solution. Peptide aggregation or poor solubility at the working concentration or pH.1. Ensure the reconstitution buffer is appropriate and at the correct pH. 2. Briefly sonicate the solution in a water bath to aid dissolution, but avoid overheating. 3. Consider using a different buffer system or adding a solubilizing agent (use with caution as it may affect the experiment).
Inconsistent results between different experimental days. Degradation of a stock solution due to repeated freeze-thaw cycles.1. Aliquot the reconstituted NKB TFA into single-use volumes to minimize freeze-thaw cycles.[4][7] 2. Use a fresh aliquot for each experiment.
Rapid loss of activity in cell culture experiments. Enzymatic degradation by proteases in the culture medium or secreted by cells.1. Minimize the incubation time of NKB TFA with cells. 2. Consider using a protease inhibitor cocktail in your experimental setup (ensure it does not interfere with your assay). 3. Use serum-free media if your experimental design allows.

Experimental Protocols

Protocol: Assessing NKB TFA Stability using HPLC

This protocol provides a general framework for evaluating the stability of your NKB TFA solution over time and under different storage conditions.

Objective: To quantify the percentage of intact NKB TFA remaining in a solution under specific storage conditions.

Materials:

  • NKB TFA (lyophilized powder)

  • Reconstitution buffer (e.g., sterile PBS, pH 7.4)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled storage units (e.g., 4°C refrigerator, -20°C freezer, -80°C freezer)

Methodology:

  • Preparation of NKB TFA Stock Solution:

    • Reconstitute a known amount of lyophilized NKB TFA in the chosen buffer to a final concentration of 1 mg/mL.

    • Gently mix by pipetting up and down. Do not vortex.

    • This initial time point is considered T=0.

  • Sample Incubation:

    • Aliquot the stock solution into separate sterile microcentrifuge tubes for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

    • Store the aliquots at their respective temperatures.

  • HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve the respective aliquots.

    • Immediately before injection, centrifuge the samples to pellet any aggregates.

    • Inject a standard volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact NKB TFA at T=0.

    • Integrate the area of the intact NKB TFA peak at each subsequent time point.

    • Calculate the percentage of remaining NKB TFA relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time for each storage condition.

Visualizations

Troubleshooting_NKB_Degradation start Inconsistent or Negative Experimental Results check_prep Review Peptide Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Aliquoting) start->check_storage check_exp Examine Experimental Conditions (pH, Proteases) start->check_exp fresh_sol Action: Prepare Fresh Solution from Lyophilized Stock check_prep->fresh_sol check_storage->fresh_sol stability_test Action: Perform Stability Test (e.g., HPLC) check_exp->stability_test fresh_sol->stability_test If problem continues outcome_good Problem Resolved fresh_sol->outcome_good If successful outcome_bad Problem Persists: Consider Other Variables stability_test->outcome_bad

Caption: Troubleshooting workflow for NKB degradation issues.

NKB_Stability_Workflow start Start: Lyophilized NKB TFA Powder reconstitute Reconstitute in appropriate buffer (e.g., PBS, pH 7.4) Do NOT vortex! start->reconstitute t0_analysis T=0 Analysis: Quantify intact peptide (e.g., HPLC) reconstitute->t0_analysis aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles reconstitute->aliquot compare Compare results to T=0 to determine degradation rate t0_analysis->compare storage Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C) aliquot->storage tx_analysis Analyze at subsequent time points (T=x) storage->tx_analysis tx_analysis->compare end End: Determine Optimal Storage Conditions compare->end

Caption: Experimental workflow for NKB stability testing.

References

Improving the stability of Neurokinin B TFA for long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Neurokinin B (NKB) trifluoroacetate (B77799) (TFA) for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized NKB TFA?

A1: For long-term stability, lyophilized NKB TFA powder should be stored at -20°C or -80°C, desiccated, and protected from light. Under these conditions, the peptide can be stable for up to 36 months.

Q2: How should I store NKB TFA once it is reconstituted in a solution?

A2: Reconstituted NKB TFA solutions are significantly less stable than the lyophilized powder. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month. For longer-term storage, -80°C is preferable.

Q3: What is the impact of the TFA counter-ion on my experiments?

A3: Trifluoroacetic acid (TFA) is often a remnant from the peptide synthesis and purification process. While generally acceptable for many applications, TFA counter-ions can influence experimental outcomes. They can alter the peptide's secondary structure, affect its biological activity, and in some cellular assays, TFA itself can have off-target effects, such as inhibiting or promoting cell growth. For sensitive biological assays, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).

Q4: My NKB TFA solution appears cloudy or shows precipitation. What should I do?

A4: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or bacterial contamination. Please refer to the "Troubleshooting Guide: Precipitation and Aggregation" section below for detailed steps to address this issue.

Q5: I am observing a loss of NKB bioactivity in my long-term cell culture experiments. What could be the cause?

A5: Loss of bioactivity over time is a common issue and can be attributed to several factors, including enzymatic degradation by proteases present in the cell culture medium, chemical instability of the peptide at physiological pH and temperature, or adsorption to plasticware. See the "Troubleshooting Guide: Loss of Bioactivity" for mitigation strategies.

Troubleshooting Guides

Troubleshooting Guide: Precipitation and Aggregation

This guide addresses issues related to the poor solubility and aggregation of NKB TFA in solution.

Symptom Potential Cause Recommended Action
Cloudiness or precipitation upon reconstitution Poor Solubility: NKB has hydrophobic residues which can lead to solubility challenges in aqueous buffers.1. Reconstitute in a small amount of organic solvent first: Use sterile dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to initially dissolve the peptide before slowly adding the aqueous buffer to the desired final concentration. 2. Use a suitable buffer: Reconstitute in a buffer with a pH that is at least one unit away from the isoelectric point (pI) of NKB. 3. Gentle Sonication: Briefly sonicate the solution in a water bath to aid dissolution. Avoid excessive heating.
Precipitate forms over time in stored solutions Aggregation: Peptides can self-associate and aggregate, especially at high concentrations and during freeze-thaw cycles.1. Lower concentration: Store the peptide at a lower concentration. 2. Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles. 3. Add stabilizing excipients: Consider adding cryoprotectants like glycerol (B35011) or non-ionic surfactants at low concentrations, but verify their compatibility with your assay.
Precipitation in cell culture media Interaction with media components: Components in complex biological media can interact with the peptide, causing it to precipitate.1. Test solubility in media: Before your experiment, test the solubility of NKB TFA at your working concentration in the specific cell culture medium you are using. 2. Prepare fresh dilutions: Prepare dilutions in your cell culture medium immediately before use. Do not store NKB in complex media for extended periods.
Troubleshooting Guide: Loss of Bioactivity

This guide provides solutions for decreased NKB activity in long-term experiments.

Symptom Potential Cause Recommended Action
Gradual decrease in experimental response over several days in culture Enzymatic Degradation: Peptidases and proteases present in serum-containing cell culture media can degrade NKB. NKB is known to be degraded by enzymes such as neutral endopeptidase (NEP) 24.11.[1][2]1. Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. Ensure the inhibitors are compatible with your cell type and assay. 2. Use serum-free media: If possible, conduct experiments in serum-free or reduced-serum media. 3. Replenish NKB: In very long-term experiments, consider replacing the medium with freshly prepared NKB at regular intervals.
Inconsistent results between experiments Chemical Instability: NKB can be susceptible to oxidation or hydrolysis at physiological pH (7.4) and 37°C.1. Use a buffered solution: Ensure your stock solution is prepared in a stable buffer, ideally at a slightly acidic pH (e.g., pH 5-6) for storage. 2. Prepare fresh daily: Prepare the working solution of NKB from a freshly thawed aliquot immediately before each experiment.
Lower than expected activity Adsorption to surfaces: Peptides can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration in the solution.1. Use low-protein-binding plasticware: Utilize polypropylene (B1209903) or siliconized tubes and plates. 2. Include a carrier protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help prevent adsorption. Verify that BSA does not interfere with your assay.
No activity observed Incorrect storage or handling: Improper storage of lyophilized powder or reconstituted solutions can lead to complete degradation.1. Verify storage conditions: Ensure the lyophilized peptide has been stored at -20°C or -80°C and protected from moisture and light. 2. Check reconstitution solvent: Confirm that the solvent used for reconstitution is appropriate and of high purity.

Quantitative Data Summary

Parameter Condition Stability/Recommendation Reference
Storage (Lyophilized) -20°C, desiccatedStable for up to 36 monthsSupplier Data
Storage (Solution) -20°C in a suitable bufferStable for up to 1 month (avoid freeze-thaw)Supplier Data
pH Acidic (pH < 7)Generally more stable, reduces deamidation and hydrolysis.General Peptide Chemistry
pH Neutral to Alkaline (pH ≥ 7)Increased risk of deamidation (at Asp and His residues) and oxidation.General Peptide Chemistry
Temperature Elevated temperatures (>37°C)Significantly accelerates degradation pathways (hydrolysis, oxidation).General Peptide Chemistry
Oxidation Presence of oxygen, metal ionsMethionine residues in NKB are susceptible to oxidation.General Peptide Chemistry
Enzymatic Degradation Presence of proteases (e.g., in serum)Rapid degradation.[1][2]
TFA Counter-ion Presence of TFACan affect biological activity and peptide conformation.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of NKB TFA for Optimal Stability

This protocol describes the best practices for reconstituting and storing NKB TFA to maintain its stability and bioactivity.

Materials:

  • Lyophilized NKB TFA

  • Sterile, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, high-purity water or a suitable aqueous buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized NKB TFA to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.

  • Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and add a small volume of DMSO to dissolve the peptide. For example, to prepare a 10 mM stock, add the appropriate volume of DMSO. Gently vortex or pipette up and down to ensure complete dissolution.

  • Dilution to Final Stock Concentration: Slowly add the desired aqueous buffer to the DMSO solution to reach the final stock concentration (e.g., 1 mM). It is recommended that the final concentration of DMSO be kept low (e.g., <10%).

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.

Protocol 2: Stability Assessment of NKB TFA by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the stability of NKB TFA under different conditions (e.g., temperature, pH).

Materials:

  • NKB TFA solution to be tested

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Incubators or water baths set to desired temperatures

Procedure:

  • Sample Preparation: Prepare solutions of NKB TFA at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5.0, 7.4, 9.0) or under different storage conditions.

  • Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 20 µL) of each sample onto the C18 column.

    • Run a linear gradient elution, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Set the flow rate to 1.0 mL/min.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact NKB.

    • Calculate the peak area of the intact NKB at each time point.

    • Determine the percentage of NKB remaining relative to the time 0 sample.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Neurokinin B (NKB) signaling pathway via the NK3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute NKB TFA in desired buffer Aliquots Create aliquots for each condition & time point Reconstitute->Aliquots Incubate Incubate at specific temperatures Aliquots->Incubate Collect Collect samples at time points Incubate->Collect HPLC Analyze by RP-HPLC Collect->HPLC Data Quantify peak area & calculate % remaining HPLC->Data

Caption: Experimental workflow for NKB TFA stability testing.

Troubleshooting_Logic Start Experiment shows instability issue IssueType What is the issue? Start->IssueType Precipitation Precipitation/ Aggregation IssueType->Precipitation Visual LossOfActivity Loss of Bioactivity IssueType->LossOfActivity Functional SolubilityCheck Check reconstitution protocol & solubility Precipitation->SolubilityCheck DegradationCheck Assess potential degradation pathways LossOfActivity->DegradationCheck ImproveSol Improve solubility: - Use organic solvent first - Gentle sonication SolubilityCheck->ImproveSol Yes PreventAgg Prevent aggregation: - Aliquot - Use lower concentration SolubilityCheck->PreventAgg No Enzymatic Enzymatic Degradation? DegradationCheck->Enzymatic In biological fluid? Chemical Chemical Instability? DegradationCheck->Chemical In buffer? ProteaseInhibitors Use protease inhibitors or serum-free media Enzymatic->ProteaseInhibitors Yes FreshSolutions Prepare fresh solutions & use optimal buffer pH Chemical->FreshSolutions Yes

Caption: Troubleshooting logic for NKB TFA instability issues.

References

Navigating the Nuances of Neurokinin B TFA Dissolution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Answering the critical question of solvent selection for Neurokinin B TFA, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure experimental success. This resource offers detailed troubleshooting advice, frequently asked questions, and established protocols to address common challenges encountered when working with this potent neuropeptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent for this compound depends on the intended application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules. For applications where DMSO may interfere with cellular assays, sterile water is a viable alternative, although it may require additional steps to achieve complete dissolution.

Q2: My this compound is not dissolving in water. What should I do?

A2: If you encounter difficulty dissolving this compound in water, several techniques can be employed. Sonication is often effective in breaking down peptide aggregates and enhancing solubility.[1] Gentle warming of the solution to no more than 40°C can also aid dissolution. If these methods are insufficient, consider adding a small amount of a co-solvent like DMSO or adjusting the pH of the solution. Peptides are generally least soluble at their isoelectric point, so shifting the pH away from this point can increase solubility.

Q3: Can I use solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound?

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to start by dissolving the lyophilized this compound in a minimal amount of a suitable organic solvent, such as DMSO. Once the peptide is fully dissolved, you can then slowly add your desired aqueous buffer (e.g., PBS) to reach the final desired concentration. This method helps to prevent the peptide from precipitating out of solution.

Q5: What is the Trifluoroacetate (TFA) salt, and does it affect my experiments?

A5: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt. While generally not an issue for many applications, residual TFA can be acidic and may interfere with certain sensitive cellular or enzymatic assays by altering the pH of the experimental medium. If your assay is sensitive to pH changes or TFA itself, it may be necessary to perform a TFA removal or salt exchange procedure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide will not dissolve High hydrophobicity of the peptide; Aggregation of the peptide.Use sonication to break up aggregates. Gently warm the solution. Start with a small amount of an organic solvent like DMSO before adding aqueous buffer.
Solution is cloudy or has precipitates Peptide has reached its solubility limit in the current solvent; pH of the solution is near the peptide's isoelectric point.Centrifuge the solution to pellet any undissolved material and use the clear supernatant. Adjust the pH of the solution. Try a different solvent system.
Precipitation occurs upon dilution The peptide is not soluble in the final aqueous buffer.Decrease the final concentration of the peptide. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your assay).
Inconsistent experimental results Inaccurate concentration of the peptide stock solution due to incomplete dissolution; Degradation of the peptide in solution.Ensure the peptide is fully dissolved before making aliquots. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in common laboratory solvents. It is important to note that solubility can be influenced by factors such as pH, temperature, and the purity of the peptide.

Solvent Concentration Notes
Water 2.5 mg/mLRequires sonication to achieve dissolution.[1]
DMSO Soluble to 1 mg/mLA common solvent for creating stock solutions.
Formic Acid 1 mg/mL
Ethanol Data not availableGeneral peptide solubility guidelines suggest it may be a suitable solvent, but empirical testing is recommended.
Methanol Data not availableSimilar to ethanol, testing on a small aliquot is advised.
Acetonitrile Data not availableOften used in peptide purification; may be suitable for dissolution.
PBS (Phosphate-Buffered Saline) Data not availableSolubility is expected to be similar to water, but the salt content may have an effect.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of pure DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution in a vial containing 1 mg of peptide, add 1 mL of DMSO).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound
  • Thaw a single aliquot of the this compound stock solution (prepared as in Protocol 1).

  • Determine the final concentration and volume of the working solution required for your experiment.

  • Slowly add the stock solution to your desired aqueous buffer (e.g., cell culture medium, PBS) while gently vortexing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <1%).

  • Use the freshly prepared working solution immediately for best results.

Visualizing the Process and Pathway

To further aid researchers, the following diagrams illustrate the recommended workflow for solvent selection and the signaling pathway of Neurokinin B.

Solvent_Selection_Workflow start Start: Lyophilized This compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolved Completely Dissolved? solubility_test->dissolved prepare_stock Prepare Stock Solution dissolved->prepare_stock Yes troubleshoot Troubleshoot Insolubility dissolved->troubleshoot No end Proceed with Experiment prepare_stock->end sonicate Apply Sonication or Gentle Warming troubleshoot->sonicate change_solvent Try Alternative Solvent (e.g., DMSO) troubleshoot->change_solvent adjust_ph Adjust pH troubleshoot->adjust_ph sonicate->dissolved change_solvent->dissolved adjust_ph->dissolved

Caption: A flowchart for selecting a solvent and troubleshooting solubility issues with this compound.

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R Neurokinin 3 Receptor (NK3R) (Gq/11-coupled) NKB->NK3R Binds to PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Cellular Responses (e.g., GnRH release) Ca_release->downstream PKC->downstream

Caption: The signaling pathway of Neurokinin B (NKB) through its receptor, NK3R.

References

Technical Support Center: Neurokinin B (TFA Salt) Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the administration of Neurokinin B trifluoroacetate (B77799) (NKB-TFA).

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin B (NKB) and its TFA salt?

A1: Neurokinin B (NKB) is a decapeptide, a member of the tachykinin family, that plays a crucial role in regulating reproductive function and other neurological processes. It primarily acts as an agonist for the Neurokinin-3 receptor (NK3R). The trifluoroacetate (TFA) salt is a common form of synthetic peptides, resulting from the purification process using trifluoroacetic acid. While it aids in peptide stability and purity, residual TFA can sometimes interfere with biological assays.

Q2: How should I store lyophilized NKB-TFA?

A2: Lyophilized NKB-TFA should be stored in a desiccated environment at -20°C or -80°C for long-term stability.[1] Proper storage is critical to prevent degradation.

Q3: What are the potential issues with the TFA counter-ion in my experiments?

A3: Trifluoroacetic acid (TFA) residues from the peptide synthesis and purification process can be present in the lyophilized product. At certain concentrations, TFA can be toxic to cells, inhibit cell proliferation, or interfere with spectroscopic measurements. For sensitive in vitro and in vivo studies, the presence of TFA may be a confounding factor.

Q4: Can I remove the TFA from my NKB peptide?

A4: Yes, TFA can be exchanged for a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride. This is typically achieved through techniques like ion-exchange chromatography or repeated lyophilization from an appropriate acid solution.

Troubleshooting Guides

Solubility and Reconstitution

Problem: My lyophilized NKB-TFA is not dissolving properly.

Solution:

  • Assess Peptide Characteristics: Neurokinin B is a hydrophobic peptide. Its solubility is influenced by its amino acid composition.

  • Choose the Right Solvent:

    • Initial Recommendation: Start by attempting to dissolve the peptide in sterile, distilled water.

    • For Hydrophobic Peptides: If solubility in water is poor, first dissolve the peptide in a minimal amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO). Once dissolved, slowly add the aqueous buffer of your choice to the desired concentration.

  • Sonication: Gentle sonication can aid in dissolving the peptide. Avoid excessive heating, which can lead to degradation.

  • pH Adjustment: The net charge of the peptide affects its solubility. Adjusting the pH of the solution may improve solubility. Since NKB has acidic and basic residues, its solubility is pH-dependent.

SolventSolubilityNotes
Water SolubleMay require sonication.
Formic Acid Soluble (1 mg/ml)Volatile and can be used for initial solubilization before lyophilization and reconstitution in a different buffer.
DMSO SolubleA good initial solvent for hydrophobic peptides. Use a minimal amount and then dilute with an aqueous buffer.

Table 1: Solubility of Neurokinin B TFA.

Stability of NKB-TFA in Solution

Problem: I am concerned about the stability of my reconstituted NKB-TFA solution.

Solution:

  • Storage of Stock Solutions: For long-term storage, it is recommended to aliquot the reconstituted peptide solution and store it at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: For daily use, a working aliquot can be stored at 4°C for a short period (typically a few days), but stability at this temperature should be validated for your specific experimental conditions.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation. Aliquoting is crucial.

Storage TemperatureDurationRecommendation
-80°C Months to a yearRecommended for long-term storage of stock solutions.
-20°C Weeks to monthsSuitable for intermediate-term storage.
4°C DaysRecommended for working aliquots for immediate use.

Table 2: General Stability Guidelines for Reconstituted Peptides. Note: Specific stability data for NKB-TFA in various solvents is limited; these are general recommendations.

Peptide Aggregation

Problem: I suspect my NKB-TFA solution is aggregating.

Solution:

  • Concentration: High peptide concentrations are more prone to aggregation. Work with the lowest effective concentration for your experiment.

  • pH and Ionic Strength: The pH and ionic strength of the buffer can influence aggregation. Experiment with different buffers to find the optimal conditions for your peptide.

  • Excipients: Certain excipients can help prevent aggregation. These include sugars (e.g., mannitol, sucrose), polyols, and non-ionic surfactants.[2][3]

  • Visual Inspection: Visually inspect the solution for any turbidity or precipitation.

  • Analytical Techniques: Techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can be used to detect and quantify aggregates.

Experimental Protocols

Protocol for Reconstitution of Lyophilized NKB-TFA
  • Allow the vial of lyophilized NKB-TFA to equilibrate to room temperature before opening to prevent condensation.

  • Based on the solubility table and your experimental needs, select an appropriate solvent (e.g., sterile water or DMSO).

  • Add the desired volume of solvent to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • If using an organic solvent initially, slowly add your aqueous buffer to the desired final concentration while gently mixing.

  • For long-term storage, aliquot the solution into low-protein-binding tubes and store at -80°C.

Protocol for Intracerebroventricular (ICV) Administration in Rodents

This is a general protocol and should be adapted and approved by your institution's animal care and use committee.

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol.

  • Stereotaxic Surgery: Place the animal in a stereotaxic frame.

  • Injection Site: Identify the coordinates for the lateral ventricle (relative to bregma).

  • Craniotomy: Perform a small craniotomy at the identified coordinates.

  • Injection: Slowly infuse the desired volume of NKB-TFA solution into the ventricle using a Hamilton syringe. The infusion rate should be slow to avoid increased intracranial pressure.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

Protocol for Subcutaneous (SC) Administration in Rodents

This is a general protocol and should be adapted and approved by your institution's animal care and use committee.

  • Animal Restraint: Properly restrain the animal.

  • Injection Site: Lift the loose skin on the back of the neck or flank to form a tent.

  • Injection: Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin and inject the NKB-TFA solution.

  • Post-injection: Gently massage the injection site to help disperse the solution.

Visualizations

NKB Signaling Pathway

Neurokinin B binds to its G-protein coupled receptor, NK3R. This activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

NKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B NK3R NK3R NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: Neurokinin B signaling cascade via the NK3R receptor.

Experimental Workflow: Reconstitution to Administration

This workflow outlines the key steps from receiving the lyophilized peptide to its administration in an in vivo experiment.

Experimental_Workflow start Receive Lyophilized NKB-TFA storage Store at -20°C or -80°C (Desiccated) start->storage reconstitution Reconstitute in Appropriate Solvent storage->reconstitution solubility_check Check for Complete Solubilization reconstitution->solubility_check sonicate Gentle Sonication solubility_check->sonicate Incomplete aliquot Aliquot for Storage solubility_check->aliquot Complete sonicate->reconstitution storage_solution Store Stock at -80°C aliquot->storage_solution prepare_working Prepare Working Solution storage_solution->prepare_working administer Administer to Animal Model prepare_working->administer end Experiment administer->end

Caption: A typical experimental workflow for using NKB-TFA.

References

How to interpret unexpected physiological responses to Neurokinin B TFA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Neurokinin B trifluoroacetate (B77799) (NKB TFA). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin B (NKB) and its primary physiological role?

Neurokinin B (NKB) is a decapeptide member of the tachykinin family. It plays a crucial role in the neuroendocrine control of reproduction by modulating the release of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH). NKB primarily acts by binding to the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR).

Q2: What is the significance of the Trifluoroacetate (TFA) salt form of NKB?

Synthetic peptides like NKB are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide is typically a salt with TFA as the counter-ion. It is important to be aware that residual TFA can potentially influence experimental outcomes.[1][2]

Q3: What are the known off-target or unexpected physiological responses to NKB?

While NKB primarily targets the NK3R to regulate reproductive hormones, some unexpected physiological responses have been reported:

  • Vasoactive Effects: Administration of NKB has been associated with vasoactive effects, such as flushing and a sensation of heat in human subjects.[3] This is a recognized effect of tachykinin peptides.

  • Bronchoconstriction: Tachykinins, including NKB, can induce bronchoconstriction. This effect may be mediated through NK1 and NK2 receptors in addition to NK3 receptors in the airways.

  • Contradictory Effects on LH Secretion: The effect of NKB on LH secretion can vary depending on the species, sex, and hormonal status of the animal model, sometimes leading to inhibition instead of the expected stimulation.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Response

Q: My experiment with NKB TFA is yielding inconsistent results or no response at all. What are the potential causes and how can I troubleshoot this?

A: Inconsistent results with peptide hormones like NKB TFA can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Peptide Integrity and Quality:

    • Action: Verify the purity and integrity of your NKB TFA stock. Request a certificate of analysis (CoA) from the supplier, which should include HPLC and mass spectrometry data.

    • Rationale: Peptide degradation or the presence of impurities can significantly alter biological activity.[7]

  • Solubility and Aggregation:

    • Action: Ensure complete solubilization of the lyophilized peptide. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in aqueous buffer, is recommended.[8][9][10]

    • Rationale: Poor solubility can lead to inaccurate concentrations and peptide aggregation, reducing its bioavailability and activity.[8][11]

  • Storage and Handling:

    • Action: Store lyophilized NKB TFA at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles.

    • Rationale: Peptides are susceptible to degradation at room temperature and with multiple freeze-thaw cycles.

  • TFA Counter-ion Interference:

    • Action: Consider the potential impact of TFA. In sensitive cell-based assays, high concentrations of TFA can inhibit cell proliferation.[2][12] If TFA interference is suspected, consider exchanging the counter-ion to hydrochloride (HCl) or acetate.

    • Rationale: The TFA counter-ion is not physiologically inert and can have direct effects on cells or alter the peptide's secondary structure.[1][2][13]

  • Experimental System Variability:

    • Action: Standardize all experimental parameters, including cell passage number, animal age and hormonal status, and assay conditions (e.g., temperature, pH).

    • Rationale: Biological systems are dynamic, and slight variations can lead to different responses to NKB.

Issue 2: Unexpected Cardiovascular or Respiratory Responses

Q: I am observing unexpected cardiovascular (e.g., changes in blood pressure) or respiratory (e.g., bronchoconstriction) effects in my in vivo experiments with NKB TFA. How should I interpret and address this?

A: These effects are likely due to the known off-target activities of tachykinins.

  • Vasoactive Effects:

    • Interpretation: Tachykinins are known vasodilators. The observed effects are likely due to NKB interacting with NK1 and NK2 receptors on blood vessels.

    • Troubleshooting:

      • Dose-Response Analysis: Perform a dose-response study to determine the lowest effective dose for your primary endpoint while minimizing cardiovascular side effects.

      • Selective Antagonists: Use selective antagonists for NK1 and NK2 receptors to confirm that the vasoactive effects are off-target.

  • Bronchoconstriction:

    • Interpretation: This is a known effect of tachykinins, mediated by receptors in the airway smooth muscle.

    • Troubleshooting:

      • Route of Administration: Consider localizing the administration of NKB TFA to the target tissue to minimize systemic exposure and respiratory effects.

      • Receptor Blockade: Co-administer selective NK1 and NK2 receptor antagonists to mitigate bronchoconstriction.

Data Presentation

Table 1: Summary of Expected vs. Unexpected Physiological Responses to Neurokinin B

Physiological SystemExpected Response (NK3R-mediated)Unexpected/Off-Target ResponsePotential Mediating Receptors
Reproductive Modulation of GnRH/LH secretionInhibition of LH secretion (context-dependent)NK3R, other tachykinin receptors
Cardiovascular -Vasodilation, flushing, hypotensionNK1R, NK2R
Respiratory -BronchoconstrictionNK1R, NK2R
Cellular (in vitro) Stimulation of intracellular calcium mobilizationInhibition of cell proliferation (TFA effect)N/A

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to NKB TFA in a cell line expressing the human NK3 receptor (e.g., HEK293-NK3R).

Materials:

  • HEK293 cells stably expressing human NK3R

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Neurokinin B TFA

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Method:

  • Cell Culture: Culture HEK293-NK3R cells in DMEM at 37°C and 5% CO2.

  • Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject NKB TFA at various concentrations and continue recording fluorescence for at least 2 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response.

Protocol 2: In Vivo Measurement of Luteinizing Hormone (LH) in Rodents

This protocol describes the measurement of plasma LH levels in response to peripheral administration of NKB TFA in rats.

Materials:

  • Adult female Sprague-Dawley rats (ovariectomized to reduce hormonal variability)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • Rat LH ELISA kit

Method:

  • Animal Preparation: Acclimatize ovariectomized rats for at least one week before the experiment.

  • NKB TFA Preparation: Dissolve NKB TFA in sterile saline to the desired concentration.

  • Administration: Administer NKB TFA via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group should receive saline only.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at baseline (time 0) and at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).

    • Anesthetize the animals briefly for each blood collection.

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • LH Measurement: Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the LH concentration over time for each group and perform statistical analysis to determine the effect of NKB TFA.

Mandatory Visualizations

NKB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NKB Neurokinin B NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Response Physiological Response Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Neurokinin B (NKB) signaling pathway via the NK3 receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Peptide 1. Verify Peptide Quality - Check CoA (Purity, Sequence) - Assess Solubility & Aggregation Start->Check_Peptide Check_Handling 2. Review Storage & Handling - Stored at -20°C/-80°C? - Avoided freeze-thaw cycles? Check_Peptide->Check_Handling Check_TFA 3. Consider TFA Interference - Is it a cell-based assay? - Perform dose-response with TFA alone. Check_Handling->Check_TFA Check_System 4. Evaluate Experimental System - Consistent cell passage/animal model? - Standardized assay conditions? Check_TFA->Check_System Off_Target 5. Investigate Off-Target Effects - Vasoactive or respiratory response? - Use selective antagonists. Check_System->Off_Target Outcome_Resolved Problem Resolved Off_Target->Outcome_Resolved Issue Identified Outcome_Unresolved Problem Persists Contact Technical Support Off_Target->Outcome_Unresolved Issue Not Identified

Caption: Troubleshooting workflow for unexpected results with NKB TFA.

References

Technical Support Center: Validating the Bioactivity of a New Batch of Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the bioactivity of a new batch of Neurokinin B (NKB) Trifluoroacetate (TFA).

Frequently Asked Questions (FAQs)

Q1: What is Neurokinin B and what is its primary receptor?

A1: Neurokinin B (NKB) is a member of the tachykinin family of peptides.[1][2] It plays a crucial role in the regulation of reproductive function by acting as a potent agonist for the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][3][4]

Q2: Why is it critical to validate the bioactivity of a new batch of NKB TFA?

A2: Validating each new batch of NKB TFA is essential to ensure its biological activity and consistency across experiments. Variations in synthesis, purification, or storage can lead to differences in peptide potency and purity, which can significantly impact experimental outcomes and data reproducibility.

Q3: What are the recommended storage conditions for NKB TFA?

A3: For long-term storage, it is recommended to store lyophilized NKB TFA at -80°C for up to two years, or at -20°C for up to one year.[5] Once reconstituted, aliquot the solution and store at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[5] Studies on other peptides suggest that storing them in a solution of 0.1% TFA at temperatures between 4°C and -80°C can help slow degradation.[6]

Q4: What is the typical amino acid sequence and molecular weight of human Neurokinin B?

A4: The amino acid sequence for human NKB is Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2.[5][7] The molecular weight of the peptide is approximately 1210.43 g/mol , and the TFA salt will have a higher molecular weight.[5][7]

Troubleshooting Guide

This guide addresses common issues that may arise during the bioactivity validation of a new NKB TFA batch.

Issue 1: No or low response in a calcium mobilization assay.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure the NKB TFA was stored correctly. If in doubt, use a fresh vial. Prepare fresh dilutions for each experiment.
Incorrect Peptide Concentration Verify the calculations for the stock solution and serial dilutions. Perform a purity analysis (e.g., HPLC) and quantify the peptide concentration accurately.
Cell Line Issues Confirm that the cell line expresses a functional NK3R. Use a positive control, such as a previously validated batch of NKB or another known NK3R agonist (e.g., senktide), to confirm cell responsiveness.[8][9]
Assay Buffer Components Ensure the assay buffer composition is appropriate for a calcium mobilization assay and does not contain interfering substances.
Improper Dye Loading Verify the concentration and incubation time for the calcium-sensitive dye (e.g., Fluo-4 AM).[10] Ensure cells are washed properly before the assay.

Issue 2: High background or variable results in the bioactivity assay.

Possible Cause Troubleshooting Step
Peptide Solubility Issues Ensure the NKB TFA is fully dissolved. Sonication may be required.[5] Consider dissolving in a small amount of DMSO before diluting in aqueous buffer.
Cellular Stress Handle cells gently during plating and dye loading to avoid mechanical stress, which can cause spontaneous calcium flux.[11]
Contamination Check for microbial contamination in cell cultures and reagents.
Inconsistent Cell Numbers Ensure a consistent number of cells are seeded in each well.

Issue 3: Unexpected pharmacological profile (e.g., activation of other receptors).

Possible Cause Troubleshooting Step
Receptor Promiscuity NKB can interact with NK1R and NK2R at higher concentrations.[12] Use selective antagonists for NK1R and NK2R to confirm that the observed effect is mediated by NK3R.[9]
Peptide Impurities Analyze the purity of the NKB TFA batch using HPLC and Mass Spectrometry to check for contaminating peptides.

Troubleshooting Decision Tree

Troubleshooting_NKB_Bioactivity start Start: No/Low Response in Assay check_peptide Check Peptide Integrity & Concentration start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok check_cells Verify Cell Line & Positive Control cells_ok Cells Respond to Control? check_cells->cells_ok check_assay Review Assay Protocol & Reagents assay_ok Protocol & Reagents Correct? check_assay->assay_ok peptide_ok->check_cells Yes new_peptide Action: Use New NKB Batch / Re-quantify peptide_ok->new_peptide No cells_ok->check_assay Yes new_cells Action: Use New Cells / Check NK3R Expression cells_ok->new_cells No optimize_assay Action: Optimize Assay Conditions assay_ok->optimize_assay No end_success Problem Solved assay_ok->end_success Yes new_peptide->end_success new_cells->end_success optimize_assay->end_success end_fail Contact Technical Support

Caption: Troubleshooting workflow for no or low response in NKB bioactivity assays.

Experimental Protocols

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following NK3R activation by NKB.

Materials:

  • NKB TFA (new batch and a validated control batch)

  • CHO or HEK293 cells stably expressing human NK3R

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the NK3R-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.[10][13]

    • After incubation, wash the cells gently with assay buffer to remove extracellular dye.

  • Compound Preparation:

    • Prepare a stock solution of NKB TFA in DMSO or water.

    • Perform serial dilutions of NKB TFA in assay buffer to achieve the desired final concentrations.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for each well.

    • Program the instrument to inject the NKB dilutions and immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (F/F0) or the peak fluorescence intensity is plotted against the NKB concentration.

    • Calculate the EC50 value from the dose-response curve.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow plate_cells 1. Plate NK3R-expressing cells dye_loading 2. Load cells with Fluo-4 AM plate_cells->dye_loading measure_fluorescence 4. Measure baseline and post-injection fluorescence dye_loading->measure_fluorescence prepare_nkb 3. Prepare NKB serial dilutions prepare_nkb->measure_fluorescence analyze_data 5. Analyze data and calculate EC50 measure_fluorescence->analyze_data

Caption: Workflow for the NKB calcium mobilization assay.

Competitive Receptor Binding Assay

This protocol determines the affinity (Ki) of the new NKB TFA batch for the NK3R.

Materials:

  • Cell membranes prepared from cells expressing NK3R

  • Radiolabeled ligand (e.g., [³H]-Substance P or a specific labeled NK3R antagonist)

  • NKB TFA (new batch)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In each well of the filter plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled NKB TFA (the competitor).

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (NKB) concentration.

    • Calculate the IC50 value, which is the concentration of NKB that displaces 50% of the radiolabeled ligand.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Quantitative Data Summary

This table provides reference values for NKB bioactivity. Results from a new batch should be comparable to these values.

Parameter Receptor Species Reported Value Reference
EC50 NK3RHuman~1 nM[7]
pEC50 NK3RHuman8.5 - 9.5[14]
pKi NK1RHuman6.3 - 6.4[14]
pIC50 NK1RHuman~7.0[14]

Signaling Pathway

Neurokinin B / NK3R Signaling Pathway

NKB_Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Downstream Downstream Cellular Responses DAG->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: NKB binds to NK3R, activating Gq, which leads to intracellular Ca²⁺ release.

References

Validation & Comparative

A Comparative Guide to Neurokinin B TFA and Senktide: NK3R Agonist Effects and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neurokinin B (NKB) TFA and senktide (B1681736), two potent agonists of the Neurokinin 3 Receptor (NK3R). This document outlines their respective pharmacological properties, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Introduction

Neurokinin B (NKB) is an endogenous tachykinin peptide that preferentially binds to and activates the NK3R, a G-protein coupled receptor (GPCR) involved in various physiological processes, most notably the regulation of reproductive function through the modulation of gonadotropin-releasing hormone (GnRH) secretion. Senktide is a synthetic, highly selective, and potent peptide agonist of the NK3R. Due to its enhanced selectivity and potency compared to the natural ligand, senktide is widely used as a pharmacological tool to investigate the physiological roles of the NK3R. This guide will delve into a direct comparison of these two agonists, focusing on their binding affinities, functional potencies, and in vivo effects.

Data Presentation

Table 1: Comparative Binding Affinities of Neurokinin B and Senktide
LigandReceptorSpeciesAssay TypeKᵢ (nM)IC₅₀ (nM)Reference(s)
Neurokinin B NK3RHumanRadioligand Binding ([¹²⁵I]-NKB)-1.5[1]
NK3RRatRadioligand Binding ([¹²⁵I]-NKB)-4[1]
NK1RHumanRadioligand Binding ([¹²⁵I]-BH-SP)>1000-[2]
NK2RHumanRadioligand Binding ([¹²⁵I]-NKA)>1000-[2]
Senktide NK3RHumanRadioligand Binding (([¹²⁵I]His³, MePhe⁷)-NKB)-0.056 ± 0.003
NK1RHumanRadioligand Binding ([¹²⁵I]-BH-SP)>30,000-
NK2RHumanRadioligand Binding ([¹²⁵I]-NKA)>30,000-

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Comparative Functional Potencies of Neurokinin B and Senktide
LigandReceptorSpeciesAssay TypeEC₅₀ (nM)Reference(s)
Neurokinin B NK3RHumanCalcium Mobilization0.45 ± 0.10[3]
Senktide NK3RHumanCalcium Mobilization3.1 ± 1.0[3]
NK3RHumanInositol Phosphate Accumulation0.5 - 3[4]
NK3RHumanCalcium Influx (CHO cells)0.011 (μM)[4]
NK3RRatCalcium Influx (CHO cells)0.023 (pM)[4]
NK3RGoatCalcium Influx (CHO cells)0.019 (pM)[4]
NK1RHuman-35 (μM)[4]

EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of NKB TFA and senktide to the NK3R.

Materials:

  • Membrane preparations from cells expressing the human NK3R (e.g., CHO cells).

  • Radioligand: [¹²⁵I]His³, MePhe⁷)-NKB.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Neurokinin B TFA and senktide stock solutions.

  • GF/B filters, pretreated with 0.3% polyethylenimine.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the competing ligands (this compound or senktide) in assay buffer.

  • In a 96-well plate, add 25 µL of the radioligand solution (final concentration ~0.4 nM).

  • Add 50 µL of the competing ligand dilutions or assay buffer (for total binding).

  • Add 25 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-treated GF/B filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM senktide).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ values.

Calcium Mobilization Assay (FLIPR)

This protocol describes a method to measure the functional potency of NKB TFA and senktide by detecting changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human NK3R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • This compound and senktide stock solutions.

  • Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.

Procedure:

  • Seed the NK3R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Prepare the calcium-sensitive dye from the FLIPR kit according to the manufacturer's instructions.

  • Remove the culture medium from the cell plate and add the dye-loading solution to each well.

  • Incubate the plate for 1 hour at 37°C in a CO₂ incubator.

  • Prepare serial dilutions of this compound and senktide in the assay buffer.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will add the agonist solutions to the cell plate and simultaneously measure the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

  • Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ values.

Mandatory Visualization

NK3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NK3R NK3R Gq Gαq NK3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Agonist Neurokinin B or Senktide Agonist->NK3R binds

Caption: NK3R Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki/IC50) Functional Functional Assays (e.g., Calcium Mobilization) (Determine EC50 & Efficacy) Binding->Functional Selectivity Selectivity Profiling (vs. NK1R, NK2R) Binding->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Functional->PK_PD Selectivity->PK_PD Efficacy Efficacy Models (e.g., LH Secretion) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox End Candidate Selection Tox->End Start Compound Synthesis (NKB TFA, Senktide) Start->Binding

Caption: Experimental Workflow for Agonist Comparison.

Comparative Analysis

Receptor Binding and Selectivity:

Both Neurokinin B and senktide are agonists for the NK3R. However, senktide exhibits significantly higher selectivity for the NK3R compared to NKB. Senktide has a selectivity of over 60,000-fold for NK3R over NK1R and NK2R.[5] In contrast, while NKB preferentially binds to NK3R, it can also interact with NK1R and NK2R at higher concentrations. The trifluoroacetate (B77799) (TFA) salt of NKB is a commonly used formulation in research, and its binding properties are expected to be representative of the native peptide. The high selectivity of senktide makes it a more precise tool for studying NK3R-specific effects, minimizing potential off-target effects mediated by other neurokinin receptors.

Functional Potency and Efficacy:

In functional assays, both compounds demonstrate potent agonism at the NK3R. In human recombinant systems, NKB and senktide both elicit robust calcium mobilization, a hallmark of NK3R activation through the Gαq pathway.[3] Senktide is often reported to be more potent than NKB in various functional assays, though the relative potency can vary depending on the specific assay and cell system used.[4][5] For instance, in some studies, senktide shows a higher EC₅₀ in calcium mobilization assays compared to NKB, while in others, it demonstrates picomolar potency in calcium influx assays in cells expressing rat or goat NK3R.[3][4] Both are considered full agonists at the NK3R.

In Vivo Effects:

The in vivo effects of NKB and senktide, particularly on the reproductive axis, are well-documented but exhibit notable species differences. In several species, including sheep and goats, administration of senktide stimulates the secretion of Luteinizing Hormone (LH).[6][7] This effect is consistent with the proposed role of the NKB/NK3R system in driving GnRH release. However, in rodents (rats and mice), the effects are more complex, with some studies reporting inhibition of LH secretion, particularly in ovariectomized models.[6] These species-specific differences are crucial for researchers to consider when designing in vivo experiments and interpreting their results. The effects of NKB administration in humans have been investigated, but the results on reproductive hormone secretion have not always been straightforward.

Conclusion

This compound and senktide are both invaluable tools for investigating the physiological and pathological roles of the NK3R. The choice between them depends on the specific research question.

  • This compound is the endogenous ligand and is suitable for studies aiming to understand the natural physiological actions of the NKB system. However, its lower selectivity should be considered, and appropriate controls for potential off-target effects may be necessary.

  • Senktide is the preferred choice for studies requiring high selectivity for the NK3R. Its potent and specific agonism allows for a more precise dissection of NK3R-mediated pathways, both in vitro and in vivo. Researchers should be mindful of the species-specific responses to senktide, particularly in the context of reproductive endocrinology.

This guide provides a foundational comparison to aid in the selection and application of these critical research compounds. Researchers are encouraged to consult the primary literature for more detailed information relevant to their specific experimental models and research objectives.

References

A Comparative Guide to Neurokinin B and Other Tachykinin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neurokinin B (NKB) and other key tachykinin receptor agonists. The information presented herein is intended to assist researchers in selecting the appropriate agonists for their studies by providing objective performance data, detailed experimental protocols, and an exploration of the critical role of counter-ions in peptide activity.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and reproductive function. The biological effects of tachykinins are mediated through their interaction with three distinct G protein-coupled receptors (GPCRs): Neurokinin 1 (NK1R), Neurokinin 2 (NK2R), and Neurokinin 3 (NK3R).

The endogenous tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—exhibit preferential affinity for these receptors. SP is the preferred endogenous ligand for NK1R, NKA for NK2R, and NKB for NK3R. However, this selectivity is not absolute, and cross-reactivity between the ligands and receptors can occur, leading to complex physiological responses.

Comparative Analysis of Tachykinin Receptor Agonists

The selection of an appropriate tachykinin receptor agonist is critical for elucidating the specific roles of each receptor subtype in health and disease. This section provides a quantitative comparison of the binding affinities and functional potencies of endogenous tachykinins and selective agonists at human NK1, NK2, and NK3 receptors.

Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of various tachykinin agonists for the three neurokinin receptors.

AgonistNK1R Ki (nM)NK2R Ki (nM)NK3R Ki (nM)Primary Target
Endogenous Ligands
Substance P~1~100-1000>1000NK1R
Neurokinin A~10-100~1-10~100-1000NK2R
Neurokinin B>1000>1000~1-10NK3R
Selective Agonists
[Sar9,Met(O2)11]-Substance P~1-5>10000>10000NK1R
GR64349>10000~1-10>10000NK2R
Senktide>10000>10000~1-20NK3R

Note: Ki values are approximate and can vary depending on the specific experimental conditions and cell types used.

Functional Potency (EC50)

Functional potency measures the concentration of an agonist that is required to produce 50% of its maximal effect. It is a critical parameter for assessing the biological activity of a compound. The following table presents the EC50 values for various tachykinin agonists in functional assays, such as calcium mobilization.

AgonistNK1R EC50 (nM)NK2R EC50 (nM)NK3R EC50 (nM)Primary Target
Endogenous Ligands
Substance P~1-10~100-1000>1000NK1R
Neurokinin A~50-200~1-10~100-1000NK2R
Neurokinin B>1000>1000~0.5-5NK3R
Selective Agonists
[Sar9,Met(O2)11]-Substance P~1-10>10000>10000NK1R
GR64349>10000~1-10>10000NK2R
Senktide~35,000>10000~0.5-3NK3R[1]

Note: EC50 values are approximate and can vary depending on the specific functional assay, cell line, and signaling pathway being measured.

The Role of Counter-ions: Neurokinin B TFA vs. Other Salt Forms

Peptides synthesized by solid-phase methods are typically isolated as trifluoroacetate (B77799) (TFA) salts due to the use of trifluoroacetic acid in the cleavage and purification steps. While Neurokinin B is commonly supplied as a TFA salt (this compound), it is crucial for researchers to be aware of the potential impact of the counter-ion on experimental outcomes.

Potential Effects of TFA:

  • Biological Activity: Residual TFA has been reported to interfere with cellular assays, in some cases inhibiting cell proliferation or modulating receptor activity.[2]

  • Physicochemical Properties: The counter-ion can influence the solubility, stability, and secondary structure of the peptide.[3][4] For instance, some studies have shown that hydrochloride (HCl) salts of peptides may exhibit superior stability compared to their TFA counterparts.[5]

  • Regulatory Considerations: For therapeutic development, TFA salts are often less desirable from a regulatory standpoint, with hydrochloride or acetate (B1210297) salts being more common for pharmaceutical use.[3]

Recommendations:

For sensitive in vitro and in vivo experiments, it is advisable to consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride or acetate. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[3] Researchers should be mindful of the potential for TFA to influence their results and, where possible, compare the activity of the TFA salt with other salt forms to ensure the observed effects are specific to the peptide itself.

Signaling Pathways and Experimental Workflows

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are coupled to the Gαq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which in turn activates various downstream signaling cascades.

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Tachykinin Agonist (e.g., NKB) Receptor Tachykinin Receptor (e.g., NK3R) Agonist->Receptor Binding G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Signaling Ca_cyto->Downstream Activation

Caption: Tachykinin receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a ligand for a receptor. This is typically achieved through a competition binding experiment where a radiolabeled ligand and a non-labeled test compound compete for binding to the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (expressing receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Senktide) Radioligand->Incubation Test_Compound Test Compound (e.g., NKB) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis Data Analysis (Determine Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay (FLIPR)

Calcium mobilization assays are functional assays used to measure the potency (EC50) of an agonist. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for monitoring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay (FLIPR) cluster_analysis Analysis Cell_Plating Plate Cells (expressing receptor) Dye_Loading Load Cells with Ca²⁺-sensitive dye Cell_Plating->Dye_Loading Baseline_Read Read Baseline Fluorescence Dye_Loading->Baseline_Read Agonist_Prep Prepare Agonist Dilutions Agonist_Addition Add Agonist Agonist_Prep->Agonist_Addition Baseline_Read->Agonist_Addition Kinetic_Read Kinetic Read of Fluorescence Agonist_Addition->Kinetic_Read Data_Analysis Data Analysis (Determine EC50) Kinetic_Read->Data_Analysis

Caption: Workflow for a FLIPR calcium mobilization assay.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a tachykinin receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human tachykinin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]Senktide for NK3R, [³H][Sar⁹,Met(O₂)¹¹]-Substance P for NK1R, [¹²⁵I]NKA for NK2R).

  • Unlabeled test compounds (e.g., Neurokinin B, Substance P, Neurokinin A).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Varying concentrations of the unlabeled test compound.

    • For determination of non-specific binding, add a high concentration of an appropriate unlabeled ligand.

    • For determination of total binding, add only binding buffer.

  • Initiate Binding: Add the cell membrane preparation to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay Protocol (FLIPR)

Objective: To determine the functional potency (EC50) of a test compound at a Gq-coupled tachykinin receptor.

Materials:

  • A cell line stably expressing the human tachykinin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (e.g., Neurokinin B, Substance P, Neurokinin A).

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C to allow the cells to take up the dye.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate compound plate.

  • Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • The instrument's integrated pipettor will then add the test compounds from the compound plate to the cell plate.

    • The fluorescence intensity is then monitored kinetically over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the ΔF as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a comparative overview of Neurokinin B and other tachykinin receptor agonists, highlighting their receptor selectivity and functional potencies. The provided data tables and experimental protocols serve as a valuable resource for researchers in the field. A critical consideration for any study involving synthetic peptides is the potential influence of the counter-ion. Researchers should be aware of the possible effects of TFA and consider using alternative salt forms for sensitive biological assays. The use of selective agonists and well-characterized experimental systems will continue to be essential for unraveling the complex roles of the tachykinin system in physiology and disease.

References

A Comparative Analysis of Neurokinin B (NKB) Efficacy Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Neurokinin B (NKB), a key neuropeptide in the tachykinin family, across various species. The information presented herein is supported by experimental data to aid researchers and professionals in the fields of neuroscience, endocrinology, and drug development in understanding the nuanced, species-dependent actions of NKB. While this guide focuses on NKB, the trifluoroacetate (B77799) (TFA) salt is a common formulation for synthetic peptides and is generally not considered to significantly alter biological efficacy.

Summary of Cross-Species Efficacy

Neurokinin B exerts its physiological effects primarily through the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor.[1] Significant species-specific differences in the pharmacology and physiological responses to NKB have been observed, particularly between rodents and higher mammals, including primates and sheep. These differences are crucial for the translational relevance of preclinical research.

In humans, sheep, and monkeys, NKB signaling is predominantly stimulatory, playing a critical role in the regulation of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion.[2][3][4] In contrast, studies in rodents have reported either inhibitory effects or a lack of effect of NKB agonists on LH secretion.[2][5] These discrepancies are thought to arise from differences in the NK3R structure and its expression patterns within the neuroendocrine circuits governing reproduction.[2][6]

Quantitative Data on NKB Receptor Binding and Activation

The following table summarizes key quantitative data from in vitro studies, highlighting the differences in receptor binding affinity and functional activation across species.

SpeciesReceptorLigand/AntagonistParameterValueReference
HumanNK3RPD 154740Ki (nM)40 +/- 4[6]
RatNK3RPD 154740Ki (nM)2450 +/- 130[6]
HumanNK3RPD 157672Ki (nM)12 +/- 1[6]
RatNK3RPD 157672Ki (nM)288 +/- 25[6]
HumanNK3RSR 142801Ki (nM)0.40 +/- 0.05[6]
RatNK3RSR 142801Ki (nM)11.0 +/- 0.5[6]
TilapiatiTac3RatiNKBEC50 (nM)~10[7]
TilapiatiTac3RatiNKFEC50 (nM)~10[7]
ZebrafishzfTac3rbzfNKFEC50 (nM)0.51[8]

Neurokinin B Signaling Pathway

Neurokinin B binds to the NK3R, which is coupled to Gq/G11 proteins. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In some neuronal populations, NKB signaling can also involve the cAMP/PKA pathway.

NKB_Signaling_Pathway Neurokinin B Signaling Pathway NKB Neurokinin B NK3R NK3R (G-protein coupled receptor) NKB->NK3R Binds to Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Hormone Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin B (NKB) signaling cascade via the NK3R.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is adapted from studies investigating the binding affinity of compounds to the NK3R.[9]

Objective: To determine the binding affinity (Ki) of a test compound for the NK3R.

Materials:

  • Cell membranes from CHO cells stably expressing the human or rat NK3R.

  • Radioligand: [125I-MePhe7]NKB.

  • Test compounds (e.g., NKB TFA, antagonists).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.

  • Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% BSA.

  • GF/B filters, pretreated with 0.3% polyethylenimine.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of LH Secretion in a Murine Model

This protocol provides a general framework for assessing the in vivo efficacy of NKB TFA on LH secretion.

Objective: To evaluate the effect of NKB TFA on pulsatile LH secretion in a conscious, freely moving animal model.

Animals:

  • Ovariectomized (OVX) female mice or rats to remove the confounding effects of endogenous ovarian hormones. Some studies may include estradiol (B170435) replacement.[5]

Procedure:

  • Surgical Preparation: Implant cannulae for intracerebroventricular (ICV) or intravenous (IV) administration of NKB TFA. Implant a cardiac catheter for frequent blood sampling.[5]

  • Acclimatization: Allow animals to recover from surgery and acclimate to the experimental setup.

  • Baseline Sampling: Collect blood samples every 5-10 minutes for a baseline period (e.g., 1-2 hours) to establish the pattern of pulsatile LH secretion.

  • NKB TFA Administration: Administer NKB TFA via the pre-implanted cannula.

  • Post-treatment Sampling: Continue frequent blood sampling for several hours post-administration.

  • Hormone Assay: Measure LH concentrations in plasma samples using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Analyze the LH pulse frequency and amplitude before and after NKB TFA administration.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for the preclinical evaluation of NKB TFA efficacy.

Experimental_Workflow Preclinical Efficacy Testing Workflow for NKB TFA cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Human, Rat, etc. NK3R) Functional_Assay Functional Assays (e.g., Ca2+ mobilization, IP3 accumulation) Receptor_Binding->Functional_Assay Confirm Activity Animal_Model Animal Model Selection (e.g., Mouse, Rat, Sheep, Primate) Functional_Assay->Animal_Model Proceed if active PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Studies Efficacy_Testing Efficacy Testing (e.g., LH Secretion, Behavioral Models) PK_PD_Studies->Efficacy_Testing Data_Analysis Data Analysis and Cross-Species Comparison Efficacy_Testing->Data_Analysis Collect Data

Caption: A generalized workflow for preclinical NKB TFA efficacy assessment.

References

A Comparative Analysis of Neurokinin B and Kisspeptin Signaling in Reproductive Neuroendocrinology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping roles of Neurokinin B and kisspeptin (B8261505) in the regulation of the hypothalamic-pituitary-gonadal axis.

Introduction: Neurokinin B (NKB) and kisspeptin, both crucial neuropeptides, are co-expressed in a population of neurons in the arcuate nucleus known as KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons. These neurons form the core of the GnRH pulse generator, which governs reproductive function. While both NKB and kisspeptin are essential for fertility, they exhibit distinct signaling properties and physiological roles. This guide provides a detailed comparative analysis of their signaling pathways, supported by quantitative experimental data, to aid researchers and drug development professionals in understanding their individual and synergistic actions.

Quantitative Comparison of Neurokinin B and Kisspeptin Signaling

To facilitate a direct comparison, the following tables summarize key quantitative parameters of NKB and kisspeptin signaling, from receptor binding to downstream physiological effects.

Table 1: Receptor Binding Affinity

LigandReceptorRadioligandCell Line/TissueKd (nM)Ki (nM)Reference
Senktide (NKB Analog)TACR3 (NK3R)[3H]SenktideRat Brain Cortex2.8 ± 1.0-[1]
Kisspeptin-10 (B1632629)KISS1R (GPR54)[125I]Kisspeptin-10CHO cells (human KISS1R)1.9 ± 0.42.33 ± 0.13[2]
Kisspeptin-10KISS1R (GPR54)[125I]Kisspeptin-10CHO cells (rat KISS1R)1.0 ± 0.11.59 ± 0.07[2]

Table 2: In Vitro Functional Potency - Calcium Mobilization

LigandReceptorCell LineEC50 (nM)Reference
Senktide (NKB Analog)TACR3 (NK3R)CHO cells (goat NK3R)0.023[3]
Neurokinin BTACR3 (NK3R)HEK293 cells (human NK3R)0.45 ± 0.10[4]
Senktide (NKB Analog)TACR3 (NK3R)HEK293 cells (human NK3R)3.1 ± 1.0[4]
Kisspeptin-10KISS1R (GPR54)CHO-K1 cells (rat KISS1R)1.54 - 2.6 x 10-8 M[5]

Table 3: In Vitro Functional Potency - ERK Phosphorylation

LigandReceptorCell LineConcentration for EffectObserved EffectReference
Kisspeptin-10KISS1RPlated cells1000 nMSignificant increase in pERK1/2[6]

Table 4: Electrophysiological Effects on GnRH Neurons

LigandConcentrationEffect on Firing RateMagnitude of ChangeReference
Kisspeptin100 nMIncreaseFrom 0.12 ± 0.07 Hz to 0.68 ± 0.13 Hz (87.1 ± 4.3% increase)[7]
Kisspeptin400 nMIncrease48 ± 7% increase (from 0.43 ± 0.15 to 1.1 ± 0.52 Hz)[8]

Table 5: In Vivo Effects on LH Pulsatility

Ligand/ConditionSpeciesEffect on LH Pulse FrequencyReference
Senktide (NKB Analog)Ovariectomized (OVX) + E2 ratsDose-dependent reduction[9]
NKB/NK3R AgonistOVX goatsIncrease in MUA volley frequency[10]
Kisspeptin (continuous infusion)HumansIncrease[11]
Letrozole-treated PCOS mouse modelMouseIncreased pulse frequency compared to control[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways for Neurokinin B and kisspeptin, as well as a typical experimental workflow for their comparative analysis.

G cluster_NKB Neurokinin B Signaling cluster_Kiss Kisspeptin Signaling NKB Neurokinin B NK3R TACR3 (NK3R) NKB->NK3R binds Gq11_NKB Gαq/11 NK3R->Gq11_NKB activates PLC_NKB PLC Gq11_NKB->PLC_NKB activates PIP2_NKB PIP2 PLC_NKB->PIP2_NKB hydrolyzes IP3_NKB IP3 PIP2_NKB->IP3_NKB DAG_NKB DAG PIP2_NKB->DAG_NKB Ca_NKB ↑ [Ca²⁺]i IP3_NKB->Ca_NKB releases PKC_NKB PKC DAG_NKB->PKC_NKB activates KNDy_NKB KNDy Neuron Depolarization Ca_NKB->KNDy_NKB leads to ERK_NKB pERK PKC_NKB->ERK_NKB phosphorylates Kiss Kisspeptin KISS1R KISS1R Kiss->KISS1R binds Gq11_Kiss Gαq/11 KISS1R->Gq11_Kiss activates PLC_Kiss PLC Gq11_Kiss->PLC_Kiss activates PIP2_Kiss PIP2 PLC_Kiss->PIP2_Kiss hydrolyzes IP3_Kiss IP3 PIP2_Kiss->IP3_Kiss DAG_Kiss DAG PIP2_Kiss->DAG_Kiss Ca_Kiss ↑ [Ca²⁺]i IP3_Kiss->Ca_Kiss releases PKC_Kiss PKC DAG_Kiss->PKC_Kiss activates GnRH_Kiss GnRH Neuron Depolarization Ca_Kiss->GnRH_Kiss leads to ERK_Kiss pERK PKC_Kiss->ERK_Kiss phosphorylates G cluster_workflow Experimental Workflow for Comparative Analysis cluster_assays Functional Assays start HEK293 or CHO cells transfection Transiently transfect with TACR3 or KISS1R expression vector start->transfection culture Cell Culture (24-48h) transfection->culture binding Radioligand Binding Assay culture->binding calcium Calcium Mobilization Assay culture->calcium erk ERK Phosphorylation Assay culture->erk data_analysis Data Analysis (Kd, Ki, EC50, IC50) binding->data_analysis calcium->data_analysis erk->data_analysis comparison Comparative Analysis data_analysis->comparison

References

In Vitro vs. In Vivo Effects of Neurokinin B TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Neurokinin B (NKB) Trifluoroacetate (B77799) (TFA), a key neuropeptide in the tachykinin family. This document contrasts its performance with alternative compounds and presents supporting experimental data to aid in research and development.

Introduction to Neurokinin B

Neurokinin B (NKB) is a decapeptide that plays a crucial role in a variety of physiological processes, most notably in the neuroendocrine control of reproduction.[1] It is encoded by the TAC3 gene in humans and primarily exerts its effects through the G-protein coupled receptor, Neurokinin 3 Receptor (NK3R).[1] NKB is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in KNDy neurons of the hypothalamic arcuate nucleus, where it is involved in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[2] The trifluoroacetate salt of NKB is a common formulation used in research settings.

In Vitro Effects of Neurokinin B TFA

The in vitro activity of NKB TFA is predominantly characterized by its high affinity and potency for the NK3R. Activation of this receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium.

Comparative Potency at the NK3 Receptor

The following table summarizes the potency of NKB and its alternatives at the human NK3 receptor, as determined by in vitro assays.

CompoundAssay TypePotency (EC50/IC50/Ki)Cell LineReference
Neurokinin B Receptor BindingEC50 = 1 nMNeuronal Cells[3][4]
Senktide Receptor AgonistEC50 = 0.5 - 3 nMCHO-hNK3R[5][6][7]
Substance P Receptor AgonistLower affinity than NKBVarious[8]
Neurokinin A Receptor AgonistLower affinity than NKBVarious[8]
SB-222200 Receptor AntagonistKi = 4.4 nMCHO-hNK3R[9][10]
Signaling Pathway

Upon binding to the NK3R, NKB initiates a signaling cascade characteristic of Gq/11 protein-coupled receptors. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

NKB_Signaling_Pathway NKB This compound NK3R NK3 Receptor (Gq/11-coupled) NKB->NK3R Binds PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Stimulates

NKB Signaling Pathway

In Vivo Effects of this compound

The in vivo effects of NKB are complex and can vary depending on the species, sex, and hormonal status of the animal model. The primary role of NKB in the central nervous system is the regulation of reproductive hormone secretion.

Modulation of LH Secretion

NKB administration has been shown to modulate the secretion of Luteinizing Hormone (LH), a key gonadotropin. The effects can be either stimulatory or inhibitory, highlighting the intricate nature of its regulatory role.

SpeciesModelAdministration RouteDoseEffect on LH SecretionReference
Rat (female)OvariectomizedIntracerebroventricular600 pmol (senktide)Inhibition[11]
Rat (female)DiestrusIntracerebroventricular600 pmol (senktide)Stimulation[11]
Sheep (ewe)Follicular PhaseIntracerebroventricular1 nmol (senktide)Stimulation[12]
GoatOvariectomizedIntravenous10 nmol (senktide)Stimulation of GnRH pulse generator[13]
HumanHealthy WomenOral (NK3R antagonist)40 mg twice dailyReduced basal LH
Experimental Workflow for In Vivo Studies

A typical workflow for investigating the in vivo effects of NKB TFA on LH secretion involves several key steps, from animal preparation to data analysis.

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experimentation cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Sheep) Surgery Surgical Procedures (e.g., Ovariectomy, Cannulation) AnimalModel->Surgery Recovery Post-operative Recovery Surgery->Recovery DrugAdmin Administer NKB TFA or Alternative (e.g., i.c.v., i.v.) Recovery->DrugAdmin BloodSample Collect Blood Samples (Serial Sampling) DrugAdmin->BloodSample Electrophys Electrophysiological Recording (KNDy neurons) DrugAdmin->Electrophys HormoneAssay Hormone Assays (e.g., ELISA, RIA for LH) BloodSample->HormoneAssay DataInterp Data Interpretation Electrophys->DataInterp PulseAnalysis LH Pulse Analysis HormoneAssay->PulseAnalysis PulseAnalysis->DataInterp

In Vivo Experimental Workflow

Experimental Protocols

In Vitro Calcium Mobilization Assay (Fluo-4)

This protocol describes a method for measuring intracellular calcium mobilization in response to NKB TFA using a fluorescent indicator.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human NK3 receptor in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Seed cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with 100 µL of HBSS.

3. Compound Preparation and Assay:

  • Prepare serial dilutions of NKB TFA and alternative compounds in HBSS.

  • Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence (excitation ~490 nm, emission ~525 nm).

  • Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence for a specified period (e.g., 180 seconds).

4. Data Analysis:

  • Determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and calculate the EC50 value.

In Vivo Electrophysiological Recording of KNDy Neurons

This protocol provides a general framework for recording the electrical activity of KNDy neurons in response to NKB TFA.

1. Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.

  • Perform a craniotomy to expose the brain region containing the arcuate nucleus.

2. Electrode Implantation:

  • Lower a recording electrode (e.g., a glass micropipette or a multi-electrode array) to the stereotaxic coordinates of the arcuate nucleus.

3. Recording:

  • Record baseline multi-unit activity (MUA) or single-unit activity.

  • Administer NKB TFA or an alternative compound via intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.

  • Continue recording to observe changes in the firing rate and pattern of KNDy neurons.

4. Data Analysis:

  • Analyze the recorded electrophysiological data to determine changes in firing frequency, burst duration, and inter-spike intervals before and after drug administration.

Conclusion

This compound is a potent and selective agonist of the NK3 receptor, demonstrating robust activity in both in vitro and in vivo settings. Its effects on LH secretion are complex and context-dependent, highlighting the need for careful consideration of the experimental model and conditions. This guide provides a comparative framework and detailed methodologies to assist researchers in designing and interpreting experiments involving NKB TFA and its alternatives. The provided data and protocols serve as a valuable resource for advancing our understanding of the physiological roles of this important neuropeptide.

References

The Critical Role of Neurokinin B in Regulating LH Pulses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data validates the pivotal role of Neurokinin B (NKB) signaling in modulating Luteinizing Hormone (LH) pulse frequency, a cornerstone of reproductive function. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Neurokinin B TFA's function, supported by experimental evidence and a detailed examination of the underlying signaling pathways.

Neurokinin B, a member of the tachykinin peptide family, has emerged as a critical upstream regulator of Gonadotropin-Releasing Hormone (GnRH) secretion, and consequently, LH pulsatility. The intricate interplay between NKB and its receptor, NK3R, located on Kisspeptin (B8261505)/Neurokinin B/Dynorphin (B1627789) (KNDy) neurons in the hypothalamic arcuate nucleus, is fundamental to the generation of rhythmic LH pulses. This guide delves into the validation of NKB's role through the use of selective antagonists, providing a clear comparison with other modulators of the reproductive axis.

Unveiling the Mechanism: The KNDy Neuron Signaling Cascade

The generation of LH pulses is orchestrated by a complex neuronal network. At its core are the KNDy neurons, which co-express kisspeptin, neurokinin B, and dynorphin. NKB is thought to act as a key initiator of the signaling cascade that leads to a pulse of GnRH release.

NKB_Signaling_Pathway cluster_KNDy KNDy Neuron cluster_GnRH GnRH Neuron NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin Dynorphin Dynorphin Kisspeptin->Dynorphin Stimulates release GPR54 GPR54 Kisspeptin->GPR54 Binds to KOR KOR Dynorphin->KOR Binds to GnRH GnRH Pituitary Anterior Pituitary GnRH->Pituitary Acts on LH LH Pulse Pituitary->LH Releases NK3R->Kisspeptin Stimulates release GPR54->GnRH Stimulates release KOR->Kisspeptin Inhibits release (Negative Feedback)

Caption: KNDy neuron signaling pathway for LH pulse generation.

The Impact of NKB Antagonism on LH Pulsatility: A Data-Driven Comparison

The administration of NKB antagonists, such as this compound (a conceptual representative of NK3R antagonists used in research), has been instrumental in elucidating the role of NKB. These antagonists competitively bind to the NK3R, thereby inhibiting the downstream signaling cascade and affecting LH pulse frequency.

Below is a summary of key experimental findings from studies utilizing NK3R antagonists.

Study Focus Model NK3R Antagonist Key Findings on LH Pulsatility Citation
Puberty OnsetPrepubertal female ratsSB222200Delayed increase in LH pulse frequency and reduced LH pulse amplitude.[1]
Menopausal SymptomsPostmenopausal womenMLE4901Reduced LH pulse frequency in women experiencing hot flashes. No significant change in the overall group.[2][3][4]
Ovarian FunctionHealthy womenMLE4901Reduced basal LH secretion, but no change in LH pulse frequency during the follicular phase.[5][6][7]
GnRH Pulse GenerationOvariectomized ewesNK3R AntagonistDecreased LH pulse frequency.[8]

Experimental Protocols: A Closer Look at the Methodology

The validation of NKB's role in LH pulse frequency relies on rigorous experimental designs. A typical workflow for assessing the impact of an NKB antagonist is as follows:

Experimental_Workflow cluster_protocol Experimental Protocol A Subject Selection (e.g., Ovariectomized rats, Postmenopausal women) B Baseline Blood Sampling (Frequent sampling for LH pulse analysis) A->B C Administration of Neurokinin B Antagonist (e.g., NKB TFA) B->C D Post-treatment Blood Sampling (Continued frequent sampling) C->D E LH Pulse Analysis (e.g., Deconvolution analysis) D->E F Data Comparison (Baseline vs. Post-treatment) E->F

Caption: Generalized experimental workflow for assessing NKB antagonist effects.

Detailed Methodologies:

  • Animal Models: Studies often utilize animal models such as ovariectomized (OVX) rats or ewes to minimize the influence of ovarian steroid feedback.[8][9]

  • Human Studies: In humans, research has been conducted on postmenopausal women, where the hypothalamic-pituitary-gonadal axis is hyperactive, and in healthy women at specific phases of the menstrual cycle.[2][3][5][6][7]

  • Drug Administration: NKB antagonists are administered through various routes, including intracerebroventricular (icv) injections in animal models and oral administration in human clinical trials.[1][2][3]

  • LH Pulsatility Analysis: Frequent blood sampling (e.g., every 5-10 minutes) is crucial for accurately detecting LH pulses.[3][10][11] The collected data is then analyzed using specialized algorithms, such as deconvolution analysis, to determine pulse frequency, amplitude, and basal secretion levels.[2][5]

Comparing this compound with Other Alternatives

While NKB antagonists are a primary tool for studying the NKB-Kisspeptin-GnRH pathway, other molecules are also used to dissect this intricate system.

Molecule Type Example Mechanism of Action Effect on LH Pulse Frequency
NKB Agonist SenktideActivates the NK3R.Can be stimulatory or inhibitory depending on the species and hormonal environment.[9][12][13]
Kisspeptin Agonist Kisspeptin-10Activates the kisspeptin receptor (GPR54).Potently stimulates LH release, but its direct effect on pulse frequency is complex.[12]
Dynorphin Antagonist nor-BNIBlocks the kappa opioid receptor (KOR).Can increase LH pulse frequency, suggesting dynorphin has an inhibitory role.[12][14]

The logical relationship between these molecules in the context of LH pulse generation is illustrated below.

Logical_Relationship NKB_TFA This compound (NK3R Antagonist) LH_Pulse LH Pulse Frequency NKB_TFA->LH_Pulse Decreases Senktide Senktide (NK3R Agonist) Senktide->LH_Pulse Modulates (can increase or decrease) Kisspeptin Kisspeptin (GPR54 Agonist) Kisspeptin->LH_Pulse Potently Stimulates LH release nor_BNI nor-BNI (KOR Antagonist) nor_BNI->LH_Pulse Increases

Caption: Logical relationships of different modulators on LH pulse frequency.

Conclusion

The body of evidence strongly supports the indispensable role of Neurokinin B in the regulation of LH pulse frequency. The use of NKB antagonists like this compound in a variety of experimental models has consistently demonstrated a reduction in LH pulsatility, validating its position as a key excitatory signal within the KNDy neuronal system. Understanding this intricate signaling network is paramount for the development of novel therapeutic strategies for reproductive disorders. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers dedicated to advancing the field of reproductive neuroendocrinology.

References

A Comparative Analysis of Neurokinin B Receptor Antagonists for Neurological and Menopausal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of fezolinetant, elinzanetant, and pavinetant, offering researchers and drug development professionals a comprehensive guide to their performance, underlying mechanisms, and experimental evaluation.

The neurokinin B (NKB) signaling pathway, primarily mediated through the neurokinin-3 receptor (NK3R), has emerged as a critical regulator of neuronal function and hormonal balance. This has led to the development of a new class of drugs, NK3R antagonists, which show significant promise in treating a range of conditions, most notably the vasomotor symptoms (VMS) associated with menopause. This guide provides a comparative analysis of three key NK3R antagonists: fezolinetant, elinzanetant, and the discontinued (B1498344) pavinetant, presenting their pharmacological profiles, clinical efficacy, and the experimental methodologies used for their evaluation.

Performance and Pharmacological Profile

The therapeutic potential of NK3R antagonists is largely defined by their binding affinity for the NK3R and their selectivity over other neurokinin receptors (NK1R and NK2R). High affinity ensures potent target engagement, while selectivity minimizes off-target effects.

Fezolinetant (Veozah®) , approved by the FDA in May 2023 for the treatment of moderate to severe VMS due to menopause, is a selective NK3R antagonist.[1] It exhibits a high affinity for the NK3 receptor, effectively blocking the action of NKB.[1] This blockade modulates neuronal activity in the hypothalamus, a key thermoregulatory center in the brain, thereby reducing the frequency and severity of hot flashes.[2]

Elinzanetant (NT-814) is a dual antagonist of both the NK1 and NK3 receptors.[3] This dual action is being investigated for its potential to not only alleviate VMS but also to address associated sleep disturbances.[4] Clinical trials have demonstrated its efficacy in reducing the frequency of hot flashes and improving sleep quality.[4][5]

Pavinetant (MLE-4901) , another selective NK3R antagonist, showed early promise in clinical trials, significantly reducing the frequency of menopausal hot flushes.[3][6] However, its development was halted due to concerns over elevated liver transaminases, highlighting the critical importance of safety profiles in this class of drugs.[3][6]

Below is a summary of the available quantitative data for these antagonists:

CompoundTarget(s)Binding Affinity (pKi/Ki)SelectivityKey Clinical FindingsStatus
Fezolinetant NK3RHigh affinitySelective for NK3RSignificant reduction in frequency and severity of VMS[7][8]Approved
Elinzanetant NK1R, NK3RNK1R: pKi ≈ 9.3, NK3R: pKi ≈ 8.7Dual antagonistReduction in VMS and improvement in sleep disturbances[4][5]Phase 3 Clinical Trials
Pavinetant NK3RPotent antagonistSelective for NK3RSignificant reduction in hot flush frequency[3][6]Discontinued

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these antagonists, it is essential to visualize the NKB signaling pathway and the typical experimental workflow for their characterization.

Neurokinin B Signaling Pathway

Neurokinin B, a tachykinin peptide, is a key regulator of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. In menopausal women, a decline in estrogen leads to an overstimulation of the NKB pathway, contributing to the vasomotor symptoms.

NKB_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to GnRH_Neuron GnRH Neuron NK3R->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases LH_FSH LH / FSH GnRH->LH_FSH Stimulates release of NKB_Antagonist NKB Receptor Antagonist NKB_Antagonist->NK3R Blocks

Caption: Neurokinin B signaling pathway in the hypothalamus.

Experimental Workflow for Antagonist Evaluation

The development and validation of NK3R antagonists follow a structured experimental workflow, from initial in vitro screening to in vivo efficacy and clinical trials.

Experimental_Workflow Start Start: Compound Library Binding_Assay In Vitro Receptor Binding Assay Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Ca2+ flux) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (NK1R, NK2R) Functional_Assay->Selectivity_Screen In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Selectivity_Screen->In_Vivo_PK Efficacy_Model In Vivo Efficacy Model (e.g., Ovariectomized Rat) In_Vivo_PK->Efficacy_Model Clinical_Trials Phase I-III Clinical Trials Efficacy_Model->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

Safety Operating Guide

Proper Disposal of Neurokinin B TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Neurokinin B TFA is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this peptide, with a primary focus on the hazardous nature of its trifluoroacetic acid (TFA) counter-ion.

Core Safety and Handling Principles

This compound, a member of the tachykinin family of peptides, is supplied as a trifluoroacetate (B77799) salt. While the peptide itself may not be classified as hazardous, the associated TFA is a strong, corrosive acid that is harmful to aquatic life.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Strict adherence to safety protocols is paramount. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat when handling this compound in solid or solution form. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data: Properties of Trifluoroacetic Acid (TFA)

For easy reference, the key chemical and physical properties of Trifluoroacetic acid (TFA) are summarized in the table below. Understanding these properties is essential for safe handling and storage.

PropertyValue
Molecular Formula C2HF3O2
Molecular Weight 114.02 g/mol [2]
Appearance Colorless liquid[2]
Odor Pungent, vinegar-like
Boiling Point 72.4 °C (162.3 °F; 345.5 K)[3]
Melting Point -15.4 °C (4.3 °F; 257.8 K)[3]
Density 1.489 g/cm³ at 20 °C[3]
pKa 0.23[2]
Solubility in Water Miscible[3]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the mandatory steps for the safe disposal of waste generated from experiments involving this compound. This includes solid peptide, solutions, and contaminated laboratory materials.

Materials Required:
  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Designated, clearly labeled hazardous waste container (glass or polyethylene, not metal)

  • Chemical fume hood

  • Inert absorbent material (e.g., sand, vermiculite)

  • Sealable plastic bags for solid waste

Procedure:
  • Waste Segregation: All this compound waste must be segregated from general laboratory waste.[1] A designated hazardous waste container, compatible with corrosive acids, must be used.[1] This container should be clearly labeled "Hazardous Waste: this compound" and kept securely closed when not in use.

  • Disposal of Solid this compound:

    • Carefully transfer any residual solid this compound into the designated hazardous waste container using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure the procedure is performed within a chemical fume hood.

  • Disposal of Liquid Waste (this compound Solutions):

    • Carefully pour all aqueous and organic solutions containing this compound into the designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[4]

    • For solutions containing other hazardous materials (e.g., organic solvents), ensure compatibility before adding to the waste container. If unsure, use a separate, appropriately labeled waste container.

  • Disposal of Contaminated Labware:

    • All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, must be considered hazardous waste.

    • Collect these materials in a designated, sealed plastic bag clearly labeled "Hazardous Waste: this compound Contaminated Materials."

    • Place the sealed bag into the designated solid hazardous waste container.

  • Handling of Spills:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

    • Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[4]

    • Ensure adequate ventilation and wear appropriate PPE during cleanup.[4]

    • Prevent the spilled material from entering drains or waterways.[4]

  • Waste Collection and Final Disposal:

    • Once the hazardous waste container is full (typically around 80% capacity to prevent spillage), ensure it is securely sealed and properly labeled according to your institution's and local regulations.

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Mandatory Visualizations

To further elucidate the biological context of Neurokinin B and the procedural flow of its disposal, the following diagrams are provided.

Neurokinin_B_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Pituitary Gland NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Kiss1_Neuron Kiss1 Neuron NK3R->Kiss1_Neuron Activates Kisspeptin Kisspeptin Kiss1_Neuron->Kisspeptin Releases GPR54 GPR54 Kisspeptin->GPR54 GnRH_Neuron GnRH Neuron GPR54->GnRH_Neuron Stimulates GnRH GnRH GnRH_Neuron->GnRH Releases LH_FSH LH/FSH Release GnRH->LH_FSH Stimulates

Caption: Neurokinin B signaling pathway in the hypothalamus regulating GnRH secretion.

Disposal_Workflow Start This compound Waste Generated Decision Solid, Liquid, or Contaminated Material? Start->Decision Solid_Waste Solid Waste (e.g., residual peptide) Decision->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Decision->Liquid_Waste Liquid Contaminated_Material Contaminated Materials (e.g., gloves, tips) Decision->Contaminated_Material Contaminated Segregate Segregate into Designated Hazardous Waste Container Solid_Waste->Segregate Liquid_Waste->Segregate Contaminated_Material->Segregate Label Label Container Clearly: 'Hazardous Waste: this compound' Segregate->Label Store Store Securely in a Designated Area Label->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->EHS_Pickup

References

Safeguarding Your Research: Essential Protocols for Handling Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Neurokinin B TFA, with a focus on procedural, step-by-step guidance for personal protective equipment, operational plans, and disposal.

Neurokinin B trifluoroacetate (B77799) (TFA) is a salt of the neuropeptide Neurokinin B, where trifluoroacetic acid is used as a counter-ion during peptide synthesis and purification.[1] While Neurokinin B itself, a tachykinin peptide involved in reproductive hormone secretion, is not classified as hazardous, the TFA component presents significant safety considerations.[2][3][4][5] Trifluoroacetic acid is a strong, corrosive organic acid that can cause severe skin burns, eye damage, and respiratory irritation.[6][7][8] Therefore, handling procedures for this compound are primarily dictated by the hazardous properties of TFA.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protective equipment is critical. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes of TFA, which can cause severe eye damage.[6][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with corrosive TFA.[6][10]
Body Protection Impervious lab coatProtects against spills and contamination of personal clothing.[6][9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hoodAvoids inhalation of TFA vapors or mist, which can be harmful.[6][8]

Always inspect PPE for damage before use and remove it carefully to avoid contaminating yourself and your workspace.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential for minimizing risks when working with this compound.

1. Preparation and Reconstitution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work within a properly functioning chemical fume hood to minimize inhalation exposure.[6][11]

  • To reconstitute, allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation.

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Carefully add the appropriate sterile solvent (e.g., sterile water or a suitable buffer) to the vial.[9]

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[10]

2. Handling and Storage:

  • Keep the container tightly closed when not in use.[11]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and metals.[8][11]

  • For long-term storage of lyophilized peptides, a temperature of -20°C is recommended.[10] Reconstituted peptides should be refrigerated for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.[10]

3. Spill Response:

  • In the event of a small spill, neutralize it with a suitable agent like sodium carbonate, absorb it with an inert material, and place it in a designated hazardous waste container.[12]

  • For larger spills, evacuate the area and seek assistance from your institution's environmental health and safety (EH&S) department.[11]

  • Ensure a spill kit is readily available in the laboratory.[10]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][11]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes, using a safety shower if necessary. Seek medical attention.[11]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.[6]

Waste Segregation and Collection:

  • All waste contaminated with this compound, including solid peptide, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[6][7]

  • This waste must be segregated from general laboratory waste.[6]

  • Use a designated, clearly labeled hazardous waste container made of a compatible material such as glass or polyethylene. Do not use metal containers.[6][11]

  • Keep the waste container securely closed when not in use.[11]

Final Disposal:

  • Once the hazardous waste container is full, it should be securely sealed and labeled according to your institution's and local regulations.[6]

  • Arrange for waste collection through your institution's EH&S department.[11]

  • Do not pour this compound waste down the drain.[11]

The following diagram outlines the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Work in a Chemical Fume Hood a->b c Reconstitute Peptide b->c d Perform Experiment c->d e Store Unused Peptide Properly d->e f Segregate All Contaminated Waste d->f g Collect in Labeled, Compatible Container f->g h Arrange for Hazardous Waste Collection g->h

Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.